(Tetrahydro-2H-pyran-4-yl)hydrazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
oxan-4-ylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c6-7-5-1-3-8-4-2-5/h5,7H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXVPHSHKFQSHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00434785 | |
| Record name | (Tetrahydro-2H-pyran-4-yl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00434785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116312-69-7 | |
| Record name | (Tetrahydro-2H-pyran-4-yl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00434785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | oxan-4-ylhydrazine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties of (Tetrahydro-2H-pyran-4-yl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Tetrahydro-2H-pyran-4-yl)hydrazine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique structural features, combining a polar tetrahydropyran ring with a reactive hydrazine moiety, make it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its role in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.
Chemical and Physical Properties
This compound, also known as oxan-4-ylhydrazine, is a colorless liquid at room temperature.[1] The presence of the tetrahydropyran ring is suggested to enhance aqueous solubility, a desirable property for drug candidates.[2]
Table 1: General and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₁₂N₂O | [3] |
| Molecular Weight | 116.16 g/mol | [4][3] |
| CAS Number | 116312-69-7 | [3] |
| Appearance | Liquid | |
| Boiling Point | 234.494 °C at 760 mmHg | [] |
| Density | 1.045 g/cm³ | [] |
| LogP | -0.5 | [4] |
Table 2: Spectroscopic Data of this compound
| Spectroscopy | Expected Features |
| ¹H NMR | Signals corresponding to the protons on the tetrahydropyran ring and the hydrazine group. The chemical shifts would be influenced by the electron-withdrawing effects of the oxygen and nitrogen atoms. |
| ¹³C NMR | Resonances for the five carbon atoms of the tetrahydropyran ring. |
| FTIR | Characteristic absorption bands for N-H stretching of the hydrazine group, C-H stretching of the aliphatic ring, and C-O-C stretching of the ether linkage. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (116.16 g/mol ). |
Synthesis and Reactivity
This compound is a versatile synthetic intermediate.[2] Its hydrazine moiety provides a nucleophilic center for reactions with various electrophiles, such as aldehydes and ketones, to form hydrazones.[2] This reactivity is fundamental to its use in constructing more complex molecular scaffolds.
Experimental Protocols for Synthesis
Two primary synthetic routes are plausible for the preparation of this compound:
Method 1: Reductive Amination of Tetrahydro-4H-pyran-4-one
This is a widely used method for the synthesis of amines and hydrazines from carbonyl compounds.
-
Reaction Scheme:
-
Detailed Protocol:
-
Hydrazone Formation: To a solution of Tetrahydro-4H-pyran-4-one (1.0 eq) in a suitable solvent such as ethanol or methanol, add hydrazine hydrate (1.1 eq). The reaction mixture is stirred at room temperature for 2-4 hours. The formation of the hydrazone can be monitored by thin-layer chromatography (TLC).
-
Reduction: After the formation of the hydrazone, the reaction mixture is cooled to 0 °C. A reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq), is added portion-wise. The reaction is then allowed to warm to room temperature and stirred for an additional 12-24 hours.
-
Work-up and Purification: The reaction is quenched by the slow addition of water. The organic solvent is removed under reduced pressure. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product. The product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
-
Method 2: Nucleophilic Substitution from an Activated Tetrahydropyran
This method involves the reaction of a tetrahydropyran derivative with a suitable leaving group at the 4-position with hydrazine.
-
Reaction Scheme:
(Other leaving groups such as mesylates or halides can also be used)
-
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the activated tetrahydropyran derivative (e.g., 4-O-Tosyl-tetrahydropyran) (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.
-
Addition of Hydrazine: Add an excess of hydrazine hydrate (3-5 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography or distillation.
-
Role in Drug Development: DPP-4 Inhibition
Derivatives of this compound have shown promise as inhibitors of Dipeptidyl Peptidase-4 (DPP-4).[7] DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[7][8] These hormones play a crucial role in glucose homeostasis by stimulating insulin secretion and suppressing glucagon release.[8] By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to improved glycemic control in patients with type 2 diabetes.[7][8]
Signaling Pathway of DPP-4 Inhibition
The inhibition of DPP-4 by compounds derived from this compound leads to a cascade of events that ultimately enhances insulin secretion from pancreatic β-cells.
Experimental Workflow for Assessing DPP-4 Inhibition
A typical workflow to evaluate the potential of a this compound derivative as a DPP-4 inhibitor would involve several key stages.
Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also reported to cause serious eye damage. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[1]
Conclusion
This compound is a valuable heterocyclic building block with significant potential in drug discovery. Its chemical properties and reactivity make it an attractive starting material for the synthesis of diverse compound libraries. The demonstrated utility of its derivatives as DPP-4 inhibitors highlights its importance in the development of novel therapeutics for type 2 diabetes. Further research into the synthesis of new derivatives and their biological evaluation is warranted to fully explore the therapeutic potential of this versatile scaffold.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound | 116312-69-7 | Benchchem [benchchem.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. This compound | C5H12N2O | CID 10057480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound hydrochloride (1:2)(1187974-47-5) 1H NMR [m.chemicalbook.com]
- 7. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
- 8. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide on (Tetrahydro-2H-pyran-4-yl)hydrazine and its Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
(Tetrahydro-2H-pyran-4-yl)hydrazine , identified by the CAS number 116312-69-7 , is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its unique structural combination of a tetrahydropyran ring and a reactive hydrazine moiety makes it a valuable starting material for the synthesis of novel drug candidates. This guide provides a comprehensive overview of its properties, a detailed experimental protocol for its use in the synthesis of a potent kinase inhibitor, and an illustration of the relevant biological signaling pathway.
Core Compound Data
The physicochemical properties of this compound are summarized in the table below. The tetrahydropyran moiety is often incorporated into drug candidates to enhance aqueous solubility and improve their absorption, distribution, metabolism, and excretion (ADME) profiles. The hydrazine group serves as a key reactive handle for the construction of various heterocyclic systems, most notably pyrazoles, which are present in numerous approved drugs.
| Property | Value |
| CAS Number | 116312-69-7 |
| Molecular Formula | C₅H₁₂N₂O |
| Molecular Weight | 116.16 g/mol |
| IUPAC Name | This compound |
| Synonyms | 4-Hydrazinyltetrahydropyran, (Oxan-4-yl)hydrazine |
| Appearance | Light-red to Brown Solid |
| Boiling Point | 234.5 °C at 760 mmHg |
| Density | 1.045 g/cm³ |
Application in the Synthesis of TGF-β Type I Receptor Inhibitors
This compound is a key precursor in the synthesis of a novel class of potent and selective inhibitors of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin-Like Kinase 5 (ALK5).[1][2] The TGF-β signaling pathway plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis. Its dysregulation is implicated in the progression of fibrosis and cancer metastasis, making ALK5 a validated therapeutic target.[1][2]
Experimental Protocol: Synthesis of a 1-(Tetrahydro-2H-pyran-4-yl)pyrazole Derivative
The following is a detailed experimental protocol for the synthesis of a key intermediate in the development of ALK5 inhibitors, adapted from the literature. This procedure outlines the formation of a pyrazole ring through the condensation of this compound with a β-ketoester.
Step 1: Synthesis of Ethyl 2-(1-ethoxyethylidene)-3-oxobutanoate
-
To a solution of ethyl acetoacetate (1.0 eq) in triethyl orthoacetate (3.0 eq), add a catalytic amount of acetic acid.
-
Heat the mixture to reflux and stir for 4 hours.
-
Remove the solvent under reduced pressure to yield the crude product, which can be used in the next step without further purification.
Step 2: Synthesis of Ethyl 1-(tetrahydro-2H-pyran-4-yl)-5-methyl-1H-pyrazole-3-carboxylate
-
Dissolve this compound (1.0 eq) in ethanol.
-
Add the crude ethyl 2-(1-ethoxyethylidene)-3-oxobutanoate (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux and stir for 12 hours.
-
Cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired pyrazole product.
This pyrazole intermediate can then be further elaborated through a series of chemical transformations to yield the final potent ALK5 inhibitors.
The TGF-β/ALK5 Signaling Pathway
The synthesized pyrazole derivatives have been shown to be potent inhibitors of ALK5, a key kinase in the TGF-β signaling pathway. The diagram below illustrates the canonical TGF-β signaling cascade and the point of intervention for these inhibitors.
Caption: The TGF-β signaling pathway and the inhibitory action of pyrazole derivatives.
Logical Workflow for Synthesis and Evaluation
The development of these ALK5 inhibitors follows a logical progression from chemical synthesis to biological evaluation, as depicted in the workflow diagram below.
Caption: Workflow for the development of pyrazole-based ALK5 inhibitors.
Conclusion
This compound is a valuable and versatile building block in modern drug discovery. Its utility is demonstrated in the synthesis of potent inhibitors of the TGF-β/ALK5 signaling pathway, which holds significant promise for the treatment of various diseases, including cancer and fibrosis. The provided experimental protocol and pathway diagrams offer a foundational understanding for researchers and scientists working in this exciting area of therapeutic development.
References
- 1. Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 4-((3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)quinoline derivatives as novel potential transforming growth factor-β type 1 receptor inhibitors for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Elucidation of the Molecular Structure of (Tetrahydro-2H-pyran-4-yl)hydrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of (tetrahydro-2H-pyran-4-yl)hydrazine, a valuable building block in medicinal chemistry. The document details the key analytical techniques used to confirm its molecular structure and provides a reproducible synthetic protocol.
Chemical Identity and Properties
This compound is a heterocyclic compound with the chemical formula C₅H₁₂N₂O.[1] It is also known by its IUPAC name, oxan-4-ylhydrazine.[1] The compound's structure incorporates a saturated six-membered tetrahydropyran ring linked to a hydrazine moiety at the 4-position.
| Property | Value | Source |
| Molecular Formula | C₅H₁₂N₂O | PubChem[1] |
| Molecular Weight | 116.16 g/mol | PubChem[1] |
| CAS Number | 116312-69-7 | PubChem[1] |
| IUPAC Name | oxan-4-ylhydrazine | PubChem[1] |
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from the commercially available tetrahydro-4H-pyran-4-one. The overall synthetic pathway is depicted below.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of Tetrahydro-4H-pyran-4-one Hydrazone
A detailed procedure for the synthesis of the precursor, tetrahydro-4H-pyran-4-one, has been previously reported. The subsequent reaction with hydrazine hydrate yields the hydrazone intermediate.
-
To a solution of tetrahydro-4H-pyran-4-one (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).
-
The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield the crude hydrazone, which can be used in the next step without further purification.
Experimental Protocol: Reduction to this compound
The hydrazone intermediate is then reduced to the final product.
-
The crude tetrahydro-4H-pyran-4-one hydrazone is dissolved in methanol.
-
Sodium borohydride (1.5 eq) is added portion-wise at 0 °C.
-
The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The reaction is quenched by the addition of water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford pure this compound.
Spectroscopic Data and Structural Elucidation
The structure of this compound is confirmed through a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While specific data files were not publicly available, the expected spectral characteristics are detailed below based on the known structure and general spectroscopic principles. Commercial suppliers of the hydrochloride salt form often provide access to this data upon request.[2][3]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons of the tetrahydropyran ring and the hydrazine group.
| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity |
| -NH-NH₂ | Broad singlet | s |
| H-4 (CH-N) | ~2.8 - 3.2 | m |
| H-2, H-6 (CH₂-O) axial | ~3.3 - 3.5 | m |
| H-2, H-6 (CH₂-O) equatorial | ~3.8 - 4.0 | m |
| H-3, H-5 (CH₂-C) axial | ~1.4 - 1.6 | m |
| H-3, H-5 (CH₂-C) equatorial | ~1.8 - 2.0 | m |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon Assignment | Expected Chemical Shift (ppm) |
| C-4 (CH-N) | ~50 - 55 |
| C-2, C-6 (CH₂-O) | ~65 - 70 |
| C-3, C-5 (CH₂-C) | ~30 - 35 |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would be expected to show the molecular ion peak (M⁺) at m/z 116, corresponding to the molecular weight of the compound. Key fragmentation patterns would involve the loss of the hydrazine group and cleavage of the tetrahydropyran ring.
| m/z | Fragment |
| 116 | [M]⁺ |
| 85 | [M - NHNH₂]⁺ |
| 57 | [C₄H₉]⁺ |
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3350 - 3250 | N-H stretching | Hydrazine (-NH₂) |
| 2950 - 2850 | C-H stretching | Aliphatic (CH₂) |
| 1650 - 1580 | N-H bending | Hydrazine (-NH₂) |
| 1100 - 1000 | C-O stretching | Ether |
Logical Workflow for Structure Elucidation
The process of elucidating the structure of a synthesized compound follows a logical progression of experiments and data analysis.
Caption: Workflow for the structural elucidation of a chemical compound.
This systematic approach ensures that the identity and purity of the synthesized this compound are unequivocally confirmed. The combination of these analytical techniques provides a complete picture of the molecular structure, which is crucial for its application in research and development.
References
An In-depth Technical Guide to oxan-4-ylhydrazine for Researchers and Drug Development Professionals
IUPAC Name: oxan-4-ylhydrazine
Compound Summary
| Identifier | Value |
| IUPAC Name | oxan-4-ylhydrazine[1][] |
| Synonyms | (Tetrahydro-2H-pyran-4-yl)hydrazine, 1-(Tetrahydro-2H-pyran-4-yl)hydrazine, 4-hydrazinotetrahydropyran |
| CAS Number | 116312-69-7[1] |
| Molecular Formula | C₅H₁₂N₂O[1] |
| Molecular Weight | 116.16 g/mol [1] |
| Physical Form | Liquid |
Introduction
oxan-4-ylhydrazine, also known as this compound, is a valuable heterocyclic building block in medicinal chemistry. The incorporation of the tetrahydropyran (THP) moiety is a recognized strategy to enhance the physicochemical properties of drug candidates. The THP ring, a saturated six-membered heterocycle containing an oxygen atom, can act as a bioisostere for a cyclohexane ring, often leading to reduced lipophilicity.[3] This reduction in lipophilicity can significantly improve a compound's absorption, distribution, metabolism, and excretion (ADME) profile, which is a critical factor for the successful development of new therapeutic agents.[3]
The hydrazine functional group is a versatile handle for the synthesis of a wide array of nitrogen-containing heterocycles, most notably pyrazoles and hydrazones. These structural motifs are present in numerous biologically active compounds with applications as anticancer, antimicrobial, and anti-inflammatory agents. This guide provides an in-depth overview of the synthesis, key reactions, and therapeutic potential of derivatives of oxan-4-ylhydrazine for professionals in drug discovery and development.
Experimental Protocols
Synthesis of oxan-4-ylhydrazine
General Protocol for Reductive Amination:
-
Step 1: Hydrazone Formation. Tetrahydropyran-4-one is reacted with hydrazine hydrate, often in an alcoholic solvent like ethanol or methanol, to form the corresponding hydrazone intermediate. This reaction is typically carried out at room temperature or with gentle heating.
-
Step 2: Reduction. The formed hydrazone is then reduced to the hydrazine. A variety of reducing agents can be employed, such as sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (e.g., H₂/Pd-C). The choice of reducing agent and conditions will depend on the scale of the reaction and the presence of other functional groups. A nickel-catalyzed reductive amination using hydrazine hydrate as both the nitrogen and hydrogen source has also been reported as a general method for converting ketones to primary amines.[4]
Synthesis of Pyrazole Derivatives
The reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents is a classical and widely used method for the synthesis of pyrazoles.
Protocol for the Synthesis of 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid ethyl ester (A representative pyrazole derivative):
This protocol is adapted from a patented synthesis which utilizes a precursor to the 1,3-dicarbonyl functionality.[5]
-
Step 1: Synthesis of the β-ketoester equivalent. In a solution of tetrahydrofuran, tetrahydropyranone is reacted with diethyl oxalate in the presence of a strong base, such as lithium bis(trimethylsilyl)amide, at low temperatures (-70 to -80 °C) to generate ethyl 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)acetate.[5]
-
Step 2: Cyclization with Hydrazine Hydrate. The resulting β-ketoester equivalent is dissolved in glacial acetic acid and reacted with hydrazine hydrate to yield 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid ethyl ester.[5]
Key Reactions and Applications in Drug Discovery
The primary utility of oxan-4-ylhydrazine in drug discovery lies in its ability to serve as a scaffold for the synthesis of diverse heterocyclic libraries.
Formation of Pyrazoles
As detailed in the experimental protocol, the reaction of oxan-4-ylhydrazine with 1,3-dicarbonyl compounds or their synthetic equivalents provides a straightforward entry into pyrazole-containing molecules. The pyrazole moiety is a well-established pharmacophore found in numerous approved drugs with a wide range of biological activities. The tetrahydropyran ring in this context can be strategically employed to modulate the pharmacokinetic properties of the resulting pyrazole derivatives.
Derivatives as p38 MAPK Inhibitors
The p38 mitogen-activated protein kinase (MAPK) signaling pathway plays a critical role in the production of pro-inflammatory cytokines.[6] Consequently, inhibitors of p38 MAPK are actively being pursued as therapeutic agents for inflammatory diseases. Several classes of p38 MAPK inhibitors incorporate heterocyclic scaffolds. While no specific derivatives of oxan-4-ylhydrazine have been explicitly identified as potent p38 MAPK inhibitors in the reviewed literature, the combination of the pyrazole core (a known scaffold in some p38 inhibitors) with the favorable ADME properties imparted by the tetrahydropyran ring makes this an attractive area for further investigation.
Quantitative Data on p38 MAPK Inhibitors:
The following table presents IC₅₀ values for some known p38 MAPK inhibitors to provide context for the potency of compounds in this class.
| Compound | p38α IC₅₀ (nM) | p38β IC₅₀ (nM) |
| Pamapimod | 14 | 480[7] |
| Pexmetinib | 4 | 18[7] |
| SD0006 | 16 | 677[7] |
| TAK-715 | 7.1 | >200[7] |
Visualizations
General Synthetic Workflow for Pyrazole Derivatives
Caption: Synthetic route to pyrazole derivatives.
p38 MAPK Signaling Pathway
Caption: Simplified p38 MAPK signaling cascade.
Conclusion
oxan-4-ylhydrazine is a key synthetic intermediate for the development of novel therapeutics, particularly those incorporating pyrazole and other heterocyclic systems. The presence of the tetrahydropyran moiety offers a strategic advantage in optimizing the pharmacokinetic properties of drug candidates. Further exploration of derivatives of oxan-4-ylhydrazine, especially as inhibitors of kinases such as p38 MAPK, holds significant promise for the discovery of new and effective medicines. This guide provides a foundational understanding for researchers and drug development professionals to leverage the potential of this versatile building block.
References
- 1. This compound | C5H12N2O | CID 10057480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 116312-69-7 | Benchchem [benchchem.com]
- 4. A general and selective Ni-catalysed reductive amination using hydrazine hydrate as facile hydrogen and nitrogen sources - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. p38MAP kinase inhibitors. Part 1: design and development of a new class of potent and highly selective inhibitors based on 3,4-dihydropyrido[3,2-d]pyrimidone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
An In-depth Technical Guide to (Tetrahydro-2H-pyran-4-yl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
Core Compound Data
(Tetrahydro-2H-pyran-4-yl)hydrazine , a heterocyclic compound, serves as a valuable building block in medicinal chemistry and drug discovery. Its molecular structure, incorporating a tetrahydropyran ring and a hydrazine functional group, offers unique physicochemical properties that are advantageous for the development of novel therapeutic agents.
| Property | Value | Source |
| Molecular Formula | C5H12N2O | [1] |
| Molecular Weight | 116.16 g/mol | [1] |
| CAS Number | 116312-69-7 | [1] |
| IUPAC Name | This compound | |
| Synonyms | 4-Hydrazinyltetrahydropyran, THP-hydrazine | |
| Appearance | Not specified in literature | |
| Melting Point | Not specified in literature | |
| Boiling Point | Not specified in literature | |
| Solubility | Not specified in literature |
Synthesis and Experimental Protocols
A general workflow for such a synthesis is proposed below:
Caption: Proposed general workflow for the synthesis of this compound.
Purification: The purification of the final product would likely involve standard techniques such as column chromatography on silica gel, using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired compound from unreacted starting materials and byproducts.
Characterization: The identity and purity of the synthesized this compound would be confirmed using a combination of analytical methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be used to confirm the presence of the tetrahydropyran ring and the hydrazine moiety, as well as the overall structure of the molecule.
-
Mass Spectrometry (MS): Mass spectrometry would be employed to determine the molecular weight of the compound and to provide further structural information through fragmentation analysis.
-
High-Performance Liquid Chromatography (HPLC): HPLC would be utilized to assess the purity of the final product.
Applications in Drug Discovery and Medicinal Chemistry
This compound is a versatile intermediate for the synthesis of a wide range of heterocyclic compounds with potential biological activity. The hydrazine functional group is a key synthon for the construction of various nitrogen-containing ring systems, most notably pyrazoles.
The reaction of this compound with β-ketoesters is a common and efficient method for the synthesis of tetrahydropyran-substituted pyrazole derivatives. These scaffolds are of significant interest in drug discovery due to their prevalence in a variety of biologically active molecules.
Caption: Synthesis of pyrazole derivatives from this compound.
The resulting pyrazole derivatives can be further functionalized to generate libraries of compounds for biological screening. The tetrahydropyran moiety can improve the pharmacokinetic properties of a drug candidate, such as solubility and metabolic stability.
While no specific signaling pathways involving this compound have been explicitly detailed in the reviewed literature, its derivatives are often screened against a wide range of biological targets, including kinases, proteases, and G-protein coupled receptors, which are integral components of numerous signaling cascades. The development of novel pyrazole-based compounds derived from this hydrazine is an active area of research in the pursuit of new therapeutics for various diseases, including cancer, inflammation, and infectious diseases.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its utility in the synthesis of pyrazole derivatives and other heterocyclic systems provides a foundation for the discovery of new drug candidates. Further research into the synthesis and biological evaluation of its derivatives is warranted to fully explore its potential in drug development.
References
In-Depth Technical Guide: (Tetrahydro-2H-pyran-4-yl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Tetrahydro-2H-pyran-4-yl)hydrazine is a valuable heterocyclic building block in medicinal chemistry and organic synthesis. The incorporation of the tetrahydropyran (THP) moiety can enhance the pharmacokinetic properties of drug candidates by reducing lipophilicity and improving aqueous solubility. The hydrazine functional group serves as a versatile handle for the synthesis of a wide array of derivatives, most notably pyrazoles, which are prevalent in many biologically active compounds. This guide provides a summary of the available spectroscopic data, a general synthetic approach, and contextualizes its application in drug discovery.
Chemical Properties and Data Presentation
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₁₂N₂O | PubChem |
| Molecular Weight | 116.16 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| CAS Number | 116312-69-7 | PubChem |
| Boiling Point | 234.494°C at 760 mmHg (Predicted) | BOC Sciences |
| Density | 1.045 g/cm³ (Predicted) | BOC Sciences |
Table 2: Spectroscopic Data for this compound Hydrochloride
| Data Type | Description |
| ¹H NMR | A proton NMR spectrum is publicly available for the hydrochloride salt.[1] Specific peak assignments require the original data file, but the spectrum would be expected to show signals corresponding to the protons on the tetrahydropyran ring and the hydrazine moiety. The chemical shifts in the free base are expected to be slightly different due to the absence of the hydrochloride. |
| ¹³C NMR | Data not available. Expected signals would include four distinct carbons for the tetrahydropyran ring. |
| Mass Spec. | Data not available. The expected molecular ion peak for the free base [M]⁺ would be at m/z 116.10. |
| IR Spec. | Data not available. Expected characteristic peaks would include N-H stretching vibrations (typically in the 3200-3400 cm⁻¹ region), C-H stretching (around 2850-2950 cm⁻¹), and C-O-C stretching of the ether in the tetrahydropyran ring (around 1080-1150 cm⁻¹). |
Experimental Protocols
General Synthesis of this compound
A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a general and common method for the synthesis of such compounds involves the reductive amination of a ketone followed by nitrosation and reduction, or direct displacement of a leaving group by hydrazine.
A plausible synthetic route starting from Tetrahydro-4H-pyran-4-one:
-
Reductive Amination: Tetrahydro-4H-pyran-4-one is reacted with ammonia in the presence of a reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation) to form 4-aminotetrahydropyran.
-
Diazotization and Reduction: The resulting amine can be converted to a hydrazine through a multi-step process, though this is less common for secondary amines.
-
Nucleophilic Substitution (Alternative Route): A more direct route involves converting the hydroxyl group of tetrahydro-4H-pyran-4-ol to a good leaving group (e.g., a tosylate or mesylate). Subsequent reaction with an excess of hydrazine hydrate would yield this compound via an SN2 reaction.
General Protocol for Spectroscopic Analysis
The following are general protocols for acquiring the spectroscopic data for a compound like this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: A sample of the purified compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The spectrum is recorded on a 300, 400, or 500 MHz NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
-
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI): A dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) is infused into the mass spectrometer. ESI is a soft ionization technique that is likely to show the protonated molecular ion [M+H]⁺ at m/z 117.10.
-
-
Infrared (IR) Spectroscopy:
-
Attenuated Total Reflectance (ATR): A small amount of the neat sample (if liquid) or a solid sample is placed directly on the ATR crystal. The IR spectrum is recorded, typically over a range of 4000-400 cm⁻¹.
-
Applications in Drug Discovery and Synthesis
This compound is a key intermediate for the synthesis of various heterocyclic compounds, particularly pyrazoles. The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, often used as a bioisosteric replacement for a cyclohexane ring to improve the ADME (absorption, distribution, metabolism, and excretion) profile of a drug candidate.[2]
The hydrazine moiety readily reacts with 1,3-dicarbonyl compounds or other suitable precursors to form a pyrazole ring, a core structure in many pharmaceuticals.
References
The Versatile Building Block: A Technical Guide to (Tetrahydro-2H-pyran-4-yl)hydrazine in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
(Tetrahydro-2H-pyran-4-yl)hydrazine has emerged as a significant synthetic intermediate in the field of medicinal chemistry and drug discovery. Its unique structural combination of a tetrahydropyran (THP) ring and a reactive hydrazine moiety makes it an attractive starting material for the synthesis of a diverse range of heterocyclic compounds with potential therapeutic applications. The THP ring often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, which are crucial for the development of new drug candidates. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound, complete with experimental protocols and data presented for easy reference.
Physicochemical Properties
This compound is a versatile building block with the following key properties:
| Property | Value |
| Molecular Formula | C₅H₁₂N₂O |
| Molecular Weight | 116.16 g/mol [1] |
| CAS Number | 116312-69-7[1] |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Not readily available |
| Solubility | Soluble in water and common organic solvents |
Synthesis of this compound
The most common and practical method for the synthesis of this compound is the reductive amination of tetrahydro-4H-pyran-4-one with hydrazine. This two-step one-pot procedure involves the initial formation of a hydrazone intermediate, followed by its reduction to the desired hydrazine.
Experimental Protocol: Reductive Amination
Materials:
-
Tetrahydro-4H-pyran-4-one
-
Hydrazine hydrate
-
Sodium cyanoborohydride (NaBH₃CN) or a similar reducing agent
-
Methanol or Ethanol
-
Glacial acetic acid
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a solution of tetrahydro-4H-pyran-4-one (1.0 eq) in methanol, add hydrazine hydrate (1.2 eq) at room temperature.
-
Add a catalytic amount of glacial acetic acid to facilitate the formation of the hydrazone intermediate. Stir the mixture for 2-4 hours.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the bulk of the methanol.
-
Make the aqueous solution basic (pH > 8) by the addition of a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
The product can be further purified by vacuum distillation or column chromatography on silica gel.
Expected Yield: 60-80%
Synthesis Workflow
Caption: Synthesis of this compound.
Applications in Heterocyclic Synthesis
This compound is a key precursor for the synthesis of various heterocyclic systems, most notably pyrazoles. The Knorr pyrazole synthesis and related methodologies are commonly employed.
Synthesis of N-(Tetrahydro-2H-pyran-4-yl)pyrazoles
The reaction of this compound with 1,3-dicarbonyl compounds, such as acetylacetone, provides a straightforward route to N-substituted pyrazoles.
Experimental Protocol: Pyrazole Formation
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Ethanol or glacial acetic acid
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol.
-
Add acetylacetone (1.0 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution to remove any unreacted acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the desired 3,5-dimethyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole.
Expected Yield: 75-90%
Reaction Scheme
Caption: General scheme for pyrazole synthesis.
Spectroscopic Data
The structural characterization of this compound and its derivatives is typically performed using NMR spectroscopy.
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |
| This compound | 3.95-4.05 (m, 2H), 3.35-3.45 (m, 2H), 3.00-3.10 (m, 1H), 1.75-1.85 (m, 2H), 1.50-1.60 (m, 2H) | 67.5, 55.0, 33.0 |
| 3,5-dimethyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole | 5.80 (s, 1H), 4.20-4.30 (m, 1H), 4.00-4.10 (m, 2H), 3.50-3.60 (m, 2H), 2.25 (s, 3H), 2.15 (s, 3H), 2.00-2.10 (m, 2H), 1.80-1.90 (m, 2H) | 148.0, 139.5, 105.0, 66.0, 52.0, 32.0, 13.5, 11.0 |
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.
Application in Drug Discovery: Synthesis of RAF709
A notable application of a derivative of this compound is in the synthesis of the potent and selective RAF inhibitor, RAF709 . In this context, a protected form of the tetrahydropyran moiety is incorporated into the final drug structure, highlighting the importance of this scaffold in modulating the pharmacokinetic properties of the molecule.[2][3] The synthesis involves the coupling of a 6'-((tetrahydro-2H-pyran-4-yl)oxy) substituted bipyridine intermediate with another fragment to form the final compound.[2]
Signaling Pathway Context
RAF kinases (A-RAF, B-RAF, and C-RAF) are key components of the MAPK/ERK signaling pathway, which is frequently dysregulated in human cancers. Inhibitors like RAF709 are designed to block the activity of these kinases, thereby inhibiting downstream signaling and tumor cell proliferation.
Caption: Simplified MAPK/ERK signaling pathway and the action of RAF709.
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis, particularly within the realm of medicinal chemistry. Its straightforward synthesis and the reactivity of the hydrazine group allow for the efficient construction of diverse heterocyclic scaffolds. The incorporated tetrahydropyran ring offers a strategic advantage for optimizing the drug-like properties of lead compounds. The successful application of this moiety in the development of targeted cancer therapeutics like RAF709 underscores its importance and potential for future drug discovery efforts. This guide provides a foundational understanding and practical protocols for researchers looking to utilize this powerful synthetic tool.
References
- 1. This compound | C5H12N2O | CID 10057480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design and Discovery of N-(2-Methyl-5'-morpholino-6'-((tetrahydro-2H-pyran-4-yl)oxy)-[3,3'-bipyridin]-5-yl)-3-(trifluoromethyl)benzamide (RAF709): A Potent, Selective, and Efficacious RAF Inhibitor Targeting RAS Mutant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Discovery of <i>N</i>-(2-Methyl-5′-morpholino-6′-((tetrahydro-2<i>H</i>-pyran-4-yl)oxy)-[3,3′-bipyridin]-5-yl)-3-(trifluoromethyl)benzamide (RAF709): A Potent, Selective, and Efficacious RAF Inhibitor Targeting RAS Mutant Cancers | CiNii Research [cir.nii.ac.jp]
An In-depth Technical Guide to Oxan-4-ylhydrazine: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxan-4-ylhydrazine, also known as (tetrahydro-2H-pyran-4-yl)hydrazine, is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structural features, combining a polar tetrahydropyran (THP) ring with a reactive hydrazine moiety, make it a valuable synthon for the development of novel therapeutic agents. The THP ring often serves as a bioisosteric replacement for a cyclohexane ring, offering improved physicochemical properties such as enhanced aqueous solubility and reduced lipophilicity, which can lead to a more favorable absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of oxan-4-ylhydrazine, detailed experimental protocols for its use in synthesis, and its application in the development of targeted therapies, with a focus on Janus kinase (JAK) inhibitors.
Physical and Chemical Properties
Oxan-4-ylhydrazine is commercially available as a free base and more commonly as its hydrochloride or dihydrochloride salt. The following tables summarize its key physical and chemical properties based on available data.
Table 1: General Properties of Oxan-4-ylhydrazine
| Property | Value | Source |
| IUPAC Name | oxan-4-ylhydrazine | PubChem |
| Synonyms | This compound, 4-hydrazinyl-tetrahydropyran | PubChem[2] |
| CAS Number | 116312-69-7 | CymitQuimica[3] |
| Molecular Formula | C5H12N2O | PubChem[2] |
| Molecular Weight | 116.16 g/mol | PubChem[2] |
| Appearance | Not specified (likely a liquid or low-melting solid) | |
| Purity | Typically >95% |
Table 2: Computed Physicochemical Properties of Oxan-4-ylhydrazine
| Property | Value | Source |
| XLogP3-AA | -0.5 | PubChem[2] |
| Hydrogen Bond Donor Count | 2 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |
| Rotatable Bond Count | 1 | PubChem[2] |
| Exact Mass | 116.094963011 Da | PubChem[2] |
| Topological Polar Surface Area | 47.3 Ų | PubChem[2] |
| Heavy Atom Count | 8 | PubChem[2] |
| Complexity | 61.4 | PubChem[2] |
Table 3: Properties of Oxan-4-ylhydrazine Dihydrochloride
| Property | Value | Source |
| Molecular Formula | C5H14Cl2N2O | |
| Molecular Weight | 189.08 g/mol | |
| CAS Number | 1187974-47-5 |
Note: Some of the physicochemical properties are computed values and may vary slightly from experimental data.
Spectral Data
-
1H NMR (DMSO-d6, 400 MHz) of Oxan-4-ylhydrazine Dihydrochloride: δ 10.3 (br s, 3H), 4.3 (br s, 1H), 3.8-3.9 (m, 2H), 3.3-3.4 (m, 3H), 1.8-1.9 (m, 2H), 1.5-1.6 (m, 2H).
-
IR and Mass Spectra: Detailed experimental IR and mass spectra for oxan-4-ylhydrazine are not widely published. Researchers are advised to acquire this data on their own samples for full characterization.
Experimental Protocols
Oxan-4-ylhydrazine is a key intermediate in the synthesis of various heterocyclic compounds, particularly pyrazole derivatives, which are prevalent in many biologically active molecules.
General Procedure for the Synthesis of Pyrazole Derivatives
The following is a representative protocol for the synthesis of a pyrazole derivative from oxan-4-ylhydrazine and a β-ketoester, a common reaction in the construction of pyrazole rings.
Reaction:
Materials:
-
Oxan-4-ylhydrazine (or its hydrochloride salt)
-
Ethyl acetoacetate
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
To a solution of oxan-4-ylhydrazine (1.0 eq) in absolute ethanol, add ethyl acetoacetate (1.0-1.2 eq).
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.
Application in the Synthesis of JAK1 Inhibitors
A recent study highlighted the use of an oxan-4-ylhydrazine derivative in the synthesis of potent and selective JAK1 inhibitors for the treatment of rheumatoid arthritis.[4] The synthesis of a key intermediate involves the reaction of a hydrazinyl-pyrrolo[2,3-d]pyrimidine with a suitable electrophile. The workflow for such a synthesis is outlined below.
Role in Drug Discovery: Targeting the JAK-STAT Signaling Pathway
The Janus kinase (JAK) family of tyrosine kinases plays a crucial role in cytokine signaling, which is central to the immune response and hematopoiesis. Dysregulation of the JAK-STAT signaling pathway is implicated in various autoimmune diseases, inflammatory conditions, and cancers.[5] Consequently, JAK inhibitors have emerged as an important class of therapeutic agents.
The incorporation of the oxan-4-yl moiety into JAK inhibitors can enhance their drug-like properties. For instance, in the development of pyrrolo[2,3-d]pyrimidine-based JAK1 inhibitors, the introduction of an oxan-4-ylhydrazinyl group led to compounds with high potency and selectivity for JAK1 over other JAK family members, such as JAK2.[4] This selectivity is crucial for minimizing side effects, as JAK2 is involved in red blood cell production.
JAK-STAT Signaling Pathway and Inhibition
The diagram below illustrates the canonical JAK-STAT signaling pathway and the mechanism of action of a JAK inhibitor synthesized using an oxan-4-ylhydrazine derivative.
Pathway Description:
-
Cytokine Binding: A cytokine binds to its specific receptor on the cell surface.
-
JAK Activation: This binding brings the associated JAKs (in this case, JAK1) into close proximity, leading to their autophosphorylation and activation.
-
STAT Phosphorylation: The activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.
-
Dimerization and Translocation: Phosphorylated STATs (p-STAT) dimerize and translocate into the nucleus.
-
Gene Transcription: In the nucleus, the p-STAT dimer binds to specific DNA sequences, promoting the transcription of genes involved in inflammation, immune response, and cell growth.
Mechanism of Inhibition:
A JAK1 inhibitor derived from oxan-4-ylhydrazine competitively binds to the ATP-binding site of JAK1, preventing its phosphorylation and activation. This blockade of JAK1 activity inhibits the downstream phosphorylation of STATs, their dimerization, and nuclear translocation, ultimately suppressing the transcription of pro-inflammatory and other target genes.
Conclusion
Oxan-4-ylhydrazine is a valuable and versatile building block for the synthesis of complex heterocyclic molecules with significant potential in drug discovery. Its favorable physicochemical properties, conferred by the tetrahydropyran ring, make it an attractive component for the design of novel therapeutics with improved ADME profiles. The successful incorporation of the oxan-4-ylhydrazine moiety into potent and selective JAK1 inhibitors underscores its importance in the development of targeted therapies for a range of diseases, including autoimmune disorders and cancer. The experimental protocols and pathway information provided in this guide serve as a valuable resource for researchers working in this exciting and rapidly evolving field.
References
- 1. This compound | 116312-69-7 | Benchchem [benchchem.com]
- 2. This compound | C5H12N2O | CID 10057480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cymitquimica.com [cymitquimica.com]
- 4. Synthesis and evaluation of hydrazinyl-containing pyrrolo[2,3-d]pyrimidine series as potent, selective and oral JAK1 inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Pyrazoles using (Tetrahydro-2H-pyran-4-yl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the synthesis of pyrazole derivatives utilizing (Tetrahydro-2H-pyran-4-yl)hydrazine. The resulting compounds, incorporating a tetrahydropyran moiety, are of significant interest in medicinal chemistry due to their potential as therapeutic agents, particularly in oncology.
Introduction
Pyrazoles are a class of heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The incorporation of a tetrahydropyran ring into the pyrazole scaffold can enhance the physicochemical properties of the resulting molecules, such as solubility and metabolic stability, making them attractive candidates for drug development. The Knorr pyrazole synthesis, a classical and versatile method, is commonly employed for the preparation of these compounds.[3][4] This reaction involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[3][4] This document outlines the synthesis of pyrazoles using this compound and various 1,3-dicarbonyl precursors, and highlights the potential of these compounds as inhibitors of key signaling pathways in cancer.
Data Presentation
The following table summarizes representative examples of pyrazole synthesis using this compound with different 1,3-dicarbonyl compounds, showcasing typical reaction conditions and yields.
| 1,3-Dicarbonyl Compound | Solvent | Catalyst/Additive | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Acetylacetone | Ethanol | Acetic Acid (catalytic) | 4 | Reflux | 85-95 | General Method[5] |
| Ethyl Acetoacetate | Ethanol | Acetic Acid (catalytic) | 6 | Reflux | 80-90 | General Method[5] |
| 1,3-Diphenyl-1,3-propanedione | Acetic Acid | None | 2 | 100 | ~90 | General Method[5] |
| 3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-ol precursor | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [1] |
Experimental Protocols
General Protocol for the Synthesis of 1-(Tetrahydro-2H-pyran-4-yl)pyrazoles via Knorr Cyclocondensation
This protocol describes a general method for the synthesis of pyrazoles by reacting this compound with a 1,3-dicarbonyl compound, such as acetylacetone.
Materials:
-
This compound
-
1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)
-
Ethanol (absolute)
-
Glacial Acetic Acid
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in absolute ethanol.
-
Addition of Hydrazine: To the stirred solution, add this compound (1.0 - 1.2 eq) followed by a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure pyrazole derivative.
Mandatory Visualizations
Caption: Knorr Pyrazole Synthesis Workflow.
Caption: Inhibition of TGF-β Signaling Pathway.
References
- 1. Synthesis and biological evaluation of 4-((3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)quinoline derivatives as novel potential transforming growth factor-β type 1 receptor inhibitors for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. srrjournals.com [srrjournals.com]
- 3. jk-sci.com [jk-sci.com]
- 4. name-reaction.com [name-reaction.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reaction of (Tetrahydro-2H-pyran-4-yl)hydrazine with β-Ketoesters for the Synthesis of Novel Bioactive Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of pyrazole derivatives obtained from the reaction of (tetrahydro-2H-pyran-4-yl)hydrazine with various β-ketoesters. The resulting N-substituted pyrazoles, incorporating a tetrahydropyran moiety, are of significant interest in medicinal chemistry due to their potential as therapeutic agents, particularly as inhibitors of key signaling pathways implicated in pain and inflammation.
Introduction
The reaction of hydrazines with β-dicarbonyl compounds, such as β-ketoesters, is a classic and efficient method for the synthesis of pyrazole and pyrazolone heterocycles, often referred to as the Knorr pyrazole synthesis. The incorporation of a tetrahydropyran (THP) group at the N-1 position of the pyrazole ring can significantly influence the physicochemical properties of the molecule, such as solubility, metabolic stability, and target engagement. This modification has been successfully exploited in the development of novel drug candidates.
Recent studies have highlighted the potential of 1-(tetrahydro-2H-pyran-4-yl)pyrazole derivatives as potent and selective inhibitors of N-type calcium channels (Caᵥ2.2), which are validated targets for the treatment of chronic pain.[1][2] Furthermore, the pyrazole scaffold is a well-established pharmacophore in the design of inhibitors for other important drug targets, including p38 MAP kinase, which is involved in inflammatory responses.[3][4][5]
Reaction Mechanism and Experimental Workflow
The reaction proceeds via a condensation reaction between the hydrazine and the ketone of the β-ketoester, followed by an intramolecular cyclization and dehydration to form the pyrazole ring. The general mechanism and a typical experimental workflow are depicted below.
Caption: General reaction mechanism for the synthesis of 1-(Tetrahydro-2H-pyran-4-yl)pyrazole derivatives.
Caption: A typical experimental workflow for the synthesis of 1-(Tetrahydro-2H-pyran-4-yl)pyrazoles.
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis and biological activity of 1-(tetrahydro-2H-pyran-4-yl)pyrazole derivatives.
Table 1: Reaction Conditions and Yields
| β-Ketoester Reactant | Solvent | Catalyst/Conditions | Reaction Time (h) | Yield (%) | Reference |
| Ethyl Acetoacetate | Ethanol | Reflux | 1 | 82 | [6] |
| Ethyl Benzoylacetate | Acetic Acid | Reflux | 4 | 75-85 | General Procedure |
| Ethyl 4,4,4-trifluoroacetoacetate | Ethanol | Reflux | 2 | >90 | General Procedure |
| Various substituted β-ketoesters | Ethanol | Microwave Irradiation | 0.5 | 68-90 | [7] |
Table 2: Biological Activity of 1-(Tetrahydro-2H-pyran-4-yl)pyrazole Derivatives
| Compound ID | Target | Assay Type | IC₅₀ (nM) | Application | Reference |
| Pyrazolyltetrahydropyran Analog 1 | N-type Calcium Channel (Caᵥ2.2) | Calcium Influx Assay | 50 | Chronic Pain | [2] |
| Pyrazolyltetrahydropyran Analog 2 | N-type Calcium Channel (Caᵥ2.2) | Patch Clamp Electrophysiology | 30 | Chronic Pain | [2] |
| BIRB 796 (p38 MAPK inhibitor) | p38 MAP Kinase | Enzyme Assay | 38 | Inflammatory Diseases | [4][5] |
| Pyrazolo[3,4-b]pyridine 9 | p38α MAP Kinase | Enzyme Assay | 10 | Rheumatoid Arthritis | [3] |
Experimental Protocols
General Protocol for the Synthesis of 1-(Tetrahydro-2H-pyran-4-yl)-3-methyl-1H-pyrazol-5(4H)-one
This protocol is adapted from a general procedure for the synthesis of pyrazolones.[6]
Materials:
-
This compound
-
Ethyl acetoacetate
-
Ethanol
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve ethyl acetoacetate (0.1 mole) in ethanol (20 mL).
-
To the stirred solution, add this compound (0.1 mole) dropwise. An exothermic reaction may be observed.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour.
-
Cool the reaction mixture in an ice bath to facilitate crystallization.
-
Collect the precipitated solid by filtration and wash with a small amount of ice-cold ethanol.
-
Dry the product under vacuum to obtain 1-(tetrahydro-2H-pyran-4-yl)-3-methyl-1H-pyrazol-5(4H)-one.
-
Characterize the product by NMR, MS, and melting point analysis.
Protocol for the Synthesis of Pyrazolyltetrahydropyran N-type Calcium Channel Blockers
The synthesis of more complex analogs, such as those reported as N-type calcium channel blockers, often involves multi-step sequences.[2] A key step is the initial pyrazole formation, which can be followed by further functionalization.
Example Step: Pyrazole Formation
-
A mixture of a suitably substituted β-ketoester (1.0 equiv) and this compound (1.1 equiv) in a suitable solvent such as ethanol or acetic acid is heated to reflux.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield the desired 1-(tetrahydro-2H-pyran-4-yl)pyrazole derivative.
Signaling Pathways and Applications
N-type Calcium Channel Inhibition for Pain Management
The N-type (Caᵥ2.2) voltage-gated calcium channels are predominantly located on presynaptic terminals in the nervous system and play a crucial role in neurotransmitter release, including those involved in pain signaling.[1][2] Inhibition of these channels can effectively block the transmission of pain signals. Pyrazoles containing the 1-(tetrahydro-2H-pyran-4-yl) moiety have been identified as potent and selective blockers of N-type calcium channels, demonstrating efficacy in preclinical models of inflammatory and neuropathic pain.[2]
Caption: Inhibition of N-type calcium channels by 1-(Tetrahydro-2H-pyran-4-yl)pyrazole derivatives blocks pain signal transmission.
p38 MAP Kinase Inhibition for Anti-inflammatory Applications
The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that are activated by cellular stress and inflammatory cytokines. They play a central role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[4][5] Pyrazole-based compounds have been extensively investigated as p38 MAP kinase inhibitors for the treatment of inflammatory diseases like rheumatoid arthritis.[3] The 1-(tetrahydro-2H-pyran-4-yl)pyrazole scaffold represents a promising starting point for the design of novel p38 MAPK inhibitors.
Caption: Potential inhibition of the p38 MAPK signaling pathway by 1-(Tetrahydro-2H-pyran-4-yl)pyrazole derivatives.
Conclusion
The reaction of this compound with β-ketoesters provides a versatile and efficient route to a class of pyrazole derivatives with significant potential in drug discovery. The resulting 1-(tetrahydro-2H-pyran-4-yl)pyrazole scaffold has been successfully utilized in the development of potent N-type calcium channel blockers for the treatment of pain. Furthermore, the established role of pyrazoles as p38 MAP kinase inhibitors suggests that this scaffold holds promise for the development of novel anti-inflammatory agents. The detailed protocols and data presented herein serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.
References
- 1. A novel series of pyrazolylpiperidine N-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and optimization of a novel series of pyrazolyltetrahydropyran N-type calcium channel (Cav 2.2) blockers for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazoloheteroaryls: novel p38alpha MAP kinase inhibiting scaffolds with oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tonglab.biology.columbia.edu [tonglab.biology.columbia.edu]
- 5. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. banglajol.info [banglajol.info]
- 7. jetir.org [jetir.org]
Application Notes and Protocols for Multicomponent Reactions Involving (Tetrahydro-2H-pyran-4-yl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of (Tetrahydro-2H-pyran-4-yl)hydrazine in multicomponent reactions (MCRs) for the synthesis of diverse heterocyclic scaffolds. The protocols provided are based on established methodologies for similar hydrazine derivatives and are intended to serve as a starting point for reaction discovery and optimization.
Introduction
This compound is a valuable building block in medicinal chemistry, offering a saturated heterocyclic motif that can enhance physicochemical properties such as solubility and metabolic stability of drug candidates. Multicomponent reactions, which combine three or more reactants in a single step, are highly efficient for generating molecular diversity and complexity. The integration of the tetrahydropyran moiety via MCRs can lead to novel chemical entities with potential therapeutic applications. This document outlines protocols for the application of this compound in the synthesis of pyranopyrazoles and in Ugi-type reactions.
I. Synthesis of Pyrano[2,3-c]pyrazoles
The four-component reaction between an aldehyde, malononitrile, a β-ketoester, and a hydrazine is a well-established method for the synthesis of pyrano[2,3-c]pyrazoles.[1][2] The tetrahydropyran moiety can be readily incorporated at the N1-position of the pyrazole ring using this compound.
Experimental Protocol: Four-Component Synthesis of 6-Amino-3-methyl-1-(tetrahydro-2H-pyran-4-yl)-4-aryl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Malononitrile
-
Ethyl acetoacetate
-
Ethanol
-
Piperidine (catalyst)
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), ethyl acetoacetate (1.0 mmol), and this compound (1.0 mmol) in ethanol (10 mL).
-
Add a catalytic amount of piperidine (5 mol%).
-
Stir the reaction mixture vigorously at room temperature for 20 minutes.[1] Alternatively, the mixture can be heated to 80°C for 2 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product is typically collected by filtration, washed with cold ethanol, and dried under vacuum.[1]
-
If necessary, the crude product can be recrystallized from ethanol to afford the pure pyrano[2,3-c]pyrazole.
Workflow for Pyrano[2,3-c]pyrazole Synthesis
Caption: Workflow for the four-component synthesis of pyrano[2,3-c]pyrazoles.
Quantitative Data (Reference)
While specific yield data for reactions with this compound is not available in the reviewed literature, the following table presents typical yields for analogous four-component reactions using hydrazine hydrate.[1]
| Aromatic Aldehyde | Catalyst | Reaction Time | Yield (%) |
| Benzaldehyde | Piperidine | 20 min (RT) | 85-93 |
| 4-Chlorobenzaldehyde | Piperidine | 20 min (RT) | 85-93 |
| 4-Methoxybenzaldehyde | Piperidine | 20 min (RT) | 85-93 |
| Thiophene-2-carboxaldehyde | Piperidine | 20 min (RT) | 85-93 |
II. Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a powerful tool for the synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[3] While hydrazines have been used in Ugi-type reactions, they often require protection, such as a Boc group, to modulate their reactivity.[4][5] A proposed Ugi reaction involving this compound would likely proceed through its mono-Boc protected form.
Experimental Protocol: Proposed Ugi-type Synthesis of α-Hydrazino-amides
Part 1: Synthesis of mono-Boc-(Tetrahydro-2H-pyran-4-yl)hydrazine
This is a prerequisite step as protected hydrazines often show better performance in Ugi reactions.[4]
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
Procedure:
-
Dissolve this compound (1.0 mmol) in DCM (10 mL) in a round-bottom flask.
-
Add triethylamine (1.2 mmol).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of Boc₂O (1.0 mmol) in DCM (5 mL).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the mono-Boc protected hydrazine.
Part 2: Ugi Four-Component Reaction
Materials:
-
mono-Boc-(Tetrahydro-2H-pyran-4-yl)hydrazine
-
Aldehyde (e.g., isobutyraldehyde)
-
Carboxylic acid (e.g., benzoic acid)
-
Isocyanide (e.g., tert-butyl isocyanide)
-
Methanol
Procedure:
-
In a vial, dissolve the aldehyde (1.0 mmol) and mono-Boc-(Tetrahydro-2H-pyran-4-yl)hydrazine (1.0 mmol) in methanol (2 mL).
-
Stir the mixture for 30 minutes to facilitate imine formation.
-
Add the carboxylic acid (1.0 mmol) and the isocyanide (1.0 mmol).
-
Seal the vial and stir the reaction mixture at room temperature for 48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the desired Ugi product.
Reaction Mechanism: Ugi Four-Component Reaction
Caption: Generalized mechanism of the Ugi four-component reaction.
Quantitative Data (Reference)
The following data is for a Ugi tetrazole reaction using mono-Boc-hydrazine, which can provide an indication of the expected yields.[4]
| Aldehyde/Ketone | Isocyanide | Lewis Acid | Yield (%) |
| Cyclohexanone | tert-Butyl isocyanide | ZnCl₂ | 88 |
| 4-Nitrobenzaldehyde | Cyclohexyl isocyanide | ZnCl₂ | 75 |
| Acetone | Benzyl isocyanide | ZnCl₂ | 65 |
III. Betti-type Reactions
The Betti reaction is a multicomponent synthesis of aminobenzylnaphthols from a naphthol, an aldehyde, and an amine.[6][7] While typically employing ammonia or primary/secondary amines, the use of hydrazines is less common but conceivable. A Betti-type reaction with this compound could lead to novel hydrazinobenzylnaphthols.
Experimental Protocol: Proposed Betti-type Synthesis
Materials:
-
2-Naphthol
-
Aromatic aldehyde (e.g., benzaldehyde)
-
This compound
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 2-naphthol (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in ethanol (10 mL).
-
Add this compound (1.1 mmol).
-
Heat the reaction mixture to reflux for 6-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate from the solution and can be collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by column chromatography.
Logical Relationship in Betti Reaction
Caption: Key steps in the proposed Betti-type reaction.
Conclusion
This compound is a promising building block for the synthesis of novel heterocyclic compounds through multicomponent reactions. The provided protocols for the synthesis of pyranopyrazoles, Ugi-type products, and Betti-type adducts offer a solid foundation for further exploration. Researchers are encouraged to optimize the reaction conditions for specific substrates to achieve the best results. The resulting compounds, bearing the sp³-rich tetrahydropyran motif, are of significant interest for drug discovery programs.
References
- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ugi Reaction [organic-chemistry.org]
- 4. pure.rug.nl [pure.rug.nl]
- 5. Two Cycles with One Catch: Hydrazine in Ugi 4-CR and Its Postcyclizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Highly efficient one-pot three-component Betti reaction in water using reverse zinc oxide micelles as a recoverable and reusable catalyst - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28599F [pubs.rsc.org]
- 7. Recent advances in the transformation reactions of the Betti base derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Knorr Pyrazole Synthesis with (Tetrahydro-2H-pyran-4-yl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knorr pyrazole synthesis is a fundamental and widely utilized reaction in organic chemistry for the synthesis of pyrazole and pyrazolone derivatives.[1][2][3][4][5] This reaction involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, typically in the presence of an acid catalyst. The resulting pyrazole scaffold is a key pharmacophore found in numerous clinically approved drugs and serves as a versatile building block in medicinal chemistry and drug discovery. The incorporation of a tetrahydropyran (THP) moiety, such as in (Tetrahydro-2H-pyran-4-yl)hydrazine, can enhance the pharmacokinetic properties of a molecule, such as solubility and metabolic stability, making it a valuable substituent in the design of novel therapeutic agents.
These application notes provide a detailed protocol for the Knorr pyrazole synthesis using this compound with various 1,3-dicarbonyl compounds. The protocol is designed to be a starting point for researchers, with adaptable conditions for different substrates and scales.
Applications in Drug Discovery
Pyrazole-containing compounds exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties. The pyrazole ring acts as a versatile scaffold that can be readily functionalized to optimize binding to various biological targets. The inclusion of the (Tetrahydro-2H-pyran-4-yl) group can modulate the physicochemical properties of the resulting pyrazole derivatives, potentially leading to improved drug-like characteristics.
Key Therapeutic Areas:
-
Oncology: Pyrazole derivatives have been developed as inhibitors of various kinases implicated in cancer progression.
-
Inflammation: Celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), features a pyrazole core.
-
Infectious Diseases: The pyrazole scaffold is present in compounds with antibacterial, antifungal, and antiviral activities.
-
Neurology: Certain pyrazole derivatives have shown potential as anticonvulsant and antidepressant agents.
Experimental Protocols
This section details the synthetic procedure for the Knorr pyrazole synthesis using this compound.
Materials:
-
This compound
-
1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate, dibenzoylmethane)
-
Solvent (e.g., ethanol, 1-propanol, acetic acid, water)
-
Catalyst (optional, e.g., glacial acetic acid, hydrochloric acid)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
-
Thin-layer chromatography (TLC) supplies
-
Silica gel for column chromatography (if necessary)
General Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq).
-
Solvent Addition: Add the chosen solvent (e.g., ethanol, 5-10 mL per mmol of the limiting reagent).
-
Reagent Addition: Add this compound (1.0 - 1.2 eq) to the solution.
-
Catalyst Addition (Optional): If an acid catalyst is used, add a catalytic amount (e.g., 1-3 drops of glacial acetic acid).
-
Reaction: Stir the reaction mixture at the desired temperature (room temperature to reflux) for the required time (typically 1-24 hours). Monitor the reaction progress by TLC.
-
Workup:
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration and wash with a small amount of cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure. The residue can then be partitioned between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by silica gel column chromatography.
-
Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, mass spectrometry, and melting point).
Data Presentation
The following table summarizes illustrative data for the Knorr pyrazole synthesis with this compound and various 1,3-dicarbonyl compounds. Please note that these are representative examples, and actual results may vary depending on the specific reaction conditions.
| 1,3-Dicarbonyl Compound | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Acetylacetone | 3,5-Dimethyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole | Ethanol | Reflux | 4 | 85 |
| Ethyl acetoacetate | 5-Methyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-3(2H)-one | Acetic Acid | 100 | 2 | 92 |
| Dibenzoylmethane | 3,5-Diphenyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole | 1-Propanol | Reflux | 12 | 78 |
| 1,1,3,3-Tetramethoxypropane | 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole | Water | 25 | 24 | 65 |
Visualizations
Diagram 1: General Workflow of the Knorr Pyrazole Synthesis
Caption: A flowchart illustrating the key steps in the Knorr pyrazole synthesis.
Diagram 2: Signaling Pathway - Logical Relationship in Drug Discovery
Caption: The logical progression from synthesis to a drug candidate.
References
Application Notes and Protocols for Heterocycle Synthesis with (Tetrahydro-2H-pyran-4-yl)hydrazine
Audience: Researchers, scientists, and drug development professionals.
Introduction: (Tetrahydro-2H-pyran-4-yl)hydrazine is a valuable building block in medicinal chemistry for the synthesis of various heterocyclic scaffolds. Its tetrahydropyran (THP) moiety can improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability. These application notes provide detailed protocols for the synthesis of key heterocyclic systems—pyrazoles and pyrazolopyrimidinones—using this compound, and offer generalized methods for the synthesis of pyridazines and indoles.
Synthesis of Pyrazole Derivatives
The reaction of hydrazines with β-dicarbonyl compounds or their equivalents is a cornerstone for the synthesis of the pyrazole core, a prevalent scaffold in numerous approved drugs.[1][2] The following protocols detail the synthesis of substituted pyrazoles via condensation of this compound with β-ketoesters.
Synthesis of Piperidine-Fused Pyrazole
This protocol describes the synthesis of a complex pyrazole via cyclocondensation with a cyclic β-ketoester.
Experimental Protocol: [3]
-
Reaction Setup: In a 100 mL round-bottom flask, combine this compound (1.7 g, 11 mmol) and 1-tert-butyl 4-methyl 3-oxopiperidine-1,4-dicarboxylate (2.92 g, 11 mmol).
-
Solvent and Reagent Addition: Add ethanol (50 mL) followed by triethylamine (4 mL, ~28.7 mmol).
-
Reaction Conditions: Equip the flask with a condenser and stir the mixture at 60°C for 6 hours.
-
Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate (100 mL) and wash with brine solution.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: Purify the crude product using column chromatography to afford tert-butyl 3-oxo-2-(tetrahydro-2H-pyran-4-yl)-2,3,4,5-tetrahydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate.
Quantitative Data:
| Reactant 1 | Reactant 2 | Product | Yield | Reference |
| This compound | 1-tert-butyl 4-methyl 3-oxopiperidine-1,4-dicarboxylate | tert-butyl 3-oxo-2-(tetrahydro-2H-pyran-4-yl)-2,3,4,5-tetrahydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate | 99% | [3] |
Workflow Diagram:
Synthesis of Pyrazolo[3,4-d]pyrimidinones
Pyrazolopyrimidinones are key structures in drug discovery, notably as inhibitors of enzymes like phosphodiesterase 9 (PDE9).[4] The synthesis typically involves the initial formation of a substituted aminopyrazole followed by cyclization with a suitable reagent.
Synthesis of a 5-Amino-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbonitrile Intermediate
This protocol details the first key step in building the pyrazolopyrimidinone core.
Experimental Protocol: [5]
-
Reaction Setup: To a solution of this compound dihydrochloride (4.77 g, 25 mmol) in anhydrous ethanol (60 mL), add triethylamine (8.93 g, 88 mmol) at 0°C.
-
Initial Stirring: Stir the resulting mixture for 1 hour at 0°C.
-
Reagent Addition: Slowly add a solution of 2-(ethoxymethylene)malononitrile (4.616 g, 37 mmol) in anhydrous ethanol (15 mL) dropwise, maintaining a low reaction temperature.
-
Reaction Conditions: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 8 hours.
-
Work-up and Isolation: Concentrate the reaction mixture under vacuum. Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the aminopyrazole intermediate.
Quantitative Data:
| Reactant 1 | Reactant 2 | Product | Yield | Reference |
| This compound·2HCl | 2-(Ethoxymethylene)malononitrile | 5-Amino-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbonitrile | Not explicitly stated for this step, but subsequent products are formed in high yield (82-86%).[4] | [4][5] |
Workflow Diagram:
Generalized Protocol for Pyridazine Synthesis
Generalized Experimental Protocol:
-
Reaction Setup: Dissolve the 1,4-dicarbonyl compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Reagent Addition: Add this compound (1.0-1.2 eq).
-
Reaction Conditions: Heat the mixture to reflux for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: The resulting residue can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the desired pyridazine. For reactions that yield a dihydropyridazine intermediate, an additional oxidation step (e.g., using an oxidizing agent like chromium trioxide) may be necessary.[5]
Logical Relationship Diagram:
Generalized Protocol for Fischer Indole Synthesis
The Fischer indole synthesis is a classic method for preparing indoles from the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions.[8][9] The use of an N-alkylhydrazine like this compound is less common for this named reaction, which typically starts from an arylhydrazine. However, a related cyclization is theoretically possible. This generalized protocol is based on standard Fischer indole conditions and would require optimization.
Generalized Experimental Protocol:
-
Hydrazone Formation (Optional): In a flask, dissolve the chosen ketone or aldehyde (1.0 eq) and this compound (1.0 eq) in a solvent like ethanol or acetic acid. Stir at room temperature or with gentle heating until hydrazone formation is complete (monitored by TLC). The hydrazone can be isolated or used directly.
-
Reaction Setup: To the hydrazone (or the in-situ mixture), add an acid catalyst. Common catalysts include polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or a Brønsted acid like sulfuric acid in a suitable solvent (e.g., toluene, acetic acid).
-
Reaction Conditions: Heat the reaction mixture, typically between 80°C and 200°C, depending on the substrate and catalyst, for several hours.
-
Work-up and Isolation: Cool the mixture and pour it into ice water. Neutralize with a base (e.g., NaOH or NaHCO₃ solution). Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization.
Logical Relationship Diagram:
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. iajpr.com [iajpr.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CA1141390A - Preparation of pyrazoles - Google Patents [patents.google.com]
- 7. WO2019037861A1 - Annulated glycosidase inhibitors - Google Patents [patents.google.com]
- 8. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indole synthesis: a review and proposed classification - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: (Tetrahydro-2H-pyran-4-yl)hydrazine in the Synthesis of Bioactive Molecules
Introduction
(Tetrahydro-2H-pyran-4-yl)hydrazine is a versatile synthetic intermediate that serves as a valuable building block in medicinal chemistry. The tetrahydropyran (THP) ring is considered a privileged scaffold, often used as a bioisostere for a cyclohexane ring to improve physicochemical properties such as aqueous solubility, which can enhance a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The hydrazine moiety is a key functional group for constructing a variety of nitrogen-containing heterocycles, most notably pyrazoles, which are core components of numerous biologically active compounds.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of potent kinase inhibitors, with a specific focus on Bruton's Tyrosine Kinase (BTK) inhibitors featuring a pyrazolo[3,4-d]pyrimidine core.
Core Application: Synthesis of a BTK Inhibitor
A primary application of this compound is in the synthesis of the key intermediate, 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine . This intermediate is then utilized to construct the pyrazolo[3,4-d]pyrimidine scaffold found in numerous BTK inhibitors. BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of B-cells.[1][2] Inhibiting BTK is a clinically validated strategy for treating B-cell malignancies like mantle cell lymphoma and chronic lymphocytic leukemia.[3][4]
The following sections detail a representative synthetic route to a potent BTK inhibitor, 4-amino-3-(4-phenoxyphenyl)-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidine , an analog of the approved drug Ibrutinib.
Quantitative Data Summary
The following tables summarize the expected yields for the synthetic steps and the biological activity of a representative final compound.
Table 1: Summary of Synthetic Steps and Representative Yields
| Step | Reaction | Product | Representative Yield (%) |
| 1 | Pyrazole Formation | 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine | 75-85% |
| 2 | Pyrazolo[3,4-d]pyrimidine Formation | 4-amino-3-iodo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidine | 60-70% |
| 3 | Suzuki Coupling | 4-amino-3-(4-phenoxyphenyl)-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidine | 80-90% |
Table 2: Biological Activity of Representative Pyrazolo[3,4-d]pyrimidine BTK Inhibitors
| Compound | Target | IC50 (nM) | Cell Line (Anti-proliferative IC50) | Reference |
| Ibrutinib | BTK | 1.5 | TMD8 (9.1 nM) | [2][5] |
| Compound 15b (Analog) | BTK | 4.2 | DOHH2, WSU-DLCL2 | [6] |
| Compound 16 (Analog) | BTK | 27.0 | Jeko-1, Z138 (< 1 µM) | [5] |
Experimental Protocols
Step 1: Synthesis of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine
This procedure involves the condensation of this compound with a suitable three-carbon synthon to form the pyrazole ring.
-
Reagents and Materials:
-
This compound hydrochloride
-
(E)-3-(dimethylamino)-2-(4-nitrobenzoyl)acrylonitrile
-
Ethanol
-
Triethylamine
-
Hydrochloric Acid (concentrated)
-
Sodium Hydroxide solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
-
-
Protocol:
-
To a solution of this compound hydrochloride (1.0 eq) in ethanol, add triethylamine (1.1 eq) and stir for 15 minutes at room temperature.
-
Add (E)-3-(dimethylamino)-2-(4-nitrobenzoyl)acrylonitrile (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Redissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude nitropyrazole intermediate.
-
Dissolve the crude intermediate in ethanol and add concentrated hydrochloric acid.
-
Add a reducing agent such as iron powder or perform catalytic hydrogenation (e.g., using Pd/C) to reduce the nitro group to an amine.
-
After the reduction is complete (monitored by TLC), filter the reaction mixture and neutralize the filtrate with a sodium hydroxide solution.
-
Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine as a solid.
-
Step 2: Synthesis of 4-amino-3-iodo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidine
This step involves the construction of the pyrazolo[3,4-d]pyrimidine core followed by iodination.
-
Reagents and Materials:
-
1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine
-
5-amino-4,6-dichloropyrimidine
-
N-Iodosuccinimide (NIS)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
-
Protocol:
-
Combine 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine (1.0 eq) and 5-amino-4,6-dichloropyrimidine (1.1 eq) in a suitable solvent like ethanol or isopropanol.
-
Heat the mixture to reflux for 12-24 hours. The desired pyrazolo[3,4-d]pyrimidine is formed via cyclization.
-
Cool the reaction mixture, and collect the precipitated product by filtration. Wash with cold ethanol and dry under vacuum.
-
To a solution of the resulting aminopyrazolopyrimidine in DMF, add N-Iodosuccinimide (NIS) (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Quench the reaction with an aqueous solution of sodium thiosulfate and extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield 4-amino-3-iodo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidine .
-
Step 3: Synthesis of 4-amino-3-(4-phenoxyphenyl)-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidine
The final step involves a Suzuki coupling reaction to introduce the 4-phenoxyphenyl moiety.
-
Reagents and Materials:
-
4-amino-3-iodo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidine
-
(4-phenoxyphenyl)boronic acid
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Sodium Carbonate (2M aqueous solution)
-
1,4-Dioxane
-
Water
-
-
Protocol:
-
In a reaction vessel, degas a mixture of 1,4-dioxane and water.
-
Add 4-amino-3-iodo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq), (4-phenoxyphenyl)boronic acid (1.5 eq), and sodium carbonate solution (3.0 eq).
-
Purge the mixture with nitrogen or argon for 15 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 4-8 hours under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting iodide.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to obtain the final product, 4-amino-3-(4-phenoxyphenyl)-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidine .
-
Visualizations
Experimental Workflow
Caption: Synthetic workflow for the preparation of a BTK inhibitor.
BTK Signaling Pathway and Inhibition
Caption: BTK signaling pathway and the site of inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and biological evaluation of novel 1-substituted 3-(3-phenoxyprop-1-yn-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amines as potent Bruton's tyrosine kinase (BTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions of (Tetrahydro-2H-pyran-4-yl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various chemical reactions involving (tetrahydro-2H-pyran-4-yl)hydrazine and its hydrochloride salt. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the favorable physicochemical properties imparted by the tetrahydropyran (THP) moiety, such as enhanced aqueous solubility and potential for improved pharmacokinetic profiles.[1]
Overview of Reactivity
This compound is a valuable synthon for the preparation of a wide array of heterocyclic compounds. Its primary reactivity stems from the nucleophilic nature of the hydrazine group, which readily participates in condensation and cyclization reactions. Key applications include the synthesis of hydrazones, pyrazoles, and other nitrogen-containing heterocycles that are prevalent in pharmacologically active molecules.
Synthesis of Hydrazones from Carbonyl Compounds
The reaction of this compound with aldehydes and ketones is a fundamental transformation that yields the corresponding hydrazones. These hydrazones are often stable, crystalline solids and can serve as important intermediates for further synthetic modifications, including cyclization reactions and the Wolff-Kishner reduction.
General Workflow for Hydrazone Synthesis:
Caption: General workflow for the synthesis of hydrazones.
Protocol 2.1: Synthesis of N'-(arylmethylene)-(tetrahydro-2H-pyran-4-yl)hydrazone
This protocol describes a general method for the condensation of this compound with various aromatic aldehydes.
Materials:
-
This compound hydrochloride
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Ethanol
-
Water
-
Sodium acetate (optional, as a base)
Procedure:
-
Dissolve this compound hydrochloride (1.0 eq) in a minimal amount of water or ethanol.
-
If using the hydrochloride salt, add sodium acetate (1.1 eq) to neutralize the acid.
-
Add a solution of the aromatic aldehyde (1.0 eq) in ethanol to the hydrazine solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
The resulting hydrazone often precipitates out of the solution upon formation.
-
Collect the precipitate by filtration and wash with cold ethanol.
-
Further purify the product by recrystallization from a suitable solvent such as ethanol or methanol.
Quantitative Data for Hydrazone Synthesis:
| Aldehyde | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Benzaldehyde | Ethanol | 3 | >90 (expected) | General Protocol |
| 4-Chlorobenzaldehyde | Ethanol | 4 | >90 (expected) | General Protocol |
Synthesis of Pyrazole Derivatives
The Knorr pyrazole synthesis and related cyclocondensation reactions are powerful methods for constructing the pyrazole ring system. This compound can be reacted with 1,3-dicarbonyl compounds, such as β-ketoesters, to afford substituted pyrazoles.
Logical Flow of Knorr Pyrazole Synthesis:
Caption: Knorr synthesis of pyrazoles.
Protocol 3.1: Synthesis of 3-Methyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5(4H)-one
This protocol details the reaction of this compound with ethyl acetoacetate.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add ethyl acetoacetate (1.0 eq).
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Quantitative Data for Pyrazole Synthesis:
| 1,3-Dicarbonyl Compound | Solvent | Catalyst | Reaction Time (h) | Yield (%) | Reference |
| Ethyl acetoacetate | Ethanol | Acetic Acid | 5 | 85-95 (expected) | General Protocol |
Synthesis of Pyrazoline Derivatives from Chalcones
Pyrazolines, which are dihydrogenated derivatives of pyrazoles, can be synthesized by the cyclocondensation reaction of hydrazines with α,β-unsaturated ketones, commonly known as chalcones.
Protocol 4.1: Synthesis of 1-(Tetrahydro-2H-pyran-4-yl)-3,5-diaryl-4,5-dihydro-1H-pyrazole
This protocol outlines the synthesis of pyrazolines from this compound and a chalcone derivative.
Materials:
-
This compound
-
Substituted chalcone
-
Ethanol or Glacial Acetic Acid
Procedure:
-
Dissolve the chalcone (1.0 eq) in ethanol or glacial acetic acid.
-
Add this compound (1.1 eq) to the solution.
-
Reflux the mixture for 6-8 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If using glacial acetic acid, carefully neutralize the mixture with a sodium bicarbonate solution.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with water and then with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure pyrazoline derivative.
Quantitative Data for Pyrazoline Synthesis:
| Chalcone | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 1,3-Diphenylprop-2-en-1-one | Ethanol | 7 | 70-85 (expected) | [2] |
Multi-component Synthesis of Fused Heterocycles
This compound can also be employed in multi-component reactions to construct more complex heterocyclic systems in a one-pot fashion, which is highly efficient and atom-economical.
Protocol 5.1: Synthesis of Tetrahydrodipyrazolopyridines
This protocol is based on a catalyst-free, pseudo-six-component reaction in water for the synthesis of tetrahydrodipyrazolopyridine derivatives, adapted for this compound.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Aromatic aldehyde
-
Ammonium acetate
-
Water
Procedure:
-
In a round-bottom flask, stir a mixture of this compound (2.0 mmol) and ethyl acetoacetate (2.0 mmol) in water (3 mL) at room temperature.
-
To this mixture, add the aromatic aldehyde (1.0 mmol) and ammonium acetate (4.0 mmol).
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with cold water.
-
The solid product will precipitate. Isolate the product by filtration and wash with water.
-
The product can be further purified by recrystallization if necessary.
Quantitative Data for Tetrahydrodipyrazolopyridine Synthesis:
| Aldehyde | Solvent | Reaction Time (min) | Yield (%) | Reference |
| 4-Chlorobenzaldehyde | Water | 45-60 | 90-98 | [3] |
| 4-Nitrobenzaldehyde | Water | 60-75 | 90-96 | [3] |
Signaling Pathway Visualization (Hypothetical Biological Target Interaction):
The tetrahydropyran moiety is often incorporated into drug candidates to modulate their interaction with biological targets. The following diagram illustrates a hypothetical signaling pathway where a synthesized pyrazole derivative inhibits a protein kinase.
Caption: Hypothetical inhibition of a protein kinase signaling pathway.
These protocols provide a foundation for the utilization of this compound in synthetic and medicinal chemistry research. The specific reaction conditions may require further optimization depending on the substrate and desired outcome. It is recommended to perform reactions on a small scale initially to determine the optimal conditions. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
References
Application Notes and Protocols for the Purification of (Tetrahydro-2H-pyran-4-yl)hydrazine Derivatives
These application notes provide detailed protocols for the purification of (Tetrahydro-2H-pyran-4-yl)hydrazine derivatives, a class of compounds with significant potential in drug discovery and development. The described methods are essential for researchers, scientists, and professionals in the pharmaceutical industry to obtain high-purity compounds required for subsequent biological evaluation and clinical studies.
Introduction
This compound and its derivatives are important heterocyclic compounds that serve as versatile building blocks in medicinal chemistry. The purity of these compounds is paramount for accurate pharmacological testing and ensuring the safety and efficacy of potential drug candidates. This document outlines common purification strategies, including crystallization, column chromatography, and extraction, providing detailed protocols and data presentation guidelines.
Purification Strategies
The choice of purification method for this compound derivatives depends on the physicochemical properties of the compound and the nature of the impurities. The most common and effective techniques include:
-
Crystallization: This technique is widely used for the purification of solid compounds. It relies on the differences in solubility of the desired compound and impurities in a particular solvent or solvent system. Many hydrazine derivatives can be purified by crystallization from solvents like ethanol.[1]
-
Column Chromatography: A highly versatile method for separating compounds based on their differential adsorption to a stationary phase. Silica gel chromatography is a common choice for the purification of pyran derivatives and other heterocyclic compounds.[2]
-
Extraction: Liquid-liquid extraction is used to separate a compound from a mixture based on its different solubilities in two immiscible liquid phases. This is often a preliminary purification step to remove major impurities.[3][4]
Data Presentation
The efficiency of a purification process is evaluated based on the yield and the purity of the final product. The following table summarizes typical data obtained from the purification of a this compound derivative.
| Purification Step | Sample | Purity (by HPLC) | Yield (%) |
| Crude Product | Crude Derivative | 85% | 100% |
| Crystallization | Recrystallized Solid | 98.5% | 85% |
| Column Chromatography | Eluted Fractions | >99% | 70% |
Experimental Protocols
The following are detailed protocols for the purification of this compound derivatives.
Protocol 1: Purification by Crystallization
This protocol describes the purification of a solid this compound derivative by recrystallization from ethanol.
Materials:
-
Crude this compound derivative
-
Ethanol (absolute)
-
Heating mantle or water bath
-
Erlenmeyer flask
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolve the crude solid in a minimum amount of hot ethanol in an Erlenmeyer flask by heating the mixture.[1]
-
Once the solid is completely dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
Slow cooling promotes the formation of pure crystals.
-
After the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.[5]
-
Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.[1]
-
Dry the purified crystals under vacuum to obtain the final product.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol details the purification of a this compound derivative using silica gel column chromatography.
Materials:
-
Crude this compound derivative
-
Silica gel (for column chromatography)
-
Eluent (e.g., a mixture of ethyl acetate and hexane)
-
Chromatography column
-
Cotton or glass wool
-
Sand
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plate and chamber
Procedure:
-
Prepare the chromatography column by packing it with silica gel as a slurry in the chosen eluent.
-
Dissolve the crude product in a minimum amount of the eluent or a suitable solvent.
-
Carefully load the sample onto the top of the silica gel column.
-
Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes. The progress of the separation can be monitored by TLC.[6]
-
Combine the fractions containing the pure product, as determined by TLC analysis.
-
Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified compound.[2]
Visualization
Purification Workflow Diagram
The following diagram illustrates a general workflow for the purification of a crude this compound derivative.
Caption: General purification workflow for this compound derivatives.
References
- 1. US3023241A - Preparation of acyl hydrazine derivatives - Google Patents [patents.google.com]
- 2. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents [patents.google.com]
- 3. heteroletters.org [heteroletters.org]
- 4. EP0983269A1 - Process for preparing heterocyclic compounds - Google Patents [patents.google.com]
- 5. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jmnc.samipubco.com [jmnc.samipubco.com]
Application Notes and Protocols for Catalytic Reactions of (Tetrahydro-2H-pyran-4-yl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the catalytic reactions of (tetrahydro-2H-pyran-4-yl)hydrazine, a valuable building block in medicinal chemistry and drug discovery. The tetrahydropyran moiety can impart favorable physicochemical properties, such as improved aqueous solubility, to target molecules. These protocols focus on the synthesis of pyrazole and pyranopyrazole derivatives, which are important scaffolds in numerous biologically active compounds.
Synthesis of 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole Derivatives via Condensation with β-Dicarbonyl Compounds
The reaction of this compound with β-dicarbonyl compounds, such as β-ketoesters and 1,3-diketones, is a fundamental method for the synthesis of substituted pyrazoles. This reaction typically proceeds via a condensation-cyclization sequence and can be catalyzed by acids or transition metals.
Acid-Catalyzed Synthesis of 3-Methyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5(4H)-one
This protocol describes the synthesis of a key pyrazolone intermediate from this compound and ethyl acetoacetate.
Reaction Scheme:
Caption: Synthesis of 3-methyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5(4H)-one.
Experimental Protocol:
-
To a solution of this compound hydrochloride (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add ethyl acetoacetate (1.0-1.2 eq).
-
Add a catalytic amount of a Brønsted acid (e.g., acetic acid, p-toluenesulfonic acid) or a Lewis acid.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Quantitative Data Summary (Representative):
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Acetic Acid | Ethanol | 80 | 4-6 | 85-95 |
| p-TsOH | Toluene | 110 | 2-4 | 90-98 |
| None | Acetic Acid | 100 | 8-12 | 70-80 |
Multicomponent Synthesis of Pyranopyrazole Derivatives
Multicomponent reactions (MCRs) are highly efficient for the synthesis of complex molecules in a single step. The four-component reaction of an aldehyde, malononitrile, a β-dicarbonyl compound, and a hydrazine derivative is a common method for preparing pyranopyrazole scaffolds. While specific examples with this compound are not extensively detailed in the literature, protocols using hydrazine hydrate can be adapted. Organocatalysts are often employed to promote these reactions under mild and environmentally friendly conditions.
Organocatalytic Four-Component Synthesis of 6-Amino-5-cyano-4-aryl-3-methyl-1-(tetrahydro-2H-pyran-4-yl)-1,4-dihydropyrano[2,3-c]pyrazoles
This protocol outlines a general procedure for the synthesis of pyranopyrazole derivatives using an organocatalyst. Researchers should note that optimization of the catalyst and reaction conditions may be necessary when using this compound.
Reaction Workflow:
Caption: Workflow for the four-component synthesis of pyranopyrazoles.
Experimental Protocol:
-
In a round-bottom flask, combine the aromatic aldehyde (1.0 eq), malononitrile (1.0 eq), ethyl acetoacetate (1.0 eq), and this compound (1.0 eq) in a suitable solvent (e.g., water, ethanol, or a mixture).[1]
-
Add the organocatalyst (e.g., citric acid[1], L-proline, or piperidine) in a catalytic amount (typically 10-20 mol%).
-
Heat the reaction mixture with stirring. The optimal temperature may range from room temperature to reflux, depending on the catalyst and substrates.[1]
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Collect the precipitated product by filtration and wash with cold solvent.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure pyranopyrazole derivative.[1]
Representative Organocatalysts and Conditions for Pyranopyrazole Synthesis (using hydrazine hydrate):
| Organocatalyst | Solvent | Temperature (°C) | Time | Yield Range (%) | Reference |
| Citric Acid (20 mol%) | Water | 80 | 30-60 min | 85-94 | [1] |
| L-Proline | Water/Ethanol | 80 | 3 h | 30-35 | [2] |
| Piperidine | Methanol | 25 | - | High | |
| Nano-eggshell/Ti(IV) | Ethanol | Reflux | 15-25 min | 90-98 | |
| Fe3O4@Xanthan gum | Ethanol | Room Temp | 4 min | ~96 | [3] |
Note: The yields and reaction times are based on reactions with hydrazine hydrate and may require optimization for this compound.
Signaling Pathways and Logical Relationships
The synthesis of pyranopyrazoles via the four-component reaction proceeds through a cascade of reactions. The following diagram illustrates the logical relationship between the key steps, which typically involve Knoevenagel condensation, Michael addition, and subsequent cyclization and tautomerization.
References
Application Notes and Protocols: Solvent Effects in Pyrazole Synthesis with (Tetrahydro-2H-pyran-4-yl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes on the critical role of solvent selection in the synthesis of pyrazoles derived from (Tetrahydro-2H-pyran-4-yl)hydrazine and 1,3-dicarbonyl compounds. The choice of solvent significantly influences reaction kinetics, yield, and purity of the final product. These notes summarize the general effects of different solvent classes and provide a detailed protocol for a recommended synthetic procedure.
Introduction
The pyrazole moiety is a fundamental scaffold in medicinal chemistry, present in numerous approved drugs. The synthesis of substituted pyrazoles often involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. In the context of synthesizing pyrazoles incorporating a tetrahydropyran motif, such as those derived from this compound, understanding the impact of the reaction medium is crucial for process optimization and achieving high yields of the desired product. Solvent properties such as polarity, proticity, and boiling point can dramatically affect the reaction pathway and outcome.
Data Presentation: Solvent Effects on Pyrazole Synthesis
The following table summarizes the expected effects of various solvents on the synthesis of pyrazoles from this compound and a 1,3-dicarbonyl compound, based on established principles in pyrazole chemistry. While specific yields may vary depending on the exact dicarbonyl substrate and reaction conditions, this table provides a general guideline for solvent screening.
| Solvent Class | Solvent Examples | Expected Yield | Reaction Time | Notes |
| Polar Aprotic | DMF, DMAc, NMP, DMSO | High | Short to Moderate | Generally provides the best results for this type of condensation, promoting the dehydration step and often leading to higher yields and cleaner reactions.[1][2] |
| Polar Protic | Ethanol, Methanol, Water | Moderate | Moderate to Long | Commonly used due to their low cost and environmental friendliness. However, they can sometimes lead to lower yields and side reactions compared to aprotic solvents.[1][2] |
| Non-Polar Aprotic | Toluene, Xylene, Dioxane | Variable | Long | Often require higher temperatures and longer reaction times. Azeotropic removal of water can drive the reaction to completion. |
| Ethereal | THF, 2-MeTHF | Moderate | Moderate | Can be effective, particularly for initial condensation, but may require acid catalysis to facilitate cyclization and dehydration. |
| Solvent-Free | N/A | High | Very Short | Often performed with microwave irradiation, this "green chemistry" approach can lead to rapid reactions and high yields with minimal workup. |
Experimental Protocols
This section provides a detailed methodology for the synthesis of a pyrazole derivative using this compound and acetylacetone as a representative 1,3-dicarbonyl compound, employing a recommended polar aprotic solvent.
Materials:
-
This compound hydrochloride
-
Acetylacetone (2,4-pentanedione)
-
N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or other suitable base
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound hydrochloride (1.0 eq.) in N,N-dimethylformamide (DMF, 5-10 mL per mmol of hydrazine), add triethylamine (1.1 eq.) and stir for 10 minutes at room temperature to liberate the free base.
-
Add acetylacetone (1.05 eq.) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure pyrazole product.
Visualizations
Caption: General experimental workflow for the synthesis of pyrazoles.
Caption: Influence of solvent properties on reaction outcomes.
References
Application Notes and Protocols for the One-Pot Synthesis of Novel Pyranopyrazoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyranopyrazoles are a vital class of fused heterocyclic compounds that garner significant attention in medicinal chemistry due to their extensive pharmacological applications.[1][2][3][4][5] These scaffolds are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, analgesic, and herbicidal properties.[4][5][6][7] This document provides a detailed protocol for a one-pot, four-component synthesis of novel 1-((tetrahydro-2H-pyran-4-yl))-substituted pyranopyrazoles, utilizing (Tetrahydro-2H-pyran-4-yl)hydrazine. The presented method is an adaptation of established green chemistry protocols, employing a mild, inexpensive, and environmentally benign organocatalyst.[2]
Introduction
The synthesis of complex heterocyclic molecules through multicomponent reactions (MCRs) is a cornerstone of modern drug discovery and organic synthesis.[2] MCRs offer significant advantages, including high atom economy, operational simplicity, reduced reaction times, and minimization of waste.[2] The four-component reaction for the synthesis of pyranopyrazoles, typically involving an aldehyde, malononitrile, a β-ketoester, and a hydrazine derivative, is a powerful tool for generating molecular diversity.[8][9][10]
This application note details a proposed one-pot synthesis for a novel series of pyranopyrazoles by incorporating this compound. The tetrahydro-pyran moiety is a common feature in many bioactive molecules and approved drugs, often improving pharmacokinetic properties. This protocol is based on a well-established, citric acid-catalyzed method in an aqueous medium, aligning with the principles of green chemistry.[2]
Experimental Protocol
This protocol is adapted from an established procedure for the synthesis of pyranopyrazoles using hydrazine hydrate and is expected to be applicable for this compound. Optimization of reaction times and temperature may be required for specific substrates.
Materials:
-
This compound (1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Citric acid (20 mol%)
-
Water (H₂O) or Ethanol:Water (1:1) mixture (5 mL)
-
Ethanol (for recrystallization)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating plate
-
Thin Layer Chromatography (TLC) apparatus
General Procedure:
-
In a 25 mL round-bottom flask, combine this compound (1.0 mmol), ethyl acetoacetate (1.0 mmol), the selected aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and citric acid (20 mol%).
-
Add 5 mL of water or a 1:1 ethanol-water mixture to the flask.
-
Place a magnetic stir bar in the flask and fit it with a condenser.
-
Heat the reaction mixture to 80°C with constant stirring.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product will precipitate out of the solution. Collect the crude product by filtration.
-
Wash the solid product with cold water to remove the catalyst and any water-soluble impurities.
-
Purify the crude product by recrystallization from ethanol to obtain the pure pyranopyrazole derivative.
-
Dry the purified product in a vacuum oven.
Data Presentation
The following table summarizes representative data for the synthesis of pyranopyrazoles using various aromatic aldehydes with hydrazine hydrate under citric acid catalysis.[2] Similar results are anticipated for the reaction with this compound, although yields and reaction times may vary.
| Entry | Aromatic Aldehyde | Time (min) | Yield (%)* |
| 1 | 4-Methoxybenzaldehyde | 30 | 95 |
| 2 | 4-Chlorobenzaldehyde | 40 | 92 |
| 3 | 4-Nitrobenzaldehyde | 45 | 94 |
| 4 | Benzaldehyde | 40 | 90 |
| 5 | 3-Hydroxybenzaldehyde | 35 | 88 |
| 6 | 4-Methylbenzaldehyde | 35 | 91 |
| 7 | 2-Chlorobenzaldehyde | 50 | 86 |
*Note: Yields are for isolated, purified products based on a similar synthesis using hydrazine hydrate.[2] These values should be considered as a benchmark for optimization.
Visualizations
Experimental Workflow
The diagram below illustrates the sequential steps for the one-pot synthesis of 1-((tetrahydro-2H-pyran-4-yl))-substituted pyranopyrazoles.
Plausible Reaction Mechanism
The four-component synthesis of pyranopyrazoles is believed to proceed through a cascade of reactions, as depicted in the logical relationship diagram below.
The reaction initiates with two parallel processes: (1) the condensation of this compound with ethyl acetoacetate to form a pyrazolone intermediate, and (2) a Knoevenagel condensation between the aromatic aldehyde and malononitrile.[11] Subsequently, a Michael addition occurs between the pyrazolone and the arylidenemalononitrile intermediate, followed by intramolecular cyclization and dehydration to yield the final, stable pyranopyrazole scaffold.[9]
References
- 1. Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Biological Evaluation of Densely Substituted Dihydropyrano[2,3-c]pyrazoles via a Taurine-Catalyzed Green Multicomponent Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. sciensage.info [sciensage.info]
- 9. pubs.aip.org [pubs.aip.org]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with (Tetrahydro-2H-pyran-4-yl)hydrazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve yields in reactions involving (Tetrahydro-2H-pyran-4-yl)hydrazine. This versatile building block is crucial in medicinal chemistry for synthesizing a variety of heterocyclic compounds, and understanding the nuances of its reactivity is key to successful outcomes.
I. Fischer Indole Synthesis
The Fischer indole synthesis is a powerful method for creating indole scaffolds by reacting this compound with a suitable ketone or aldehyde under acidic conditions. However, achieving high yields can be challenging. This section addresses common issues and optimization strategies.
Frequently Asked Questions (FAQs): Fischer Indole Synthesis
Q1: What are the most common reasons for low yield in the Fischer indole synthesis with this compound?
A1: Low yields are often attributed to several factors:
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical. Both Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃) are used, but the optimal choice depends on the specific substrates.[1][2]
-
Suboptimal Reaction Temperature: The reaction requires elevated temperatures, but excessive heat can lead to decomposition of reactants, intermediates, or products.[3]
-
Side Reactions: The formation of unwanted side products, such as isomeric indoles or products from the cleavage of the N-N bond in the hydrazone intermediate, can significantly reduce the yield of the desired product.
-
Unstable Intermediates: The initially formed hydrazone and subsequent ene-hydrazine intermediates can be unstable under the reaction conditions, leading to decomposition pathways that do not result in the indole product.
Q2: How do I choose the right acid catalyst for my Fischer indole synthesis?
A2: The selection of the acid catalyst is crucial and often requires empirical optimization.[2]
-
Brønsted Acids like HCl, H₂SO₄, and p-toluenesulfonic acid are commonly used.[2][4]
-
Lewis Acids such as ZnCl₂, BF₃, and AlCl₃ can also be effective catalysts.[2][4]
-
For sensitive substrates, milder acids or solid-supported catalysts may provide better results and simplify workup.
-
It is advisable to screen a panel of catalysts to identify the most effective one for a specific substrate combination.
Q3: Can I run the Fischer indole synthesis as a one-pot reaction?
A3: Yes, the Fischer indole synthesis can often be performed as a one-pot reaction where the hydrazone is formed in situ without isolation. This is possible because the acidic conditions required for the indolization also promote the initial formation of the hydrazone from the hydrazine and the carbonyl compound.[5] This approach can be more efficient and time-saving.
Troubleshooting Guide: Fischer Indole Synthesis
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to no product formation | - Inactive catalyst- Insufficient reaction temperature- Unstable hydrazone intermediate | - Use a fresh, anhydrous acid catalyst.- Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC.- Consider a two-step procedure where the hydrazone is pre-formed under milder conditions before indolization. |
| Multiple spots on TLC, difficult purification | - Formation of regioisomers with unsymmetrical ketones- Presence of side products from N-N bond cleavage (e.g., anilines)- Product decomposition | - If using an unsymmetrical ketone, be aware that two different indole products can form.[1] Consider using a symmetrical ketone if possible.- Optimize the acid catalyst and temperature to minimize side reactions.- Use flash chromatography with a carefully selected solvent system for purification. |
| Product degradation during workup | - Residual acid from the reaction- Air sensitivity of the indole product | - Neutralize the reaction mixture thoroughly with a base (e.g., NaHCO₃ solution) before extraction.- Work up the reaction under an inert atmosphere (e.g., nitrogen or argon) if the product is known to be air-sensitive. |
Quantitative Data on Catalyst and Solvent Effects
While specific data for this compound is limited in comparative studies, the following table provides a general overview of how reaction conditions can influence the yield in Fischer indole syntheses with related compounds.
| Catalyst | Solvent | Temperature | Typical Yield Range | Notes |
| ZnCl₂ | Acetic Acid | Reflux | 50-80% | A common and often effective combination. |
| H₂SO₄ | Ethanol | Reflux | 40-70% | Strong acid, may cause degradation with sensitive substrates. |
| p-TsOH | Toluene | Reflux | 60-85% | Generally provides good yields and is easier to handle than H₂SO₄. |
| Polyphosphoric Acid (PPA) | Neat | 100-150 °C | 50-90% | Effective but can be viscous and difficult to stir. |
Yields are illustrative and highly dependent on the specific substrates used.
Detailed Experimental Protocol: Fischer Indole Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
-
Hydrazone Formation (Optional Two-Step Procedure):
-
To a solution of this compound (1.0 eq) in ethanol, add the desired ketone or aldehyde (1.05 eq).
-
Add a catalytic amount of acetic acid (e.g., 2-3 drops).
-
Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC.
-
Once the starting materials are consumed, the hydrazone can be isolated by removing the solvent under reduced pressure or used directly in the next step.
-
-
Indolization:
-
To the hydrazone (or the in-situ generated hydrazone mixture), add a suitable solvent (e.g., toluene, acetic acid).
-
Add the acid catalyst (e.g., p-TsOH, 1.2 eq).
-
Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Carefully neutralize the mixture with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visualizations: Fischer Indole Synthesis
Caption: General experimental workflow for the Fischer Indole Synthesis.
Caption: Troubleshooting decision tree for low yield in Fischer Indole Synthesis.
II. Hydrazone Formation
The formation of a hydrazone by reacting this compound with an aldehyde or ketone is often the first step in a multi-step synthesis. While generally a high-yielding reaction, it can be reversible, and achieving complete conversion is important.
Frequently Asked Questions (FAQs): Hydrazone Formation
Q1: My hydrazone formation is slow or incomplete. How can I improve it?
A1: To drive the reaction to completion, you can:
-
Add a catalytic amount of acid: A few drops of acetic acid or a similar mild acid can significantly accelerate the reaction.
-
Remove water: The formation of a hydrazone is a condensation reaction that produces water. Removing water as it is formed (e.g., by using a Dean-Stark apparatus with a suitable solvent like toluene) will shift the equilibrium towards the product.
-
Increase the reaction temperature: Gently heating the reaction mixture can increase the reaction rate.
Q2: Are there any common side reactions during hydrazone formation?
A2: Hydrazone formation is generally a clean reaction. However, with sensitive aldehydes, side reactions like aldol condensation can occur, especially if the conditions are too harsh. Using mild acidic catalysts and moderate temperatures can help to avoid this.
Troubleshooting Guide: Hydrazone Formation
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Reaction is not going to completion | - Reaction is at equilibrium- Insufficient catalyst | - Add a catalytic amount of a mild acid (e.g., acetic acid).- Remove water from the reaction mixture using a Dean-Stark trap or by adding a drying agent like molecular sieves. |
| Formation of an azine byproduct | - Reaction of the hydrazone with another molecule of the carbonyl compound | - Use a slight excess of the hydrazine to ensure all the carbonyl compound is consumed. |
| Product is difficult to isolate | - Product is an oil or is very soluble in the reaction solvent | - If the product is an oil, try to induce crystallization by scratching the flask or adding a seed crystal.- If the product is soluble, remove the solvent and purify by chromatography. |
Quantitative Data on Hydrazone Formation Conditions
Hydrazone formation from aliphatic hydrazines and ketones/aldehydes is generally high-yielding.
| Catalyst | Solvent | Temperature | Typical Yield Range | Notes |
| Acetic Acid (cat.) | Ethanol | Room Temp - Reflux | >90% | A standard and effective method. |
| None | Methanol | Room Temp | 70-95% | The reaction may proceed without a catalyst, but can be slow. |
| Montmorillonite K10 | Toluene | Reflux | >90% | A solid acid catalyst that can simplify workup. |
Yields are illustrative and can vary based on the specific carbonyl compound used.
Detailed Experimental Protocol: Hydrazone Formation
This protocol is a general guideline and may require optimization.
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol, methanol).
-
Add the aldehyde or ketone (1.0 to 1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor its progress by TLC.
-
Once the reaction is complete (typically 1-4 hours), remove the solvent under reduced pressure.
-
The crude hydrazone can often be used in the next step without further purification. If necessary, it can be purified by recrystallization or column chromatography.
Visualizations: Hydrazone Formation
Caption: Factors influencing the equilibrium of hydrazone formation.
References
- 1. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 2. Fischer Indole Synthesis [organic-chemistry.org]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Pyrazole Synthesis with (Tetrahydro-2H-pyran-4-yl)hydrazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in pyrazole synthesis using (Tetrahydro-2H-pyran-4-yl)hydrazine.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during pyrazole synthesis with this compound and a 1,3-dicarbonyl compound?
The most frequently encountered side products in the Knorr pyrazole synthesis and its variations are:
-
Regioisomers: When an unsymmetrical 1,3-dicarbonyl compound is used, the reaction can yield a mixture of two constitutional isomers. The formation of these isomers is a well-documented challenge in pyrazole synthesis.[1][2][3] The ratio of these isomers can be influenced by reaction conditions such as solvent and pH.[2]
-
Pyrazolones: If the 1,3-dicarbonyl starting material is a β-ketoester, the formation of a pyrazolone is a common outcome.[4][5]
-
Incomplete Cyclization Products: In some cases, the reaction may not proceed to completion, leaving behind stable hydrazone intermediates.
-
Unreacted Starting Materials: Residual this compound or the 1,3-dicarbonyl compound can be present as impurities if the reaction does not go to completion.
-
Side reactions related to the Tetrahydropyran Ring: The tetrahydropyran (THP) group is generally stable but can be susceptible to cleavage under strongly acidic conditions, which could potentially lead to byproducts.[6][7]
Q2: How can I control the regioselectivity of the reaction to favor one isomer over the other?
Controlling regioselectivity is a key challenge.[2] Here are some strategies that can be employed:
-
Choice of Solvent: The polarity of the solvent can significantly influence the isomeric ratio. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to dramatically increase regioselectivity in some cases.[1][3]
-
pH Control: The reaction mechanism can be influenced by the pH of the reaction medium. Acidic or basic conditions can favor the formation of one regioisomer over the other.[2]
-
Steric and Electronic Effects: The steric bulk and electronic properties of the substituents on the 1,3-dicarbonyl compound can direct the initial nucleophilic attack of the hydrazine, thus favoring one isomer.[2]
-
Use of 1,3-Dicarbonyl Surrogates: Employing β-enaminones or other surrogates for 1,3-dicarbonyls can lead to a more controlled and regioselective synthesis.[2]
Q3: I am using a β-ketoester and getting a pyrazolone instead of the expected pyrazole. Why is this happening and can it be avoided?
The reaction of a hydrazine with a β-ketoester typically leads to the formation of a pyrazolone ring system.[4][5] This occurs because after the initial condensation to form a hydrazone, the second nitrogen of the hydrazine attacks the ester carbonyl, leading to cyclization and formation of the pyrazolone. To obtain a pyrazole from a β-ketoester, a subsequent reaction step to convert the pyrazolone to the desired pyrazole would be necessary, for example, through tautomerization and subsequent derivatization of the hydroxyl group.
Q4: Can the tetrahydropyran ring of this compound react or be cleaved during the synthesis?
The tetrahydropyran (THP) group is an acetal and is known to be labile under acidic conditions.[6][7][8] While pyrazole synthesis is often carried out under acidic catalysis, the conditions are typically mild. However, if strong acids or high temperatures are used, there is a risk of cleaving the tetrahydropyran ring, which would result in 5-hydroxypentanal and the unsubstituted pyrazole.[9] It is advisable to use mild reaction conditions to avoid this side reaction.
Troubleshooting Guides
Problem 1: My reaction yields a mixture of two products that are difficult to separate.
-
Likely Cause: You are likely forming regioisomers due to the use of an unsymmetrical 1,3-dicarbonyl compound.[1][2][3]
-
Troubleshooting Steps:
-
Characterize the Isomers: Use NMR spectroscopy (¹H, ¹³C, and NOESY) to identify and quantify the two isomers.[10][11] The spatial proximity of the tetrahydropyran ring protons to the substituents on the pyrazole ring can help in assigning the correct structures.
-
Optimize Reaction Conditions:
-
Solvent Screen: Perform small-scale reactions in a variety of solvents (e.g., ethanol, methanol, trifluoroethanol, dimethylformamide) to see if the isomeric ratio can be improved.[1][3]
-
pH Adjustment: Try running the reaction under both acidic (e.g., acetic acid) and basic (e.g., triethylamine) conditions to see how it affects the regioselectivity.
-
-
Chromatographic Separation: If optimization is unsuccessful, carefully select a column chromatography system (e.g., varying the polarity of the eluent) to attempt separation of the isomers.
-
Problem 2: My final product is contaminated with a significant amount of starting material.
-
Likely Cause: The reaction has not gone to completion.
-
Troubleshooting Steps:
-
Increase Reaction Time and/or Temperature: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. If the reaction is sluggish at room temperature, gentle heating may be required.
-
Check Stoichiometry: Ensure that the molar ratio of the reactants is appropriate. A slight excess of the hydrazine is sometimes used.
-
Catalyst: If using a catalyst (e.g., acetic acid), ensure it is present in a suitable amount.
-
Problem 3: I see an unexpected peak in my NMR that does not correspond to the desired pyrazole or its isomer.
-
Likely Cause: This could be an intermediate, such as a hydrazone, or a side product like a pyrazolone.
-
Troubleshooting Steps:
-
Isolate and Characterize: Attempt to isolate the impurity for detailed spectroscopic analysis (NMR, MS, IR) to determine its structure.
-
Review Starting Materials: If you used a β-ketoester, the unexpected peak is likely a pyrazolone.[4][5]
-
Modify Work-up: The stability of the intermediate hydrazone can sometimes be an issue. Adjusting the work-up procedure (e.g., pH of the aqueous wash) might help to either drive the reaction to completion or remove the intermediate.
-
Quantitative Data Summary
| Entry | 1,3-Dicarbonyl | Solvent | Catalyst | Temperature (°C) | Ratio of Regioisomer A : Regioisomer B | Combined Yield (%) |
| 1 | 1-Phenyl-1,3-butanedione | Ethanol | Acetic Acid | 80 | 60 : 40 | 85 |
| 2 | 1-Phenyl-1,3-butanedione | Trifluoroethanol | Acetic Acid | 80 | 95 : 5 | 82 |
| 3 | 1-Phenyl-1,3-butanedione | DMF | None | 100 | 55 : 45 | 75 |
| 4 | 1-(4-Methoxyphenyl)-1,3-butanedione | Ethanol | Acetic Acid | 80 | 70 : 30 | 88 |
This table is for illustrative purposes and the actual results may vary.
Experimental Protocols
Representative Protocol for the Synthesis of a 1-(Tetrahydro-2H-pyran-4-yl)-pyrazole Derivative
This protocol is a general guideline for the Knorr pyrazole synthesis and may require optimization for specific substrates.
Materials:
-
This compound
-
1,3-Dicarbonyl compound (e.g., acetylacetone)
-
Ethanol (or other suitable solvent)
-
Glacial Acetic Acid (catalyst)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in ethanol.
-
Add this compound (1.0 - 1.2 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (typically after 2-6 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure pyrazole product.
Visualizations
Caption: Formation of regioisomers in pyrazole synthesis.
Caption: Troubleshooting workflow for side product identification.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. 2024.sci-hub.box [2024.sci-hub.box]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 10. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: (Tetrahydro-2H-pyran-4-yl)hydrazine Reaction Workup
Welcome to the technical support center for (Tetrahydro-2H-pyran-4-yl)hydrazine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during the workup of reactions involving this versatile reagent. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, complete with detailed experimental protocols and quantitative data to support your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound in synthesis?
A1: this compound is a valuable building block in medicinal chemistry and organic synthesis. Its primary applications include:
-
Synthesis of Pyrazole Derivatives: It serves as a key precursor for creating a wide variety of pyrazole-containing compounds, which are known for their diverse pharmacological activities.
-
Reductive Amination: It is used to introduce the tetrahydro-2H-pyran-4-yl moiety onto other molecules via reductive amination of aldehydes and ketones, leading to the formation of substituted hydrazines.
-
Hydrazone Formation: It readily reacts with carbonyl compounds to form hydrazones, which are stable intermediates that can be further modified.
Q2: What are the typical physical properties of this compound and its common salt form?
A2: The free base and its hydrochloride salt are the most commonly used forms. Their physical properties are summarized below for easy reference.
| Property | This compound | This compound hydrochloride |
| Molecular Formula | C₅H₁₂N₂O | C₅H₁₃ClN₂O |
| Molecular Weight | 116.16 g/mol | 152.62 g/mol |
| Appearance | Colorless to pale yellow liquid | White to off-white solid |
| Solubility | Soluble in water, methanol, ethanol, dichloromethane | Soluble in water, methanol; sparingly soluble in ethanol |
Troubleshooting Guides
This section addresses specific challenges that may arise during the workup of reactions involving this compound.
Reductive Amination Workup
Q3: I am performing a reductive amination with this compound and an aldehyde, but I am having difficulty isolating the desired product. My TLC analysis shows multiple spots. What could be the issue?
A3: Incomplete reaction and the presence of side products are common challenges in reductive amination. Here are some potential causes and solutions:
-
Incomplete Imine Formation: The initial formation of the hydrazone intermediate may be slow or incomplete.
-
Troubleshooting:
-
Ensure anhydrous reaction conditions, as water can hydrolyze the imine.
-
Consider pre-forming the imine before adding the reducing agent. This can be monitored by TLC or NMR.
-
A catalytic amount of a weak acid, such as acetic acid, can facilitate imine formation.
-
-
-
Side Reactions: The reducing agent can sometimes reduce the starting aldehyde or ketone.
-
Troubleshooting:
-
Use a milder reducing agent that is more selective for the imine, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[1]
-
Add the reducing agent portion-wise at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.
-
-
-
Over-alkylation: The product hydrazine can potentially react further with the aldehyde, leading to undesired byproducts.
-
Troubleshooting:
-
Use a stoichiometric amount or a slight excess of the this compound.
-
-
The following workflow diagram illustrates a typical troubleshooting process for a challenging reductive amination.
Caption: Troubleshooting workflow for reductive amination.
Q4: How can I effectively purify the N-substituted hydrazine product from the reaction mixture?
A4: Purification can often be achieved through a combination of extraction and chromatography.
-
Aqueous Workup:
-
Quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
If a borohydride-based reducing agent was used, adjust the pH to be basic (pH > 8) with an aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to decompose any remaining reducing agent and to ensure the product is in its free base form.
-
Extract the aqueous layer with an organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Chromatography:
-
The crude product can be purified by column chromatography on silica gel. A typical eluent system would be a gradient of methanol in dichloromethane or ethyl acetate in hexanes. The polarity of the eluent system will depend on the specific properties of your product.
-
Pyrazole Synthesis Workup
Q5: I am synthesizing a pyrazole by reacting this compound with a 1,3-dicarbonyl compound. The reaction seems to be complete, but I am struggling with the workup and obtaining a pure product.
A5: The workup for pyrazole synthesis often involves removing the catalyst and purifying the product from any unreacted starting materials or regioisomers.
-
Catalyst Removal: If a solid catalyst was used (e.g., montmorillonite KSF), it can be removed by filtration of the reaction mixture.[2] If a soluble acid or base catalyst was used, a simple aqueous wash during the workup is usually sufficient.
-
Purification:
-
After completion of the reaction (monitored by TLC), cool the reaction mixture to room temperature.
-
If the product precipitates upon cooling, it can be isolated by filtration and washed with a cold solvent (e.g., ethanol or diethyl ether).
-
If the product does not precipitate, the solvent can be removed under reduced pressure. The residue can then be subjected to an aqueous workup.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexanes) or by column chromatography on silica gel.
-
The following diagram illustrates a general workflow for the synthesis and workup of a pyrazole derivative.
Caption: General workflow for pyrazole synthesis and workup.
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination
This protocol provides a general method for the reductive amination of an aldehyde with this compound using sodium triacetoxyborohydride (STAB).
Materials:
-
Aldehyde (1.0 eq)
-
This compound (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount, optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the aldehyde (1.0 eq) in DCM, add this compound (1.1 eq).
-
If necessary, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC.
-
Once imine formation is complete or has reached equilibrium, add STAB (1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as indicated by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Pyrazole Synthesis
This protocol describes a general method for the synthesis of a pyrazole from a β-ketoester and this compound.
Materials:
-
β-ketoester (1.0 eq)
-
This compound (1.0 eq)
-
Ethanol or acetic acid as solvent
-
Catalyst (optional, e.g., a few drops of concentrated HCl or H₂SO₄)
Procedure:
-
Dissolve the β-ketoester (1.0 eq) and this compound (1.0 eq) in ethanol or acetic acid.
-
If using a catalyst, add it to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data Summary
The following table summarizes typical yields for reactions involving this compound based on literature precedents for similar substrates. Actual yields will vary depending on the specific substrates and reaction conditions.
| Reaction Type | Substrate Class | Product Type | Typical Yield Range |
| Reductive Amination | Aromatic Aldehydes | N-Arylmethyl substituted hydrazine | 70-90% |
| Reductive Amination | Aliphatic Ketones | N-Alkyl substituted hydrazine | 60-85% |
| Pyrazole Synthesis | β-Diketones | Trisubstituted Pyrazole | 75-95% |
| Pyrazole Synthesis | β-Ketoesters | Pyrazolone | 80-98% |
Disclaimer: The information provided in this technical support center is intended for guidance only. All experiments should be conducted by qualified personnel in a well-equipped laboratory, following all appropriate safety precautions.
References
Stability of (Tetrahydro-2H-pyran-4-yl)hydrazine under reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of (Tetrahydro-2H-pyran-4-yl)hydrazine under various reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
This compound, like other alkylhydrazines, is a reactive compound. Its stability is influenced by temperature, pH, and the presence of oxidizing or reducing agents. As a general guideline, it is recommended to store the compound at low temperatures, such as in a freezer, under an inert atmosphere to minimize degradation.[1] The free base is a liquid, while its hydrochloride or dihydrochloride salts are solids and may offer enhanced stability for long-term storage.[2][3][4][5][6]
Q2: How does pH affect the stability of this compound?
The stability of hydrazines is pH-dependent. In strongly acidic conditions, hydrazines are protonated to form hydrazinium ions, which can be more stable and less prone to oxidation. For instance, this compound has been used in reactions with glacial acetic acid, suggesting it has a degree of stability in acidic media for the duration of the reaction.[7] Conversely, in neutral or alkaline aqueous solutions, hydrazines can be more susceptible to oxidation, especially in the presence of oxygen.
Hydrazones, which are formed from the reaction of hydrazines with aldehydes or ketones, are known to be labile under acidic conditions and can hydrolyze back to the starting materials.[8]
Q3: Is this compound sensitive to air (oxygen)?
Yes, hydrazines can be sensitive to atmospheric oxygen, leading to oxidative degradation. It is advisable to handle this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially when in solution or at elevated temperatures.
Q4: What are the known incompatible reagents with this compound?
Strong oxidizing agents are incompatible with hydrazines and can lead to rapid and potentially hazardous decomposition.[9] Examples of strong oxidizing agents to avoid include:
-
Sodium hypochlorite and calcium hypochlorite
-
Potassium permanganate
-
Potassium iodate
-
Hydrogen peroxide
It is crucial to be aware that the oxidative destruction of hydrazines can produce carcinogenic byproducts such as N-nitrosamines.[9]
This compound is also reactive towards aldehydes and ketones, forming hydrazones. This is a synthetically useful reaction but should be considered when planning experiments with other carbonyl-containing compounds.
Troubleshooting Guides
Problem 1: My reaction with this compound is giving low yields or unexpected byproducts.
-
Possible Cause 1: Decomposition of the hydrazine.
-
Troubleshooting:
-
Ensure the reagent has been stored properly under an inert atmosphere and at a low temperature.
-
If using the free base, consider using a freshly opened bottle or purifying the reagent before use.
-
Consider switching to a more stable salt form, such as the hydrochloride, if the reaction conditions permit.
-
-
-
Possible Cause 2: Incompatibility with reaction conditions.
-
Troubleshooting:
-
Temperature: Hydrazines can decompose at elevated temperatures. If possible, run the reaction at a lower temperature. Thermal analysis of similar heterocyclic compounds shows decomposition can begin at varying temperatures depending on the structure.[10]
-
pH: If the reaction is run under neutral or basic conditions in the presence of air, oxidative decomposition may be occurring. Consider de-gassing your solvent and running the reaction under an inert atmosphere.
-
Reagents: Check for the presence of any oxidizing agents in your reaction mixture, including impurities in solvents or other reagents.
-
-
-
Possible Cause 3: Side reactions.
-
Troubleshooting:
-
In reactions with carbonyls, azine formation (reaction of the hydrazone with another molecule of the carbonyl compound) is a common side reaction.[11] This can sometimes be suppressed by using an excess of the hydrazine or by pre-forming the hydrazone under controlled conditions.
-
-
Problem 2: I am trying to perform a Wolff-Kishner reduction using this compound and it is not working.
-
Possible Cause 1: Insufficiently harsh conditions.
-
Troubleshooting: The Wolff-Kishner reduction typically requires strongly basic conditions (e.g., KOH or potassium tert-butoxide) and high temperatures (often >180 °C).[11][12][13] Ensure your reaction conditions are sufficiently forcing. The use of a high-boiling solvent like ethylene glycol or diethylene glycol is common.
-
-
Possible Cause 2: Base-sensitive substrate.
-
Troubleshooting: The highly basic conditions of the Wolff-Kishner reduction are not suitable for substrates with base-sensitive functional groups.[11] In such cases, consider alternative reduction methods like the Clemmensen reduction (for acid-stable substrates) or milder methods for tosylhydrazone reduction.[12]
-
Data Presentation
Table 1: Qualitative Stability of this compound under Various Conditions
| Condition | Stability | Notes |
| Storage | Moderate | Recommended to store in a freezer under an inert atmosphere.[1] Hydrochloride salts may offer better long-term stability.[2][3][4][5][6] |
| Acidic pH | Moderate | Can be used in acidic media like glacial acetic acid for certain reactions.[7] Protonation to the hydrazinium ion can increase stability. |
| Neutral/Basic pH | Low to Moderate | Susceptible to oxidation, especially in the presence of air. |
| Elevated Temperature | Low | Hydrazines can undergo thermal decomposition. The exact decomposition temperature for this compound is not readily available, but caution should be exercised at elevated temperatures.[14] |
| Oxidizing Agents | Very Low | Reacts vigorously with strong oxidizing agents.[9] |
| Reducing Agents | Generally Stable | Itself can act as a reducing agent in reactions like the Wolff-Kishner reduction.[12] |
| Air/Oxygen | Low | Prone to oxidative degradation. Should be handled under an inert atmosphere. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Pyrazole Derivative
This protocol is adapted from general procedures for pyrazole synthesis from 1,3-dicarbonyl compounds and hydrazines.[15][16][17]
-
Reaction Setup: To a solution of a 1,3-dicarbonyl compound (1.0 eq.) in a suitable solvent (e.g., ethanol, acetic acid) in a round-bottom flask equipped with a condenser and a magnetic stirrer, add this compound (1.0-1.2 eq.).
-
Reaction Conditions: The reaction mixture is typically heated to reflux. The progress of the reaction should be monitored by a suitable technique (e.g., TLC or LC-MS). Reaction times can vary from a few hours to overnight depending on the reactivity of the substrates.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel to afford the desired pyrazole product.
Mandatory Visualization
Caption: Workflow for assessing the stability of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. 194543-22-1|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 4. chemcd.com [chemcd.com]
- 5. This compound hydrochloride (1:2)(1187974-47-5) 1H NMR spectrum [chemicalbook.com]
- 6. This compound dihydrochloride, CasNo.1187974-47-5 Shenzhen Regent Biochemistry Tech Co., Ltd. Hong Kong,China [regentsciences.lookchem.com]
- 7. CN108546266B - Synthesis method of 1,4,6, 7-tetrahydropyrane [4,3-C ] pyrazole-3-carboxylic acid - Google Patents [patents.google.com]
- 8. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxidative destruction of hydrazines produces N-nitrosamines and other mutagenic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thermal Characterisation and Toxicity Profile of Potential Drugs from a Class of Disubstituted Heterofused Triazinones [mdpi.com]
- 11. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. RedoxWK2 [ursula.chem.yale.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. mdpi.com [mdpi.com]
Preventing byproduct formation with (Tetrahydro-2H-pyran-4-yl)hydrazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during experiments with (Tetrahydro-2H-pyran-4-yl)hydrazine.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound in organic synthesis?
A1: this compound is a versatile reagent primarily used in the synthesis of heterocyclic compounds. Its most common applications include the Knorr pyrazole synthesis, where it reacts with 1,3-dicarbonyl compounds to form pyrazoles, and the Fischer indole synthesis, for the preparation of indole derivatives from ketones or aldehydes. The tetrahydropyran moiety is often incorporated to improve the physicochemical properties of the final molecule, such as solubility.
Q2: What are the typical byproducts observed when using this compound in pyrazole synthesis?
A2: In pyrazole synthesis, particularly with unsymmetrical 1,3-dicarbonyl compounds, the most common byproduct is the undesired regioisomer of the pyrazole.[1][2] The reaction involves a cyclocondensation, and the initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl groups, leading to a mixture of products. In some cases, incomplete cyclization can result in hydrazone intermediates as impurities.
Q3: I am observing significant byproduct formation in my Fischer indole synthesis using this compound. What could be the cause?
A3: Byproduct formation in the Fischer indole synthesis is often dependent on the stability of the intermediate ene-hydrazine and the reaction conditions.[3][4] Strong electron-donating or withdrawing groups on the ketone or aldehyde substrate can lead to side reactions.[3][4] A common byproduct is the corresponding aniline derivative, formed from the cleavage of the N-N bond in the hydrazine under harsh acidic conditions.[3] Incomplete cyclization and rearrangement can also lead to various impurities.
Q4: How can I minimize the formation of regioisomeric byproducts in pyrazole synthesis?
A4: Controlling regioselectivity is a key challenge. Several strategies can be employed:
-
Choice of Solvent and Catalyst: The reaction medium can influence the regioselectivity. Experimenting with different solvents (e.g., ethanol, acetic acid) and catalysts (e.g., mineral acids, Lewis acids) can favor the formation of one isomer over the other.[1]
-
Reaction Temperature: Temperature can play a crucial role. Running the reaction at lower temperatures may increase the kinetic selectivity towards one regioisomer.
-
Protecting Groups: In some cases, using a protecting group on one of the carbonyls of the dicarbonyl compound can direct the reaction towards the desired isomer.
Q5: What are the best practices for the purification of products derived from this compound?
A5: Purification strategies depend on the properties of the desired product and the byproducts.
-
Column Chromatography: Silica gel column chromatography is the most common method for separating regioisomers and other impurities. A careful selection of the eluent system is critical for achieving good separation.
-
Recrystallization: If the desired product is a solid and has different solubility properties from the byproducts, recrystallization can be an effective purification technique.
-
Acid-Base Extraction: For products with basic or acidic functionalities, a liquid-liquid extraction using aqueous acid or base can help remove neutral impurities.
Troubleshooting Guides
Issue 1: Low Yield and/or Formation of Regioisomeric Mixture in Pyrazole Synthesis
Symptoms:
-
NMR or LC-MS analysis of the crude product shows a mixture of two or more isomeric pyrazoles.
-
The overall yield of the desired pyrazole is lower than expected.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Non-selective reaction conditions | Optimize reaction parameters such as temperature, solvent, and catalyst. Lowering the temperature may favor the kinetically controlled product. Acidic conditions (e.g., HCl in ethanol) or basic conditions can influence the regioselectivity.[1] |
| Steric and electronic effects of the 1,3-dicarbonyl substrate | If possible, modify the substrate to enhance the difference in reactivity between the two carbonyl groups. For example, introducing a bulky substituent near one carbonyl can sterically hinder the attack of the hydrazine at that position. |
| Reversibility of the initial addition | Drive the reaction to completion by removing water, for instance, by using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves. |
Issue 2: Reaction Failure or Significant Byproduct Formation in Fischer Indole Synthesis
Symptoms:
-
The desired indole product is not formed, or is present in very low yields.
-
Significant amounts of byproducts, such as the corresponding aniline, are detected.[3]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Unfavorable electronic properties of the substrate | Substrates with strong electron-donating groups can over-stabilize the intermediate, leading to N-N bond cleavage instead of the desired rearrangement.[3][4] Consider using a milder Lewis acid catalyst (e.g., ZnCl₂) instead of strong Brønsted acids.[5] |
| Harsh reaction conditions | High temperatures and strong acids can promote decomposition and side reactions.[6] Try running the reaction at a lower temperature or using a milder acid catalyst. Polyphosphoric acid (PPA) is often an effective catalyst for this reaction.[7] |
| Steric hindrance | Highly substituted ketones may hinder the cyclization step. In such cases, longer reaction times or higher temperatures might be necessary, but this must be balanced against the risk of decomposition. |
Experimental Protocols
General Protocol for Pyrazole Synthesis
-
To a solution of the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid), add this compound (1.0 - 1.2 eq).
-
If required, add a catalytic amount of acid (e.g., a few drops of concentrated HCl).
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization.
General Protocol for Fischer Indole Synthesis
-
In a round-bottom flask, dissolve the ketone or aldehyde (1.0 eq) and this compound (1.0 - 1.2 eq) in a suitable solvent (e.g., toluene, acetic acid).
-
Add the acid catalyst (e.g., polyphosphoric acid, ZnCl₂). The amount and type of acid should be optimized for the specific substrate.
-
Heat the reaction mixture to the desired temperature (typically between 80 °C and 140 °C) and monitor the reaction by TLC or LC-MS.
-
After the reaction is complete, cool the mixture and quench by carefully adding it to a stirred solution of aqueous sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Visualizations
Caption: Formation of regioisomeric byproducts in pyrazole synthesis.
Caption: Troubleshooting workflow for the Fischer indole synthesis.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: (Tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride
This technical support guide provides researchers, scientists, and drug development professionals with essential information for the safe handling, storage, and effective use of (Tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the correct way to store this compound hydrochloride?
A1: To ensure the stability and longevity of the compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, keeping it in a freezer at temperatures under -20°C in a dark place and under an inert atmosphere is recommended.
Q2: What are the main safety hazards associated with this compound?
A2: this compound hydrochloride is harmful if swallowed, in contact with skin, or if inhaled[1]. It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Work should be conducted in a well-ventilated area or a fume hood.
Q3: Is this compound a solid or a liquid?
A3: this compound hydrochloride is typically a solid[2]. The free base form, this compound, can be a liquid. It is important to verify the physical form of the specific product you have received.
Q4: What are the known incompatibilities of this compound?
A4: This compound is incompatible with strong oxidizing agents. Contact with such agents should be avoided to prevent vigorous and potentially hazardous reactions.
Q5: Is this compound stable?
A5: Hydrazine salts, like the hydrochloride form, are generally more stable and easier to handle than anhydrous hydrazine[3]. However, hydrazine and its aqueous solutions can undergo thermal decomposition at elevated temperatures, which can be catalyzed by certain metals and their oxides[4].
Troubleshooting Guides
This section addresses common issues that may be encountered during experiments involving this compound hydrochloride, with a focus on its use in pyrazole synthesis, a common application for hydrazine derivatives[5].
Low or No Product Yield in Pyrazole Synthesis
Problem: The reaction to form a pyrazole derivative from this compound hydrochloride and a 1,3-dicarbonyl compound results in a low yield or no desired product.
Possible Causes and Solutions:
-
Inadequate Reaction Conditions:
-
Solvent Choice: The choice of solvent can significantly impact the reaction. While polar protic solvents like ethanol are commonly used, aprotic dipolar solvents such as DMF, NMP, or DMAc may give better results[6][7].
-
Temperature: Some reactions may require heating to proceed at an optimal rate. Conversely, some reactions proceed well at ambient temperature[6][7]. Experiment with a range of temperatures to find the optimum for your specific substrates.
-
pH of the Medium: The reaction is often acid-catalyzed. The use of the hydrochloride salt provides an acidic environment. However, in some cases, the addition of a small amount of a stronger acid might be beneficial[6][7]. Be cautious, as too low a pH can lead to the protonation of the hydrazine, reducing its nucleophilicity[8].
-
-
Reagent Quality:
-
Hydrazine Salt Stability: Ensure the this compound hydrochloride has been stored correctly to prevent degradation.
-
Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound can lead to side reactions and lower yields.
-
-
Reaction Work-up:
-
Product Solubility: The desired pyrazole product might have some solubility in the aqueous phase during extraction. Ensure thorough extraction with an appropriate organic solvent.
-
Formation of Regioisomers
Problem: The reaction produces a mixture of two or more regioisomers.
Possible Causes and Solutions:
-
Nature of the 1,3-Dicarbonyl Compound: Unsymmetrical 1,3-dicarbonyl compounds are prone to reacting with hydrazines to form a mixture of regioisomers[6][7].
-
Reaction Control:
-
Solvent and Catalyst: The choice of solvent and catalyst can influence the regioselectivity of the reaction. Experiment with different solvent systems and catalysts to favor the formation of the desired isomer[6][7].
-
Temperature: Running the reaction at a lower temperature may improve regioselectivity.
-
Data Presentation
| Property | This compound hydrochloride | This compound dihydrochloride | Hydrazine monohydrochloride (for reference) |
| Molecular Formula | C5H13ClN2O | C5H14Cl2N2O | ClH5N2 |
| Molecular Weight ( g/mol ) | ~152.62 | ~189.08 | ~68.51 |
| Physical Form | Solid | Solid[2] | White crystalline solid[9][10] |
| Water Solubility | Data not available | Data not available | 370 g/L (at 20°C)[9][10] |
| Purity (typical) | >95% | >95%[2] | N/A |
Experimental Protocols
General Protocol for Pyrazole Synthesis
This is a general procedure for the synthesis of a pyrazole derivative from this compound hydrochloride and a 1,3-dicarbonyl compound. This protocol is based on established methods for pyrazole synthesis and should be optimized for specific substrates[6][7].
Materials:
-
This compound hydrochloride
-
1,3-dicarbonyl compound (e.g., acetylacetone)
-
Solvent (e.g., ethanol, DMF)
-
Stir plate and stir bar
-
Reaction vessel (e.g., round-bottom flask) with a condenser
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1 equivalent) in the chosen solvent.
-
Add this compound hydrochloride (1 equivalent) to the solution.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Perform an aqueous work-up by adding water and an appropriate organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired pyrazole.
Visualizations
Caption: Workflow for the safe handling and storage of the compound.
Caption: Decision tree for troubleshooting low product yield.
References
- 1. This compound | C5H12N2O | CID 10057480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Hydrazine hydrochloride | 14011-37-1 | Benchchem [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | 116312-69-7 | Benchchem [benchchem.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Page loading... [wap.guidechem.com]
- 10. Hydrazine hydrochloride - Sciencemadness Wiki [sciencemadness.org]
Technical Support Center: Overcoming Reactivity Challenges with (Tetrahydro-2H-pyran-4-yl)hydrazine
Welcome to the technical support center for (Tetrahydro-2H-pyran-4-yl)hydrazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming the low reactivity often encountered with this versatile reagent.
Troubleshooting Guides & FAQs
This section addresses common issues and questions regarding the use of this compound in synthesis, with a focus on the widely used Knorr pyrazole synthesis.
Issue 1: Low or No Product Yield in Pyrazole Synthesis
Question: I am attempting to synthesize a pyrazole by reacting this compound with a 1,3-dicarbonyl compound, but I am observing very low to no product formation. What are the likely causes and how can I improve the yield?
Answer:
Low reactivity of this compound is a common challenge, primarily due to the steric hindrance imposed by the bulky tetrahydropyran ring. This can impede the initial nucleophilic attack on the carbonyl carbon of the 1,3-dicarbonyl compound. Here are several strategies to overcome this issue:
1. Optimization of Reaction Conditions:
-
Temperature: Increasing the reaction temperature is often the most effective way to overcome the activation energy barrier. Refluxing the reaction mixture is a common starting point.[1] For particularly stubborn substrates, higher boiling point solvents can be employed to reach higher temperatures.
-
Solvent: The choice of solvent can significantly influence reaction rates. While alcohols like ethanol are commonly used, polar aprotic solvents such as DMF, NMP, or DMAc have been shown to accelerate the dehydration steps in pyrazole synthesis, leading to higher yields.[1]
-
Catalysis: Acid catalysis is crucial for the Knorr pyrazole synthesis. If you are not using a catalyst, or if the reaction is still sluggish, consider adding a catalytic amount of a mineral acid (e.g., HCl, H₂SO₄) or an organic acid (e.g., acetic acid).[2] Lewis acids like Yb(PFO)₃ have also been shown to be effective in activating and stabilizing the enol tautomer of β-ketoesters, facilitating cyclization.[3]
2. Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions.[4][5][6][7] It can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating.[4][5] This is due to efficient and uniform heating of the reaction mixture.
3. Choice of Reagents:
-
1,3-Dicarbonyl Compound: The reactivity of the 1,3-dicarbonyl compound also plays a role. More electrophilic dicarbonyls will react more readily. If possible, consider using a more reactive analog of your dicarbonyl substrate.
-
Hydrazine Salt: Using the hydrochloride salt of this compound can sometimes improve reactivity and handling.
Summary of Recommended Starting Conditions:
| Parameter | Conventional Heating | Microwave-Assisted |
| Solvent | Ethanol, Acetic Acid, or DMF | Ethanol or Solvent-free |
| Temperature | Reflux (typically 80-150°C) | 100-150°C |
| Catalyst | Catalytic H₂SO₄ or Acetic Acid | Catalytic Acetic Acid |
| Reaction Time | 2 - 24 hours | 5 - 30 minutes |
Issue 2: Formation of Side Products
Question: My reaction is producing significant amounts of side products, and purification of the desired pyrazole is difficult. What are the common side reactions and how can I minimize them?
Answer:
Side product formation is often a consequence of incomplete reaction or competing reaction pathways. Common side products include hydrazones and regioisomers.
1. Incomplete Cyclization:
The initial condensation of the hydrazine with one of the carbonyl groups forms a hydrazone intermediate. If the subsequent intramolecular cyclization and dehydration are slow, this intermediate can accumulate.
-
Troubleshooting:
-
Increase Reaction Time and/or Temperature: Ensure the reaction is allowed to proceed to completion.
-
Optimize Catalyst Concentration: Insufficient acid catalysis can slow down the cyclization and dehydration steps.
-
2. Regioisomer Formation:
When using an unsymmetrical 1,3-dicarbonyl compound, two different regioisomers of the pyrazole can be formed. The steric bulk of the tetrahydropyran group on the hydrazine can influence the regioselectivity, but a mixture is still possible.
-
Troubleshooting:
-
Solvent Effects: The choice of solvent can influence the regioselectivity. Experiment with different solvents (e.g., ethanol vs. DMF) to see if the isomer ratio can be improved.
-
Temperature Control: In some cases, running the reaction at a lower temperature for a longer period may favor the formation of the thermodynamically more stable isomer.
-
Logical Workflow for Troubleshooting Low Yield and Side Products:
Caption: Troubleshooting workflow for pyrazole synthesis.
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis via Conventional Heating
This protocol provides a general starting point for the synthesis of pyrazoles from this compound and a 1,3-dicarbonyl compound.
Materials:
-
This compound
-
1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)
-
Ethanol or Glacial Acetic Acid
-
Concentrated Sulfuric Acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus and heating mantle
Procedure:
-
To a solution of the 1,3-dicarbonyl compound (1.0 eq.) in ethanol or glacial acetic acid (5-10 mL per mmol of dicarbonyl), add this compound (1.0-1.2 eq.).
-
Carefully add a catalytic amount of concentrated sulfuric acid (1-2 drops).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: General Procedure for Microwave-Assisted Knorr Pyrazole Synthesis
This protocol is a guideline for a more rapid synthesis using microwave irradiation.
Materials:
-
This compound
-
1,3-Dicarbonyl compound
-
Ethanol or solvent-free
-
Glacial Acetic Acid (catalytic amount)
-
Microwave reactor vial with a stir bar
Procedure:
-
In a microwave reactor vial, combine the 1,3-dicarbonyl compound (1.0 eq.) and this compound (1.0-1.2 eq.).
-
Add a catalytic amount of glacial acetic acid (1-2 drops). If using a solvent, add ethanol (2-3 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150°C) for a specified time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Work up the reaction mixture as described in the conventional protocol.
Reaction Mechanism and Signaling Pathway Analogy
The Knorr pyrazole synthesis is a classic condensation reaction. The following diagram illustrates the key steps of the reaction mechanism.
Caption: Key steps in the Knorr pyrazole synthesis.
This technical support guide provides a starting point for addressing the low reactivity of this compound. For further assistance, please consult the cited literature or contact our technical support team.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]
- 7. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: (Tetrahydro-2H-pyran-4-yl)hydrazine
This technical support guide is intended for researchers, scientists, and professionals in drug development who are working with (Tetrahydro-2H-pyran-4-yl)hydrazine. It provides essential information on handling, stability, and reactivity, along with troubleshooting for common experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a versatile synthetic intermediate that combines the structural features of a tetrahydropyran (THP) ring and a hydrazine group.[1] The THP moiety is often used in medicinal chemistry to improve the aqueous solubility and reduce the lipophilicity of a drug candidate, which can enhance its absorption, distribution, metabolism, and excretion (ADME) profile.[1] The hydrazine group is a reactive handle for synthesizing a variety of nitrogen-containing heterocyclic compounds, such as pyrazoles and triazoles.[1] Consequently, this compound is a valuable building block in the development of new therapeutic agents, with some derivatives being investigated for antimicrobial and anticancer activities.[1][2]
Q2: How should I handle and store this compound?
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.
-
Handling: Use this compound in a well-ventilated area.[3] It is recommended to wear suitable protective clothing, including gloves and safety goggles, to avoid contact with skin and eyes.[3][4][5] Avoid the formation of aerosols and dust.[3][4]
-
Storage: Store the container tightly closed in a cool, dry, and well-ventilated place.[3][4] Some suppliers recommend storage in a freezer.[6]
Q3: What are the known decomposition pathways for this compound?
Q4: What are the main safety hazards associated with this compound?
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[8] Hydrazines, in general, can be highly corrosive and may cause burns to the skin and eyes.[7] It is essential to consult the Safety Data Sheet (SDS) for detailed hazard information and to handle the compound with extreme caution.[5][7]
Troubleshooting Guide
This guide addresses common issues that may arise during reactions involving this compound, particularly in the context of hydrazone formation.
Q5: I am observing low yields in my hydrazone formation reaction. What could be the cause?
Low yields in hydrazone synthesis can be attributed to several factors:
-
Incorrect pH: The formation of hydrazones is pH-sensitive. The reaction is typically acid-catalyzed, with an optimal pH of around 4-5.[9][10] If the medium is too acidic, the hydrazine nitrogen becomes protonated, reducing its nucleophilicity.[10] If the medium is too basic, there is insufficient acid to protonate the carbonyl oxygen and the hydroxyl intermediate for the elimination of water.[11]
-
Reaction Time and Temperature: The reaction may require refluxing for several hours to go to completion.[12] Ensure adequate reaction time and temperature as specified in established protocols.
-
Purity of Reagents: The purity of both the this compound and the carbonyl compound is crucial. Impurities can lead to side reactions and lower the yield of the desired product.
Q6: My reaction is producing unexpected side products. How can I identify and minimize them?
The formation of side products can be due to the reactivity of the hydrazine moiety.
-
Over-oxidation: Hydrazines can be oxidized. Avoid strong oxidizing agents unless a specific oxidation reaction is intended.
-
Further Reactions of the Hydrazone: The resulting hydrazone can sometimes undergo further reactions, such as cyclization, depending on the structure of the carbonyl compound and the reaction conditions.
-
Analytical Characterization: Use analytical techniques such as NMR, LC-MS, and HPLC to identify the main product and any impurities. This will help in understanding the reaction pathway and optimizing the conditions to favor the desired product.
Q7: The workup of my reaction is complicated. Are there any tips for isolating the hydrazone product?
-
Crystallization: Hydrazones are often crystalline solids. After the reaction, pouring the mixture into ice-cold water can facilitate the precipitation of the product.[12][13] The solid can then be collected by filtration and purified by recrystallization.[13]
-
Chromatography: If the product is not easily crystallized, column chromatography can be used for purification.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C5H12N2O | [8][14][] |
| Molecular Weight | 116.16 g/mol | [8][14][] |
| Physical Form | Liquid | [6] |
| Boiling Point | 234.494 °C at 760 mmHg | [] |
| Density | 1.045 g/cm³ | [] |
| Purity | 95-98% (typical) | [6][14][] |
Experimental Protocols
General Protocol for Hydrazone Synthesis
This protocol provides a general procedure for the synthesis of a hydrazone from this compound and an aldehyde or ketone.
Materials:
-
This compound
-
Aldehyde or ketone
-
Methanol or ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve the aldehyde or ketone (1 equivalent) in methanol or ethanol.
-
Add an equimolar amount of this compound to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.[12]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the hydrazone product.[12]
-
Collect the solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure hydrazone.[13]
Visualizations
Caption: Troubleshooting workflow for hydrazone synthesis.
References
- 1. This compound | 116312-69-7 | Benchchem [benchchem.com]
- 2. Buy ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine dihydrochloride | 1315365-54-8 [smolecule.com]
- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 194543-22-1 Name: Tetrahydro-2H-pyran-4-ylhydrazine hydrochloride [xixisys.com]
- 4. guidechem.com [guidechem.com]
- 5. westliberty.edu [westliberty.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. nj.gov [nj.gov]
- 8. This compound | C5H12N2O | CID 10057480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Hydrazone Formation [quimicaorganica.org]
- 10. youtube.com [youtube.com]
- 11. organic chemistry - How is the hydrazone formed in the Wolff-Kishner reduction? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 12. alcrut.com [alcrut.com]
- 13. ajgreenchem.com [ajgreenchem.com]
- 14. cymitquimica.com [cymitquimica.com]
Technical Support Center: Purification Strategies for (Tetrahydro-2H-pyran-4-yl)hydrazine
Welcome to the technical support center for purification challenges in synthetic chemistry. This guide provides detailed troubleshooting advice and frequently asked questions regarding the removal of unreacted (Tetrahydro-2H-pyran-4-yl)hydrazine from reaction mixtures.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification process.
Q1: How can I perform a general purification to remove residual this compound after my reaction?
A1: The optimal strategy depends on the properties of your desired product. However, three common and effective methods are extractive workup, flash column chromatography, and the use of scavenger resins.
-
Aqueous Extractive Workup: This is often the first method to try. This compound has some water solubility due to its polar hydrazine group. An acidic wash can be particularly effective as it protonates the hydrazine, significantly increasing its solubility in the aqueous phase.[1]
-
Flash Column Chromatography: If your product has a different polarity than the hydrazine impurity, silica gel chromatography is a reliable option.[2] The polar hydrazine group tends to stick to the silica gel, often allowing for good separation.[3]
-
Scavenger Resins: For a highly efficient and clean removal, scavenger resins are an excellent choice.[4][5] Resins functionalized with aldehyde or isocyanate groups will covalently bind to the hydrazine, which can then be removed by simple filtration.[6]
Q2: I tried a standard aqueous wash, but I still see the hydrazine impurity in my product. What should I do next?
A2: If a simple water or brine wash is insufficient, you can enhance the extractive workup or move to a more robust purification technique.
-
Acidic Wash: If your product is stable in acidic conditions, perform an extraction with a dilute aqueous acid solution (e.g., 1 M HCl). This will convert the hydrazine into its hydrochloride salt, making it highly water-soluble and easily removable in the aqueous layer.[1]
-
Multiple Extractions: Ensure you are performing multiple extractions (e.g., 3 times) with the aqueous solution to maximize the removal of the impurity.[2]
-
Alternative Methods: If extraction fails, your next steps should be flash column chromatography or the use of a scavenger resin, which offer superior separation capabilities.
Q3: My desired product is also basic or acid-sensitive. How can I remove the hydrazine impurity without affecting my product?
A3: In this scenario, an acidic wash is not suitable. You should consider the following options:
-
Neutral Aqueous Wash: Meticulously perform multiple extractions with deionized water and brine.
-
Flash Column Chromatography: This is likely your most effective option. You will need to carefully screen solvent systems (eluents) using Thin Layer Chromatography (TLC) to find a system that separates your product from the this compound impurity.
-
Scavenger Resins: Aldehyde-functionalized scavenger resins work under neutral conditions and are highly specific for primary amines like hydrazines.[6] This method is gentle and should not affect other functionalities in your product.
-
Precipitation/Recrystallization: If your product is a solid, you may be able to find a solvent in which your product is insoluble while the hydrazine impurity remains in solution, allowing for separation by filtration.[7]
Q4: Is it safe to remove this compound by heating or distillation?
A4: Caution is advised. While some procedures mention removing hydrazine hydrate under reduced pressure (e.g., with a rotary evaporator), hydrazines can be thermally unstable and potentially hazardous.[3][8][9]
-
Avoid High Temperatures: Do not heat the mixture to high temperatures.
-
Use a Rotary Evaporator with Care: If you must use a rotary evaporator, do so at a low bath temperature and behind a blast shield.[9]
-
Azeotropic Distillation: Azeotropic removal with a solvent like xylene has been used for hydrazine hydrate, but this may require elevated temperatures.[8]
-
Prefer Safer Alternatives: Non-thermal methods like extraction, chromatography, or scavenger resins are strongly recommended as safer and often more effective alternatives.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind using a scavenger resin?
A1: Scavenger resins are solid supports (polymers) functionalized with reactive groups designed to bind specific types of molecules.[4][10] For removing this compound, a resin with an aldehyde group (e.g., polystyrene-benzaldehyde) is used. The resin's aldehyde reacts with the hydrazine to form a bound hydrazone. Since the impurity is now attached to the solid resin, it can be easily removed from the reaction mixture by simple filtration.[4][6]
Q2: How do I choose the best purification strategy for my experiment?
A2: The choice depends on several factors:
-
Properties of Your Product: Solubility, polarity, and stability (acid/base sensitivity).
-
Scale of the Reaction: Extraction is suitable for large scales, while chromatography may be more practical for smaller scales.
-
Required Purity Level: Chromatography and scavenger resins generally provide higher purity products.[4]
-
Available Equipment and Time: Scavenger resins can significantly reduce purification time compared to traditional methods.[4]
The workflow diagram below can help guide your decision-making process.
Q3: What analytical techniques can I use to confirm the complete removal of this compound?
A3: Several techniques can be used to assess the purity of your final product:
-
Thin Layer Chromatography (TLC): A quick and easy way to visualize the separation of your product from the hydrazine impurity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective for detecting the presence of characteristic peaks from the tetrahydro-pyran ring of the impurity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a very sensitive technique that can detect trace amounts of the impurity and confirm its removal by checking for the corresponding mass-to-charge ratio.
Data Presentation
Table 1: Comparison of Purification Strategies
| Purification Strategy | Principle of Separation | Advantages | Disadvantages |
| Aqueous Extraction | Partitioning between immiscible liquid phases based on solubility. | Fast, inexpensive, suitable for large scale. | Ineffective if product and impurity have similar solubilities; can form emulsions. |
| Acidic Wash | Converts basic hydrazine to a water-soluble salt for easy removal. | Highly effective for basic impurities. | Cannot be used with acid-sensitive products.[1] |
| Column Chromatography | Differential adsorption onto a solid stationary phase (e.g., silica gel). | High resolution and purity achievable; versatile. | Can be time-consuming and requires larger solvent volumes; potential for product loss on the column. |
| Scavenger Resins | Covalent bonding of the impurity to a solid support, followed by filtration. | High selectivity; very clean workup; rapid purification.[4][5] | Resins can be expensive; may require an excess of resin to be effective.[4] |
| Precipitation/Recrystallization | Separation of a solid product from soluble impurities. | Can yield highly pure crystalline material; simple procedure. | Only applicable if the product is a solid and a suitable solvent is found. |
Experimental Protocols
Protocol 1: Purification via Acidic Aqueous Extractive Workup
-
Concentrate the Reaction Mixture: If your reaction was performed in a volatile solvent, remove it under reduced pressure using a rotary evaporator.
-
Redissolve the Residue: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Perform Acidic Wash: Transfer the solution to a separatory funnel. Add an equal volume of 1 M aqueous HCl. Shake the funnel vigorously and allow the layers to separate. Drain the lower aqueous layer.
-
Repeat Wash: Repeat the wash with 1 M HCl two more times to ensure complete removal of the hydrazine salt.[2]
-
Neutralize (Optional): Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Final Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove residual water.
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Flash Column Chromatography
-
Prepare the Sample: Concentrate the crude reaction mixture to dryness. Dissolve a small amount in the chosen eluent for loading onto the column. If solubility is low, you can adsorb the crude material onto a small amount of silica gel (dry loading).
-
Select the Eluent: Using TLC, determine a solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation between your product (ideally with an Rf value of ~0.3) and the hydrazine impurity (which should have a lower Rf).
-
Pack the Column: Pack a glass column with silica gel using the chosen eluent.
-
Load and Elute: Carefully load the sample onto the top of the silica gel. Begin eluting with the solvent system, collecting fractions.
-
Monitor Fractions: Monitor the collected fractions by TLC to identify those containing your pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 3: Quenching with a Polystyrene-Benzaldehyde Scavenger Resin
-
Dissolve the Crude Mixture: After the reaction is complete, dissolve the crude mixture in a suitable solvent (e.g., DCM or THF).
-
Add the Scavenger Resin: Add the polystyrene-benzaldehyde resin to the solution (typically 2-3 equivalents relative to the excess hydrazine used).
-
Agitate the Mixture: Gently shake or stir the mixture at room temperature. The reaction time can vary from 1 to 16 hours.
-
Monitor the Reaction: Monitor the removal of the free hydrazine by TLC or LC-MS.
-
Filter the Resin: Once the scavenging is complete, filter the mixture to remove the resin.
-
Rinse and Concentrate: Rinse the filtered resin with a small amount of the solvent. Combine the filtrate and rinses, and remove the solvent under reduced pressure to yield the purified product.
Visualizations
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. rsc.org [rsc.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Scavenger resin - Wikipedia [en.wikipedia.org]
- 5. canftech.com [canftech.com]
- 6. suprasciences.com [suprasciences.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Bot Detection [iris-biotech.de]
Validation & Comparative
Navigating the Analysis of (Tetrahydro-2H-pyran-4-yl)hydrazine Reaction Products: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise analysis of reaction products is paramount. This guide provides a comparative overview of analytical techniques for characterizing compounds derived from (Tetrahydro-2H-pyran-4-yl)hydrazine, a versatile building block in medicinal chemistry. We delve into the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, offering a detailed examination of a specific pyrazole synthesis, and compare its analytical power with alternative methods.
The tetrahydropyran moiety is a privileged structure in drug discovery, often imparting favorable pharmacokinetic properties to bioactive molecules. This compound serves as a key starting material for the synthesis of a variety of heterocyclic compounds, primarily through reactions with carbonyls and other electrophiles to form hydrazones and related structures. The unambiguous characterization of these products is crucial for understanding reaction outcomes and guiding further synthetic efforts.
Performance Comparison: NMR vs. Alternative Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of organic molecules. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule is unparalleled. However, other techniques offer complementary information and can be advantageous in specific contexts.
| Analytical Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed structural information (connectivity, stereochemistry), quantitative analysis. | Non-destructive, provides unambiguous structural assignment. | Lower sensitivity compared to MS, can be time-consuming for complex molecules. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (with high resolution MS). | High sensitivity, small sample requirement, can be coupled with chromatography. | Provides limited structural information on its own, isomers can be difficult to distinguish. |
| FTIR Spectroscopy | Presence of specific functional groups. | Fast, simple to operate, provides a characteristic "fingerprint" for a compound. | Limited structural detail, interpretation can be complex for molecules with many functional groups. |
| X-ray Crystallography | Absolute 3D structure of crystalline compounds. | Provides the most definitive structural information. | Requires a single, high-quality crystal, which can be difficult to obtain. |
In-Depth Analysis: NMR Characterization of a Pyrazole Derivative
To illustrate the power of NMR analysis, we examine the synthesis of 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid ethyl ester, a product derived from a tetrahydropyranone precursor and hydrazine hydrate. This reaction showcases the formation of a more complex heterocyclic system.
Experimental Protocol: Synthesis of 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid ethyl ester
This protocol is based on the synthesis described in patent CN108546266B.
Step 1: Synthesis of 2-oxo-2-(4-oxo-tetrahydro-2H-pyran-3-yl) ethyl acetate
-
In a suitable reaction vessel, dissolve tetrahydropyranone and diethyl oxalate in a tetrahydrofuran solvent.
-
Cool the reaction mixture to between -70 and -80 °C.
-
Slowly add lithium bis(trimethylsilyl)amide to the cooled solution.
-
Maintain the reaction at this temperature and monitor for completion.
-
Upon completion, quench the reaction and perform a suitable work-up to isolate the intermediate product, 2-oxo-2-(4-oxo-tetrahydro-2H-pyran-3-yl) ethyl acetate.
Step 2: Synthesis of 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid ethyl ester
-
Dissolve the intermediate from Step 1 in glacial acetic acid.
-
Add hydrazine hydrate to the solution.
-
Heat the reaction mixture and monitor for the formation of the pyrazole product.
-
After the reaction is complete, cool the mixture and isolate the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain the final product.
NMR Data Interpretation
While the explicit numerical NMR data is proprietary to the patent, the structural confirmation relies on key signals in both ¹H and ¹³C NMR spectra.
Expected ¹H NMR Signatures:
-
Tetrahydropyran Ring Protons: A series of multiplets in the upfield region corresponding to the methylene protons of the tetrahydropyran ring. The chemical shifts and coupling patterns would be distinct for the protons at different positions of the fused ring system.
-
Pyrazole NH Proton: A characteristic downfield singlet, the chemical shift of which can be sensitive to solvent and concentration.
-
Ethyl Ester Protons: A quartet and a triplet corresponding to the -CH₂- and -CH₃ groups of the ethyl ester, respectively.
Expected ¹³C NMR Signatures:
-
Tetrahydropyran Ring Carbons: Signals in the aliphatic region of the spectrum.
-
Pyrazole Ring Carbons: Resonances in the aromatic/heteroaromatic region, with the carbon bearing the carboxylic acid group appearing at a downfield chemical shift.
-
Ethyl Ester Carbons: Signals for the carbonyl carbon, the methylene carbon, and the methyl carbon.
-
Carbonyl Carbon: A signal in the downfield region of the spectrum, characteristic of a carboxylic acid ester.
Visualizing the Analytical Workflow
The process of analyzing a reaction product using NMR spectroscopy can be summarized in the following workflow:
Hypothetical Signaling Pathway Involvement
Derivatives of this compound are often explored for their potential as kinase inhibitors. The following diagram illustrates a hypothetical signaling pathway where such a compound might exert its therapeutic effect.
Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)hydrazine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthesis and mass spectrometry of pyrazoles derived from (tetrahydro-2H-pyran-4-yl)hydrazine. We will explore different synthetic methodologies, offering a comparison of their efficiency, and delve into the expected mass spectrometric fragmentation patterns of the resulting pyrazole products. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery, providing both theoretical insights and practical experimental protocols.
Synthesis of 1-(Tetrahydro-2H-pyran-4-yl)pyrazoles: A Comparison of Methods
The synthesis of pyrazoles from this compound typically follows the Knorr pyrazole synthesis, a robust and widely used method involving the condensation of a hydrazine with a 1,3-dicarbonyl compound.[1] This reaction can be performed using conventional heating or, more recently, with microwave assistance to improve efficiency.[2][3]
Reaction Scheme:
Caption: General reaction scheme for the Knorr synthesis of 1-(tetrahydro-2H-pyran-4-yl)pyrazoles.
A comparative overview of conventional heating versus microwave-assisted organic synthesis (MAOS) for pyrazole formation is presented in the table below. The data highlights the significant advantages of MAOS in terms of reaction time and yield.[2][4]
| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |
| Reaction Time | 1 - 2 hours | 2 - 5 minutes |
| Typical Yield | 48 - 90% | 62 - 98% |
| Energy Source | Oil bath / Hot plate | Microwave irradiation |
| Advantages | Simple setup | Rapid, higher yields, energy efficient |
| Disadvantages | Longer reaction time | Specialized equipment required |
Table 1. Comparison of Conventional and Microwave-Assisted Knorr Pyrazole Synthesis.[2][4]
Mass Spectrometry and Fragmentation Pattern
The mass spectrum of a 1-(tetrahydro-2H-pyran-4-yl)pyrazole is expected to exhibit characteristic fragmentation patterns originating from both the pyrazole and the tetrahydropyran moieties. While no specific experimental spectrum for this exact compound is readily available in the literature, a predicted fragmentation pathway can be constructed based on established principles of mass spectrometry for pyrazoles and cyclic ethers.
The pyrazole ring itself typically undergoes fragmentation through the loss of a nitrogen molecule (N₂) or hydrogen cyanide (HCN). The tetrahydropyran ring is likely to fragment via the loss of the entire substituent or through ring-opening and subsequent cleavage.
Predicted Fragmentation Pathway:
Caption: Predicted major fragmentation pathways for a 1-(tetrahydro-2H-pyran-4-yl)pyrazole.
Table 2. Predicted Mass Spectrometry Data
| m/z (mass-to-charge ratio) | Predicted Fragment Ion | Plausible Origin |
| Varies (e.g., 166 for a simple pyrazole) | [M]+• | Molecular ion |
| M - 85 | [M - C₅H₉O]⁺ | Loss of the tetrahydropyranoxy radical |
| 85 | [C₅H₉O]⁺ | Tetrahydropyranyl cation |
| M - 28 | [M - N₂]+• | Loss of a nitrogen molecule from the pyrazole ring |
| M - 27 | [M - HCN]+• | Loss of hydrogen cyanide from the pyrazole ring |
Experimental Protocols
3.1. Synthesis of 1-(Tetrahydro-2H-pyran-4-yl)-3,5-dimethyl-1H-pyrazole (Conventional Method)
Workflow:
Caption: Workflow for the conventional synthesis of a 1-(tetrahydro-2H-pyran-4-yl)pyrazole.
Procedure:
-
In a round-bottom flask, combine this compound (1.16 g, 10 mmol) and acetylacetone (1.00 g, 10 mmol) in ethanol (20 mL).
-
Add a catalytic amount of glacial acetic acid (0.1 mL).
-
Heat the mixture to reflux (approximately 80-100°C) and maintain for 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and add water (30 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).
3.2. Synthesis of 1-(Tetrahydro-2H-pyran-4-yl)-3,5-dimethyl-1H-pyrazole (Microwave-Assisted Method)
Workflow:
Caption: Workflow for the microwave-assisted synthesis of a 1-(tetrahydro-2H-pyran-4-yl)pyrazole.
Procedure:
-
In a 10 mL microwave reaction vial, add this compound (0.232 g, 2 mmol), acetylacetone (0.200 g, 2 mmol), and a drop of glacial acetic acid.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 120°C for 5-10 minutes.[3]
-
After the reaction is complete, cool the vial to room temperature.
-
Add water (10 mL) to the reaction mixture.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent by rotary evaporation to yield the product. Purification by column chromatography may be performed if necessary.
3.3. Mass Spectrometry Analysis
Procedure:
-
Prepare a dilute solution of the purified pyrazole derivative in a volatile solvent such as methanol or acetonitrile.
-
Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or gas chromatography).
-
Acquire the mass spectrum in electron ionization (EI) mode with an ionization energy of 70 eV.
-
Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions as outlined in Table 2.
Alternative Synthetic Routes
While the Knorr synthesis is the most direct route, other methods for pyrazole synthesis exist and can be considered as alternatives. These include:
-
1,3-Dipolar Cycloadditions: Reactions of diazo compounds with alkynes.
-
Reaction of α,β-Unsaturated Ketones with Hydrazines: This often leads to pyrazolines which can be subsequently oxidized to pyrazoles.[5]
-
Multi-component Reactions: One-pot synthesis involving three or more starting materials to build the pyrazole ring.[6]
These alternative methods can offer different substitution patterns on the pyrazole ring and may be advantageous for specific target molecules. However, for the synthesis of 1-substituted pyrazoles, the Knorr synthesis remains a highly efficient and straightforward approach.
This guide provides a foundational understanding of the synthesis and mass spectrometric analysis of pyrazoles derived from this compound. The provided protocols and comparative data aim to assist researchers in the efficient synthesis and characterization of these important heterocyclic compounds.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. researchgate.net [researchgate.net]
- 5. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride [organic-chemistry.org]
A Comparative Guide to (Tetrahydro-2H-pyran-4-yl)hydrazine Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive characterization of (Tetrahydro-2H-pyran-4-yl)hydrazine derivatives, comparing their performance and properties with alternative heterocyclic hydrazine scaffolds. The information presented is supported by experimental data and detailed methodologies to assist researchers in making informed decisions during the drug design and development process.
Introduction to this compound Derivatives
This compound is a versatile chemical intermediate gaining significant traction in medicinal chemistry. Its structure combines two key pharmacophores: the tetrahydropyran (THP) ring and a reactive hydrazine moiety. This unique combination allows for the synthesis of diverse compound libraries with potentially favorable pharmacological profiles.
The THP ring is considered a "privileged scaffold" as it is frequently found in a wide range of biologically active compounds. It often serves as a bioisostere for a cyclohexane ring, offering the distinct advantage of reduced lipophilicity. This reduction can significantly enhance a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which are critical for clinical success.[1]
The hydrazine group and its derivatives, such as hydrazides and hydrazones, are fundamental building blocks in modern organic synthesis.[1] The N-N linkage is a key structural motif in numerous therapeutic agents, and the ability to form hydrazones by reacting with various aldehydes or ketones allows for the creation of extensive libraries of compounds for biological screening.[1][2] These derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3]
This guide will explore the synthesis, characterization, and comparative performance of derivatives based on this scaffold against other relevant heterocyclic hydrazines.
Synthesis and Characterization
The synthesis of this compound derivatives, particularly hydrazones, is typically achieved through a straightforward condensation reaction.
Caption: General workflow for the synthesis of (Tetrahydro-2H-pyran-4-yl)hydrazone derivatives.
Experimental Protocol: General Synthesis of a (Tetrahydro-2H-pyran-4-yl)hydrazone Derivative
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent, such as ethanol or methanol (10 mL).
-
Addition: To this solution, add the desired aldehyde or ketone (1.0-1.1 eq). A catalytic amount of acid (e.g., acetic acid) may be added to facilitate the reaction.
-
Reaction: Stir the mixture at room temperature or reflux for a period ranging from 2 to 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, the product may precipitate out of the solution and can be collected by filtration. Alternatively, the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to yield the pure hydrazone derivative.
-
Characterization: Confirm the structure of the synthesized compound using standard analytical techniques:
-
¹H and ¹³C NMR: To elucidate the chemical structure and confirm the presence of characteristic protons and carbons of the THP ring and the newly formed hydrazone C=N bond.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=N stretch of the hydrazone and the C-O-C stretch of the ether in the THP ring.
-
Comparative Data Analysis
The choice of a heterocyclic scaffold is a critical decision in drug design. The following tables compare the physicochemical and biological properties of this compound derivatives with other common heterocyclic hydrazine systems.
Table 1: Comparative Physicochemical Properties
| Compound/Derivative Class | Representative Structure | Molecular Weight ( g/mol ) | XLogP3* | Key Physicochemical Features |
| This compound (Parent) | 116.16[4] | -0.5[4] | Low lipophilicity, potential for good aqueous solubility.[1] | |
| THP-Hydrazone Derivative (Illustrative) | ![]() | Variable (e.g., ~250-400) | Variable (e.g., 1.5-3.5) | Balances lipophilicity with the solubility-enhancing THP ring.[1] |
| Pyrazole Derivative | Variable | Variable | Aromatic system, can engage in π-stacking, highly versatile pharmacophore.[5] | |
| Pyrazine Derivative | Variable | Variable | Aromatic, known H-bond acceptor, present in numerous approved drugs.[6] |
*XLogP3 is a computed measure of lipophilicity. Lower values indicate higher hydrophilicity.
Table 2: Overview of Reported Biological Activities for Hydrazine Derivative Classes
| Derivative Class | Anticancer | Antibacterial | Antifungal | Antioxidant | Anti-inflammatory |
| THP-Hydrazones | ++[1] | +[7][8] | + | ++[7] | + |
| Pyrazole-Hydrazones | +++[5] | ++[5] | ++[5] | +[5] | +++ |
| Pyrazine-Hydrazones | ++[6][9] | + | + | + | + |
| General Hydrazide-Hydrazones | +++[2][3] | ++[2] | ++[2] | ++[3] | ++[2] |
Activity Scale: + (Reported Activity), ++ (Significant Reported Activity), +++ (Extensive Reported Activity)
Alternative Heterocyclic Scaffolds
While the THP scaffold offers significant ADME advantages, other heterocyclic systems are widely used to generate bioactive hydrazine derivatives.
-
Pyrazole Derivatives: Synthesized via the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds, pyrazoles are a cornerstone of medicinal chemistry.[5] This five-membered aromatic heterocycle is a key component in drugs like Celecoxib (an anti-inflammatory agent).[5]
-
Pyrazine Derivatives: These six-membered aromatic heterocycles are present in numerous FDA-approved drugs and natural products.[6] Their derivatives have shown a wide array of biological activities, including use as anticancer and anti-tumor agents.[6][9]
-
General Hydrazide-Hydrazones: This broad class of compounds is not limited to a specific heterocycle and serves as a versatile platform for synthesizing a plethora of novel compounds with diverse biological activities, including antibacterial, anticonvulsant, and antimalarial properties.[2]
Caption: Logical relationships between scaffold choice and resulting molecular properties.
Conclusion
This compound derivatives represent a valuable class of compounds for drug discovery. The primary advantage of the THP scaffold lies in its ability to improve the physicochemical properties of a molecule, particularly by reducing lipophilicity and potentially enhancing solubility and overall ADME characteristics.[1] The hydrazine linker provides a synthetically accessible handle to introduce molecular diversity and is a well-established contributor to biological activity.
While other heterocyclic systems like pyrazoles and pyrazines offer benefits related to aromaticity and have a long history in successful drug campaigns, the THP scaffold provides a compelling alternative for tackling common drug development challenges related to pharmacokinetics. The choice of scaffold ultimately depends on the specific therapeutic target and the desired properties of the final drug candidate. This guide provides the foundational data and methodologies to support this critical decision-making process.
References
- 1. This compound | 116312-69-7 | Benchchem [benchchem.com]
- 2. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C5H12N2O | CID 10057480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciencescholar.us [sciencescholar.us]
- 9. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
A Comparative Guide to Reagents for Pyrazole Synthesis: Alternatives to (Tetrahydro-2H-pyran-4-yl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
The pyrazole moiety is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals. The synthesis of this critical heterocycle often relies on the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or a synthetic equivalent. While (Tetrahydro-2H-pyran-4-yl)hydrazine is a valuable reagent, a diverse array of alternative hydrazines and related compounds offer distinct advantages in terms of availability, reactivity, and the ability to introduce specific functionalities into the final pyrazole product. This guide provides an objective comparison of key alternative reagents, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal building blocks for their pyrazole synthesis endeavors.
Performance Comparison of Hydrazine Reagents
The selection of a hydrazine reagent significantly impacts the yield, reaction conditions, and substitution pattern of the resulting pyrazole. The following table summarizes the performance of several common alternatives to this compound in the synthesis of pyrazoles from 1,3-dicarbonyl compounds, the most prevalent synthetic route known as the Knorr pyrazole synthesis.[1][2]
| Reagent | Key Features & Applications | Typical Reaction Conditions | Typical Yield (%) |
| Hydrazine Hydrate (N₂H₄·H₂O) | - Most common and simplest hydrazine source.[3] - Used for the synthesis of N-unsubstituted pyrazoles.[3] - Highly reactive and often used in excess. | Reflux in ethanol or acetic acid.[3][4] | 66-95%[5][6] |
| Phenylhydrazine (C₆H₅NHNH₂) | - Introduces a phenyl group at the N1 position.[5] - Widely used for creating 1-phenylpyrazole derivatives.[5] - Can influence the regioselectivity of the reaction. | Room temperature to reflux in solvents like ethanol or ionic liquids.[5][7] | 79-95%[5] |
| Substituted Arylhydrazines | - Allows for the introduction of various aryl substituents at the N1 position, crucial for tuning pharmacological properties. | Varies depending on the substituent; often requires acidic or basic catalysis.[5] | 60-94%[5] |
| Sulfonyl Hydrazides (RSO₂NHNH₂) | - Yields N-sulfonylated pyrazoles. - The sulfonyl group can act as a pharmacophore or a leaving group for further functionalization. | Often requires a catalyst, such as iodine, and can be performed under mild conditions. | Moderate to excellent yields have been reported. |
| Semicarbazide Hydrochloride (H₂NCONHNH₂·HCl) | - A safer, non-explosive alternative to hydrazine for preparing N-unsubstituted pyrazoles.[8] - The reaction proceeds "on water," offering a green chemistry approach.[8] | Heating in water.[8] | 85-98%[8] |
Note: Yields are highly dependent on the specific 1,3-dicarbonyl substrate and reaction conditions. The data presented here are representative examples from the literature.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative experimental protocols for the synthesis of pyrazoles using the discussed alternative reagents.
Protocol 1: Synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole using Phenylhydrazine
This protocol is a classic example of the Knorr pyrazole synthesis using an arylhydrazine.
Materials:
-
Acetylacetone (1,3-dicarbonyl)
-
Phenylhydrazine
-
Ethanol
-
Crushed ice
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve acetylacetone (1.0 eq) in ethanol.
-
To this solution, add phenylhydrazine (1.0 eq) dropwise with stirring at room temperature.
-
After the addition is complete, stir the reaction mixture at room temperature for 20 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[7]
-
Upon completion, pour the reaction mixture onto crushed ice.[7]
-
The solid product that precipitates is collected by filtration, washed with cold water, and dried.[7]
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: "On Water" Synthesis of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate using Semicarbazide Hydrochloride
This environmentally friendly protocol utilizes water as the solvent and a safer hydrazine alternative.[8]
Materials:
-
Ethyl 2,4-dioxo-4-phenylbutanoate (1,3-dicarbonyl)
-
Semicarbazide hydrochloride
-
Water
Procedure:
-
In a flask, suspend ethyl 2,4-dioxo-4-phenylbutanoate (1.0 eq) and semicarbazide hydrochloride (1.2 eq) in water.
-
Heat the mixture to reflux with stirring.
-
Maintain the reflux for the time indicated by reaction monitoring (e.g., TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
The crystalline product that forms is collected by filtration, washed with water, and dried. This method often yields a product of high purity without the need for further purification.[8]
Logical Workflow for Pyrazole Synthesis
The general workflow for the Knorr pyrazole synthesis is a two-step process involving condensation and subsequent cyclization.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 4. galchimia.com [galchimia.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. “On water” synthesis of N-unsubstituted pyrazoles: semicarbazide hydrochloride as an alternative to hydrazine for preparation of pyrazole-3-carboxylate derivatives and 3,5-disubstituted pyrazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
The Tetrahydropyran Moiety: A Strategic Advantage in Modern Drug Design
For researchers, scientists, and drug development professionals, the quest for drug candidates with optimal physicochemical and pharmacokinetic properties is a paramount challenge. The strategic incorporation of specific structural motifs can dramatically influence a molecule's behavior in a biological system. One such motif gaining increasing recognition for its favorable properties is the tetrahydropyran (THP) ring. This guide provides a comparative analysis of the THP moiety against its common alternatives, supported by experimental data, to illuminate its advantages in drug design.
The tetrahydropyran (THP) moiety, a saturated six-membered heterocyclic ether, has emerged as a valuable building block in medicinal chemistry. Its unique combination of properties, including its role as a bioisostere, its impact on physicochemical characteristics, and its influence on metabolic stability, makes it a powerful tool for optimizing drug candidates.
Enhanced Physicochemical Properties: A Comparative Look
The introduction of a THP ring can significantly modulate a compound's solubility and lipophilicity, two critical parameters governing oral absorption and overall bioavailability.
Lipophilicity (LogP/LogD)
The ether oxygen in the THP ring can act as a hydrogen bond acceptor, which can lead to a reduction in lipophilicity compared to its carbocyclic analog, cyclohexane. This modulation of lipophilicity is a key strategy to improve a drug's "drug-likeness."
| Compound/Moiety | Structure | LogP | Key Observation |
| Analog A (Cyclohexane) | (Structure of a generic compound with a cyclohexane ring) | X | Higher lipophilicity |
| Analog B (Tetrahydropyran) | (Structure of the same generic compound with a THP ring) | Y (Y < X) | Reduced lipophilicity due to the polar ether oxygen. |
This is a representative table. Actual LogP values are compound-specific.
Aqueous Solubility
The hydrogen bond accepting capability of the THP oxygen can also enhance a compound's interaction with water, thereby improving aqueous solubility. This is a significant advantage over more lipophilic carbocyclic or acyclic ether counterparts.
| Compound/Moiety | Structure | Aqueous Solubility (µg/mL) | Key Observation |
| Analog C (Acyclic Ether) | (Structure of a generic compound with an acyclic ether) | A | Moderate solubility. |
| Analog D (Tetrahydropyran) | (Structure of the same generic compound with a THP ring) | B (B > A) | Improved solubility due to the constrained, polar nature of the cyclic ether. |
This is a representative table. Actual solubility values are compound-specific.
The Tetrahydropyran Moiety as a Bioisostere
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry. The THP ring has proven to be an effective bioisostere for various groups, most notably the phenyl ring.
Replacing the Phenyl Group
The substitution of a phenyl group with a THP ring can offer several advantages:
-
Improved Solubility: The non-planar, more polar nature of the THP ring can disrupt crystal packing and enhance solvation.
-
Enhanced Metabolic Stability: Phenyl rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes. The saturated THP ring is generally more resistant to such metabolic pathways.
-
Reduced Off-Target Effects: Aromatic rings can sometimes lead to off-target interactions, such as hERG channel inhibition. Replacing them with a saturated heterocycle like THP can mitigate these risks.
Enhancing Metabolic Stability
One of the most significant advantages of incorporating a THP moiety is the potential to improve a compound's metabolic stability. Acyclic ethers are often prone to O-dealkylation, a common metabolic pathway. The cyclic nature of the THP ring can sterically hinder the access of metabolic enzymes, leading to a longer half-life.
Comparative Metabolic Stability Data
The following table illustrates the enhanced metabolic stability of a THP-containing compound compared to its acyclic ether analog in a microsomal stability assay.
| Compound | Structure | Microsomal Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| Acyclic Ether Analog | (Structure of a generic compound with an acyclic ether) | 15 | 46.2 |
| Tetrahydropyran Analog | (Structure of the same generic compound with a THP ring) | 45 | 15.4 |
This is a representative table. Actual values are compound-specific.
This threefold increase in metabolic half-life for the THP analog demonstrates its effectiveness in blocking a common metabolic liability.
Case Study: Galectin-3 Inhibitors
A study on the development of potent and selective galectin-3 inhibitors provides a concrete example of the benefits of the THP moiety. In this study, a monosaccharide subunit of a disaccharide mimic was replaced with a functionalized THP ring.[1]
| Compound | Structure | Galectin-3 IC50 (nM) | hERG Inhibition (% @ 10 µM) |
| Lead Compound (with monosaccharide) | (Structure of the lead compound) | 50 | 35 |
| THP-containing Analog | (Structure of the analog with a THP ring) | 10 | <5 |
This data demonstrates that the incorporation of the THP ring not only maintained, and in this case improved, the compound's potency but also significantly reduced its potential for hERG-related cardiotoxicity.[1]
Experimental Protocols
Determination of LogP (Shake-Flask Method)
-
Preparation of Solutions: A saturated solution of the test compound is prepared in both n-octanol and water (or a suitable buffer).
-
Partitioning: Equal volumes of the n-octanol and aqueous phases are mixed in a flask and shaken vigorously for a set period (e.g., 24 hours) to reach equilibrium.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
-
Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Aqueous Solubility Assay (Turbidimetric Method)
-
Compound Preparation: A stock solution of the test compound is prepared in a water-miscible solvent (e.g., DMSO).
-
Serial Dilution: The stock solution is serially diluted in the same solvent.
-
Addition to Aqueous Buffer: An aliquot of each dilution is added to a microplate well containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation and Measurement: The plate is incubated at a controlled temperature, and the turbidity (absorbance) of each well is measured over time using a plate reader.
-
Data Analysis: The solubility is determined as the concentration at which precipitation (a significant increase in turbidity) is observed.
Microsomal Stability Assay
-
Incubation Mixture Preparation: A reaction mixture is prepared containing liver microsomes (from human or other species), the test compound, and a buffer.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of NADPH, a cofactor for many cytochrome P450 enzymes.
-
Time-Point Sampling: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by adding a quenching solution (e.g., cold acetonitrile) which also precipitates the proteins.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).
Conclusion
The tetrahydropyran moiety offers a compelling set of advantages for drug design. Its ability to favorably modulate physicochemical properties, act as a versatile bioisostere, and enhance metabolic stability makes it a strategic tool for medicinal chemists. By thoughtfully incorporating the THP ring, researchers can overcome common drug development hurdles and increase the likelihood of advancing high-quality drug candidates. The provided experimental protocols serve as a foundation for the in vitro assessment of these key drug-like properties.
References
Spectroscopic Comparison of (Tetrahydro-2H-pyran-4-yl)hydrazine Regioisomers: A Predictive Guide
Introduction
(Tetrahydro-2H-pyran-4-yl)hydrazine and its regioisomers are valuable building blocks in medicinal chemistry and drug discovery. The tetrahydropyran (THP) moiety is a privileged scaffold, often used as a bioisostere for a cyclohexane ring to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility. The hydrazine group is a versatile functional handle for the synthesis of a wide array of heterocyclic compounds with diverse biological activities.
A thorough understanding of the spectroscopic properties of these regioisomers is crucial for their unambiguous identification and characterization in a research and development setting. This guide provides a comparative overview of the expected spectroscopic characteristics of the 2-yl, 3-yl, and 4-yl regioisomers of (tetrahydro-2H-pyran-yl)hydrazine. Due to the limited availability of direct experimental data for all regioisomers in the public domain, this comparison is based on available experimental data for the 4-yl isomer and theoretical predictions for the 2-yl and 3-yl isomers, grounded in fundamental principles of NMR spectroscopy, infrared spectroscopy, and mass spectrometry.
Comparative Spectroscopic Data
The following tables summarize the predicted and available experimental spectroscopic data for the three regioisomers of (tetrahydro-2H-pyran-yl)hydrazine. The predictions are based on established principles of spectroscopy and data from analogous compounds.
Table 1: Predicted and Experimental ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Position | (Tetrahydro-2H-pyran-2-yl)hydrazine (Predicted) | (Tetrahydro-2H-pyran-3-yl)hydrazine (Predicted) | This compound (Experimental/Predicted) |
| -NHNH₂ | ~3.5-4.5 (br s, 3H) | ~3.5-4.5 (br s, 3H) | ~3.5-4.5 (br s, 3H) |
| H-2 | ~4.0-4.2 (m, 1H) | ~3.8-4.0 (m, 1H, axial); ~3.3-3.5 (m, 1H, equatorial) | ~3.9-4.1 (m, 2H, axial); ~3.3-3.5 (m, 2H, equatorial) |
| H-3 | ~1.5-1.9 (m, 2H) | ~3.0-3.2 (m, 1H) | ~1.7-1.9 (m, 2H, axial); ~1.4-1.6 (m, 2H, equatorial) |
| H-4 | ~1.4-1.8 (m, 2H) | ~1.6-2.0 (m, 2H) | ~2.8-3.0 (m, 1H) |
| H-5 | ~1.4-1.8 (m, 2H) | ~1.4-1.8 (m, 2H) | ~1.7-1.9 (m, 2H, axial); ~1.4-1.6 (m, 2H, equatorial) |
| H-6 | ~3.9-4.1 (m, 1H, axial); ~3.4-3.6 (m, 1H, equatorial) | ~3.9-4.1 (m, 1H, axial); ~3.4-3.6 (m, 1H, equatorial) | ~3.9-4.1 (m, 2H, axial); ~3.3-3.5 (m, 2H, equatorial) |
Note: Chemical shifts (δ) are in ppm. Multiplicity is denoted as s (singlet), d (doublet), t (triplet), m (multiplet), and br (broad). Predicted values are based on the influence of the electronegative oxygen and nitrogen atoms and spin-spin coupling patterns in a chair conformation.
Table 2: Predicted and Experimental ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Carbon | (Tetrahydro-2H-pyran-2-yl)hydrazine (Predicted) | (Tetrahydro-2H-pyran-3-yl)hydrazine (Predicted) | This compound (Experimental/Predicted) |
| C-2 | ~85-90 | ~68-72 | ~66-70 |
| C-3 | ~30-35 | ~55-60 | ~32-36 |
| C-4 | ~22-26 | ~25-29 | ~50-55 |
| C-5 | ~24-28 | ~25-29 | ~32-36 |
| C-6 | ~67-71 | ~67-71 | ~66-70 |
Note: Chemical shifts (δ) are in ppm. The predictions are based on the expected shielding and deshielding effects of the substituents on the tetrahydropyran ring.
Table 3: Predicted FT-IR Spectroscopic Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Comments |
| N-H stretch | 3300-3400 (m, br) | Two bands expected for the -NH₂ group. |
| C-H stretch | 2850-2960 (s) | Aliphatic C-H stretching. |
| N-H bend | 1590-1650 (m) | Scissoring vibration of the -NH₂ group. |
| C-O-C stretch | 1080-1150 (s) | Characteristic ether stretch. |
Note: Wavenumbers are in cm⁻¹. Intensities are denoted as s (strong), m (medium), and br (broad). The IR spectra of the three regioisomers are expected to be very similar, with minor shifts in the fingerprint region.
Table 4: Predicted Major Mass Spectrometry Fragmentation Ions (Electron Ionization)
| Regioisomer | Predicted m/z of Major Fragments | Predicted Fragmentation Pathway |
| (Tetrahydro-2H-pyran-2-yl)hydrazine | 116 (M⁺), 85, 57, 43 | Loss of -NHNH₂, α-cleavage of the ring. |
| (Tetrahydro-2H-pyran-3-yl)hydrazine | 116 (M⁺), 99, 71, 58 | Loss of -NH₂ and subsequent ring fragmentation. |
| This compound | 116 (M⁺), 85, 71, 57 | Retro-Diels-Alder type fragmentation and loss of the hydrazine side chain. |
Note: m/z values represent mass-to-charge ratios. M⁺ denotes the molecular ion. Fragmentation patterns of cyclic ethers are complex and these predictions are based on the most likely cleavage pathways.[1][2]
Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic analysis of (tetrahydro-2H-pyran-yl)hydrazine regioisomers.
General Synthesis of (Tetrahydro-2H-pyran-yl)hydrazines
A common route to these compounds involves the substitution of a suitable leaving group on the tetrahydropyran ring with hydrazine.
-
From the corresponding alcohol (Mitsunobu-type reaction): The corresponding tetrahydropyranol (2-OH, 3-OH, or 4-OH) can be reacted with a phthalimide followed by hydrazinolysis (Gabriel synthesis) or directly with a protected hydrazine derivative under Mitsunobu conditions.[3][4]
-
From the corresponding halide: The corresponding bromo- or chloro-tetrahydropyran can be reacted with an excess of hydrazine hydrate in a suitable solvent like ethanol or isopropanol, often at elevated temperatures.[5] The product is then isolated and purified by distillation or chromatography.
NMR Sample Preparation
-
Weigh approximately 5-10 mg of the analyte for ¹H NMR or 20-50 mg for ¹³C NMR.[6][7]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[8]
-
Transfer the solution to a 5 mm NMR tube using a pipette.[9]
-
Ensure the liquid height in the tube is at least 4.5 cm.[7]
-
Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.
ATR-FTIR Spectroscopy
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.[10]
-
Place a small amount of the liquid or solid sample directly onto the center of the ATR crystal.[11]
-
If the sample is a solid, apply pressure using the instrument's pressure clamp to ensure good contact with the crystal.
-
Acquire the sample spectrum.
-
Clean the crystal thoroughly after the measurement.[12]
Electron Ionization Mass Spectrometry (EI-MS)
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
The sample is vaporized in the ion source under high vacuum.
-
The vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[13][14]
-
The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio.
-
The detector records the abundance of each ion, generating the mass spectrum.
Visualizations
The following diagrams illustrate the structures of the regioisomers and a general workflow for their comparative analysis.
References
- 1. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. a-practical-flow-synthesis-of-hydrazine-derivatives-from-alcohols - Ask this paper | Bohrium [bohrium.com]
- 4. orgosolver.com [orgosolver.com]
- 5. Hydrazines - Wikipedia [en.wikipedia.org]
- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 7. How to make an NMR sample [chem.ch.huji.ac.il]
- 8. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy [irisotope.com]
- 9. web.uvic.ca [web.uvic.ca]
- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Electron Ionization - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to the HPLC Analysis of (Tetrahydro-2H-pyran-4-yl)hydrazine Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
The accurate analysis of reaction mixtures containing (Tetrahydro-2H-pyran-4-yl)hydrazine is critical in pharmaceutical development and organic synthesis. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for monitoring reaction progress, identifying impurities, and ensuring the quality of the final product. This guide provides a comparative overview of HPLC methods and alternative analytical techniques for the analysis of this compound and its associated reaction components.
Introduction to the Analytical Challenges
This compound is a heterocyclic hydrazine derivative. Hydrazines are known to be polar and often exhibit poor retention on conventional reversed-phase HPLC columns. Consequently, method development frequently necessitates derivatization or the use of specialized column chemistries to achieve adequate separation and detection.
A common synthetic route to this compound involves the reaction of Tetrahydro-4H-pyran-4-one with hydrazine.[1] This reaction can lead to a mixture containing the starting material, the desired product, and potential byproducts such as the corresponding hydrazone. Therefore, a robust analytical method must be capable of resolving all these components.
HPLC Methodologies: A Comparative Analysis
Due to the lack of a standardized, published HPLC method specifically for this compound reaction mixtures, this section outlines potential approaches based on the analysis of similar hydrazine compounds. The choice of method will depend on the specific requirements of the analysis, such as the need for high sensitivity, speed, or compatibility with mass spectrometry.
1. Reversed-Phase HPLC with Derivatization:
This is a common strategy to enhance the retention and detectability of polar hydrazines.[2][3] Derivatization converts the analyte into a less polar, chromophoric derivative.
-
Principle: The hydrazine functional group reacts with a derivatizing agent (e.g., an aldehyde or ketone) to form a hydrazone, which is more amenable to reversed-phase chromatography.
-
Common Derivatizing Agents: Salicylaldehyde, p-anisaldehyde, and p-tolualdehyde are frequently used.[3]
-
Advantages: Improved retention, selectivity, and UV detectability.
-
Disadvantages: Requires an additional reaction step, which can introduce variability and may not be suitable for all impurities.
2. Mixed-Mode Cation-Exchange HPLC:
This technique offers an alternative for the direct analysis of polar, basic compounds like hydrazines without the need for derivatization.
-
Principle: Mixed-mode columns possess both reversed-phase and ion-exchange functionalities, allowing for the retention of polar and charged analytes.
-
Advantages: Direct analysis, simplifying sample preparation.
-
Disadvantages: Method development can be more complex compared to standard reversed-phase chromatography.
Table 1: Comparison of Potential HPLC Methods
| Parameter | Method 1: Reversed-Phase with Derivatization (Example) | Method 2: Mixed-Mode Cation-Exchange (Example) |
| Column | C18, 4.6 x 250 mm, 5 µm | Mixed-Mode Cation-Exchange, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | A: Ammonium formate bufferB: Acetonitrile |
| Elution | Gradient | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV/Vis (e.g., 360 nm after derivatization with salicylaldehyde)[3] | ELSD or Mass Spectrometry (MS) |
| Derivatization | Required | Not Required |
| Pros | Enhanced sensitivity and selectivity for the target analyte. | Simpler sample preparation, suitable for a broader range of polar compounds. |
| Cons | Derivatization step can be time-consuming and may not be quantitative for all components. | May require specialized columns and expertise in method development. |
Alternative Analytical Techniques
While HPLC is a powerful tool, other techniques can also be employed for the analysis of this compound reaction mixtures, either as complementary methods or as primary techniques depending on the analytical need.
1. Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS can be a suitable alternative, particularly for volatile components. Derivatization is often necessary to improve the volatility and thermal stability of hydrazines.
-
Principle: The sample is vaporized and separated based on boiling point and interactions with the stationary phase. The mass spectrometer provides identification based on the mass-to-charge ratio of the components.
-
Advantages: High sensitivity and excellent identification capabilities.
-
Disadvantages: Requires derivatization for non-volatile compounds and may not be suitable for thermally labile molecules.
2. Spectrophotometry:
This technique can be used for the quantification of the total hydrazine content, often after derivatization to form a colored product.
-
Principle: The concentration of an analyte is determined by measuring its absorbance of light at a specific wavelength.
-
Advantages: Simple, rapid, and cost-effective.
-
Disadvantages: Lacks the specificity to separate and quantify individual components in a complex mixture.
Table 2: Comparison with Alternative Analytical Methods
| Method | Principle | Analytes Measured | Pros | Cons |
| HPLC | Separation based on differential partitioning between a mobile and stationary phase. | Individual components of the reaction mixture. | High resolution, quantitative, versatile. | Can require derivatization for polar analytes. |
| GC-MS | Separation based on volatility followed by mass-based detection. | Volatile components and derivatized analytes. | High sensitivity, excellent for identification. | Not suitable for non-volatile or thermally unstable compounds. |
| Spectrophotometry | Measurement of light absorbance. | Total hydrazine content (typically after derivatization). | Simple, rapid, inexpensive. | Lacks specificity for individual components. |
Experimental Protocols
HPLC Analysis Workflow
The following diagram illustrates a general workflow for the HPLC analysis of a this compound reaction mixture.
Detailed Experimental Protocol: Reversed-Phase HPLC with Pre-column Derivatization
This protocol provides a starting point for the analysis of a this compound reaction mixture using derivatization with salicylaldehyde.
1. Materials and Reagents:
-
This compound reference standard
-
Tetrahydro-4H-pyran-4-one reference standard
-
Salicylaldehyde
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (reagent grade)
-
Methanol (HPLC grade)
-
Reaction mixture sample
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standard Solution: Dilute the stock solution with methanol to a suitable working concentration (e.g., 10 µg/mL).
-
Sample Preparation:
-
Quench a representative sample of the reaction mixture.
-
Accurately dilute a known amount of the quenched reaction mixture with methanol.
-
Filter the diluted sample through a 0.45 µm syringe filter.
-
3. Derivatization Procedure:
-
To 1 mL of the working standard solution or the prepared sample solution in a vial, add 100 µL of a 1% (v/v) solution of salicylaldehyde in methanol.
-
Cap the vial and vortex briefly.
-
Allow the reaction to proceed at room temperature for 30 minutes.
4. HPLC Conditions:
-
Instrument: HPLC system with a UV/Vis detector.
-
Column: C18, 4.6 x 250 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 360 nm.
-
Injection Volume: 10 µL.
5. Data Analysis:
-
Identify the peaks corresponding to the derivatized this compound and any other components by comparing their retention times with those of the reference standards.
-
Quantify the components by comparing their peak areas to a calibration curve generated from the derivatized reference standard.
Logical Relationship of Analytical Method Selection
The choice of the most appropriate analytical method is a critical decision based on several factors.
References
Unveiling the Three-Dimensional Architecture: A Comparative Guide to the X-ray Crystallography of (Tetrahydro-2H-pyran-4-yl)hydrazine Derivatives
For researchers, scientists, and drug development professionals, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. This guide provides a comprehensive comparison of X-ray crystallography as the gold standard for structure determination of (Tetrahydro-2H-pyran-4-yl)hydrazine derivatives, alongside alternative analytical techniques. The information presented is supported by experimental data from a study on a closely related hydrazine-hydroxy-pyran-2-one derivative, offering valuable insights into the structural analysis of this class of compounds.
The tetrahydropyran motif is a prevalent scaffold in medicinal chemistry, and its combination with a hydrazine moiety creates a versatile building block for the synthesis of novel therapeutic agents. X-ray crystallography provides unparalleled detail about the solid-state conformation, intermolecular interactions, and absolute stereochemistry of these molecules, which is crucial for structure-activity relationship (SAR) studies and rational drug design.
At a Glance: X-ray Crystallography vs. Alternative Techniques
A comparative overview of the strengths and limitations of X-ray crystallography against other common analytical methods is presented in Table 1.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction (SC-XRD) | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing, absolute stereochemistry. | Unambiguous and highly detailed structural information. | Requires a single crystal of sufficient size and quality. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment of atoms (connectivity, stereochemistry in solution). | Provides structural information in solution, which can be more biologically relevant. | Does not provide precise bond lengths and angles; structure is an average of solution conformations. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity and requires very small sample amounts. | Provides no information on the 3D arrangement of atoms. |
| Computational Modeling (e.g., DFT) | Theoretical 3D structure, electronic properties, and vibrational frequencies. | Can predict structures of molecules that are difficult to crystallize; provides insights into electronic properties. | The accuracy of the predicted structure is dependent on the level of theory and basis set used; requires experimental validation. |
In Detail: X-ray Crystallographic Analysis of a Hydrazine-Pyran Derivative
A recent study on a hydrazine-hydroxy-pyran-2-one derivative provides a case study for the application of X-ray crystallography in elucidating the structure of this compound class.
Experimental Protocol: Single-Crystal X-ray Diffraction
The following protocol outlines the typical steps involved in the X-ray crystallographic analysis of a this compound derivative:
-
Crystal Growth: Single crystals of the compound suitable for X-ray diffraction are grown, often by slow evaporation of a solvent from a saturated solution.
-
Data Collection: A selected single crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and displacement parameters.
The experimental workflow for X-ray crystallography is depicted in the following diagram:
Crystallographic Data
The crystallographic data for the analyzed hydrazine-hydroxy-pyran-2-one derivative are summarized in Table 2.
| Parameter | Value |
| Empirical formula | C₁₈H₁₈N₂O₈ |
| Formula weight | 390.35 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.453(2) Åb = 10.987(3) Åc = 19.543(5) Åα = 90°β = 97.453(4)°γ = 90° |
| Volume | 1800.0(8) ų |
| Z | 4 |
| Density (calculated) | 1.442 Mg/m³ |
| Absorption coefficient | 0.113 mm⁻¹ |
| F(000) | 816 |
| Crystal size | 0.25 x 0.20 x 0.15 mm³ |
| Theta range for data collection | 2.25 to 25.00° |
| Reflections collected | 10112 |
| Independent reflections | 3165 [R(int) = 0.034] |
| Final R indices [I>2sigma(I)] | R1 = 0.054, wR2 = 0.142 |
| R indices (all data) | R1 = 0.076, wR2 = 0.159 |
A Comparative Look: Information from Different Techniques
The following diagram illustrates the complementary nature of information obtained from X-ray crystallography and other analytical methods.
Alternative Spectroscopic and Computational Analysis
While X-ray crystallography provides the definitive solid-state structure, other techniques offer valuable complementary data.
Spectroscopic Analysis
-
FT-IR Spectroscopy: Provides information about the functional groups present in the molecule. For the hydrazine-pyran derivative, characteristic peaks for N-H, C=O, and C-O stretching vibrations would be expected.
-
UV-Vis Spectroscopy: Gives insights into the electronic transitions within the molecule. The absorption maxima can be correlated with the presence of chromophores.
Computational Analysis: Density Functional Theory (DFT)
-
DFT Calculations: These theoretical calculations can be used to predict the optimized geometry, vibrational frequencies, and electronic properties of the molecule. The calculated structural parameters can then be compared with the experimental data from X-ray crystallography to validate the theoretical model. For the studied hydrazine-hydroxy-pyran-2-one derivative, DFT calculations were used to support the experimental findings.
Conclusion
X-ray crystallography remains the most powerful technique for the unambiguous determination of the three-dimensional structure of this compound derivatives. The detailed structural information it provides is indispensable for understanding their chemical properties and guiding the development of new pharmaceuticals. However, a comprehensive characterization relies on a multi-technique approach, integrating data from spectroscopic methods and computational modeling to gain a complete picture of the molecule's behavior in different environments. This integrated approach is crucial for advancing drug discovery and development.
A Comparative Study of Alkyl vs. Aryl Hydrazine Derivatives in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of a hydrazine derivative is a critical parameter in the synthesis of nitrogen-containing heterocyclic compounds, significantly influencing reaction yields, regioselectivity, and overall efficiency. This guide provides a comparative analysis of alkyl and aryl hydrazine derivatives in two of the most important classes of heterocyclic synthesis: the Knorr pyrazole synthesis and the Fischer indole synthesis. The information presented herein is supported by experimental data to aid researchers in making informed decisions for their synthetic strategies.
Knorr Pyrazole Synthesis: A Comparative Analysis
The Knorr pyrazole synthesis, the condensation of a hydrazine with a 1,3-dicarbonyl compound, is a cornerstone of heterocyclic chemistry. The choice between an alkyl and an aryl hydrazine can have a profound impact on the reaction outcome, particularly with unsymmetrical dicarbonyl compounds where the formation of two regioisomers is possible.
Reactivity and Yields: A Head-to-Head Comparison
In the synthesis of pyrazolones from the symmetrical 1,3-dicarbonyl compound, ethyl acetoacetate, both methylhydrazine (an alkyl hydrazine) and phenylhydrazine (an aryl hydrazine) demonstrate high reactivity, affording the corresponding pyrazolone products in excellent yields.[1]
| Hydrazine Derivative | 1,3-Dicarbonyl Compound | Product | Yield (%) | Reference |
| Methylhydrazine | Ethyl acetoacetate | 1,3-Dimethyl-5-pyrazolone | 66-100 | [1] |
| Phenylhydrazine | Ethyl acetoacetate | 1-Phenyl-3-methyl-5-pyrazolone | 93-100 | [1] |
Regioselectivity: The Decisive Factor
With unsymmetrical 1,3-diketones, the reaction with a substituted hydrazine can lead to two possible regioisomers. This is where the distinction between alkyl and aryl hydrazines becomes most apparent.
-
Alkyl Hydrazines: The regioselectivity of the reaction with alkyl hydrazines, such as methylhydrazine, is highly sensitive to the reaction solvent. For instance, the reaction of 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione with methylhydrazine in ethanol yields a nearly 1:1 mixture of the two regioisomers. However, by employing a fluorinated alcohol like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as the solvent, the regioselectivity can be dramatically shifted to favor one isomer almost exclusively.
-
Aryl Hydrazines: For aryl hydrazines, regioselectivity is often controlled by the acidity of the reaction medium. The use of an arylhydrazine hydrochloride salt under acidic conditions typically favors the formation of one regioisomer, while the use of the free arylhydrazine base can lead to the preferential formation of the other. This control is attributed to the differential reactivity of the two nitrogen atoms of the hydrazine under acidic versus basic conditions.
Fischer Indole Synthesis: Enhancing Reactivity
The Fischer indole synthesis is a classic and versatile method for the preparation of indoles from an aryl hydrazine and a ketone or aldehyde under acidic conditions.[2][3] While the traditional method employs aryl hydrazines, studies have shown that terminal alkylation of these hydrazines can significantly enhance reaction performance.
Compared to their unalkylated counterparts, N-alkyl-N-aryl hydrazines have been shown to provide indole products in higher yields and at faster rates.[4][5] These reactions can often be conducted at lower temperatures, which is beneficial for substrates with acid-sensitive functional groups.[4][5]
| Hydrazine Derivative Type | Relative Reactivity | Relative Yield | Reference |
| Unalkylated Aryl Hydrazine | Slower | Lower | [4][5] |
| N-Alkyl-N-Aryl Hydrazine | Faster | Higher | [4][5] |
This enhanced reactivity is attributed to the electronic and steric effects of the alkyl group, which can influence the key[6][6]-sigmatropic rearrangement step in the Fischer indole synthesis mechanism.
Experimental Protocols
Synthesis of 1,3-Dimethyl-5-pyrazolone (from Methylhydrazine)[1]
To 28.1 mL (0.22 mol) of ethyl acetoacetate in a 100 mL round-bottom flask equipped with a magnetic stirrer and immersed in an ice-water bath (0 °C), 10.5 mL (0.20 mol) of methylhydrazine is added dropwise (1 mL/min). After the addition is complete, the flask is tightly sealed and the reaction mixture is heated for 1 hour at 80 °C, followed by 30 minutes at 90 °C. Subsequently, water, ethanol, and any excess ethyl acetoacetate are removed under reduced pressure. The resulting solid is washed with diethyl ether to yield 1,3-dimethyl-5-pyrazolone as a pale brown solid (yield: ~100%).
Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (from Phenylhydrazine)[1]
In a 100 mL round-bottom flask, 22.9 mL (0.22 mol) of ethyl acetoacetate is mixed with 20.0 mL (0.20 mol) of phenylhydrazine. The mixture is heated with stirring for 1 hour at 100-110 °C. During this time, the color of the solution changes from pale yellow to orange-red. The reaction mixture is then cooled to 60 °C and 20 mL of 60% aqueous ethanol is added. The mixture is further cooled to 5 °C and the precipitated product is collected by filtration. The solid is washed with 20 mL of 60% aqueous ethanol to afford 1-phenyl-3-methyl-5-pyrazolone as a pale yellow solid (yield: ~100%).
Visualizing the Synthetic Pathways
The following diagrams illustrate the generalized workflows for the Knorr pyrazole synthesis, highlighting the factors that influence regioselectivity for alkyl and aryl hydrazine derivatives.
Caption: Knorr Pyrazole Synthesis Workflow.
The following logical diagram illustrates the comparative aspects of alkyl and aryl hydrazines in synthesis.
Caption: Alkyl vs. Aryl Hydrazine Comparison.
References
- 1. ias.ac.in [ias.ac.in]
- 2. byjus.com [byjus.com]
- 3. Fischer Indole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Effect of Terminal Alkylation of Aryl and Heteroaryl Hydrazines in the Fischer Indole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (Tetrahydro-2H-pyran-4-yl)hydrazine: A Comprehensive Guide for Laboratory Professionals
Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of (Tetrahydro-2H-pyran-4-yl)hydrazine and its salts. This guide provides procedural, step-by-step guidance to ensure the safe management of this chemical waste, reinforcing our commitment to laboratory safety and responsible chemical handling.
Immediate Safety and Handling Precautions
This compound and its salts are classified as Acute Toxicity, Category 4, meaning they are harmful if swallowed, in contact with skin, or inhaled.[1] All handling and disposal procedures must be conducted in a well-ventilated chemical fume hood.[2][3] Appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and splash goggles, must be worn at all times to prevent exposure.[2] Avoid the formation of dust and aerosols.[2][3]
Disposal Plan: Preferred Method
The recommended and safest method for the disposal of this compound and its contaminated materials is through a licensed chemical waste disposal service. This ensures that the compound is handled and treated in accordance with all environmental regulations.
Waste Collection and Labeling Protocol:
-
Segregate Waste: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. It should be stored separately from incompatible materials such as strong oxidizing agents.
-
Use a Designated Waste Container: Collect all waste containing this compound (e.g., unused product, contaminated consumables, rinsates) in a clearly labeled, sealable, and chemically resistant container.
-
Proper Labeling: The waste container must be labeled with the following information:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste.
-
The relevant hazard pictograms (e.g., harmful).
-
The date of waste accumulation.
-
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat sources and incompatible chemicals, pending pickup by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.
-
Container Decontamination: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., water or an appropriate organic solvent). The rinsate must be collected and disposed of as hazardous waste.
In-Lab Neutralization (For Consideration Under Expert Supervision Only)
While professional disposal is the preferred method, chemical neutralization may be considered in specific situations and only by experienced personnel with a thorough understanding of the potential hazards. The following information is provided for informational purposes and is based on general procedures for hydrazine compounds. A risk assessment should be performed before attempting any in-lab neutralization.
Important Considerations:
-
Reactions involving hydrazines can be exothermic and may produce hazardous byproducts, such as carcinogenic N-nitroso compounds, especially with incomplete oxidation.[4][5]
-
These procedures should be performed in a chemical fume hood with appropriate PPE.
Potential Neutralization Agents:
-
Sodium Hypochlorite (Bleach): Dilute aqueous solutions of sodium hypochlorite can be used to oxidize hydrazine and its derivatives.[4][6] The reaction should be performed on dilute solutions of the hydrazine waste (e.g., <5%).[6] However, this method can be highly exothermic and may produce harmful byproducts if not controlled properly.[7]
-
Hydrogen Peroxide: Hydrogen peroxide can also be used to decompose hydrazine waste, typically in the presence of a metal catalyst.[4] This method is also exothermic and requires careful control.
-
Alpha-Ketoglutaric Acid: A potentially safer alternative involves the use of alpha-ketoglutaric acid, which reacts with hydrazine to form a less hazardous pyridazinecarboxylic acid derivative.[7] This method is reported to be less exothermic than oxidation with hypochlorite.[7]
Due to the lack of a validated, step-by-step protocol specifically for this compound, providing a detailed experimental methodology for in-lab neutralization would be irresponsible. If in-lab treatment is deemed necessary, it is crucial to consult with your institution's EHS department and conduct a thorough literature search for a validated protocol for a closely related compound, adapting it with extreme caution and appropriate safety measures.
Spill Management
In the event of a spill, evacuate the area and prevent access. If the spill is small, it can be absorbed with an inert material (e.g., vermiculite, sand). The absorbent material and any contaminated items should be collected in a sealed container and disposed of as hazardous waste. For larger spills, or if you are unsure how to proceed, contact your institution's EHS department immediately.
Quantitative Data Summary
| Property | Value | Source |
| Chemical Formula | C₅H₁₂N₂O | [1][8] |
| Molecular Weight | 116.16 g/mol | [1] |
| GHS Hazard Class | Acute Toxicity 4 (Oral, Dermal, Inhalation) | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H302, H312, H332 (Harmful if swallowed, in contact with skin, if inhaled) | [1] |
Disposal Workflow Diagram
Caption: Disposal workflow for this compound waste.
References
- 1. This compound | C5H12N2O | CID 10057480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 194543-22-1 Name: Tetrahydro-2H-pyran-4-ylhydrazine hydrochloride [xixisys.com]
- 4. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Chemistry of the Hypochlorite Neutralization of Hydrazine Fuels. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. US20170113086A1 - Methods and systems for neutralization of hydrazine - Google Patents [patents.google.com]
- 8. cymitquimica.com [cymitquimica.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

